2-(Aminomethyl)-4-bromophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(aminomethyl)-4-bromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJUESRQRPWOTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279306 | |
| Record name | 2-(aminomethyl)-4-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58349-96-5 | |
| Record name | 58349-96-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12210 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(aminomethyl)-4-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-(Aminomethyl)-4-bromophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic pathways for the preparation of 2-(aminomethyl)-4-bromophenol, a valuable substituted aminophenol derivative with applications in pharmaceutical and chemical research. The document provides a comparative analysis of two principal routes for the synthesis of the key intermediate, 4-bromo-2-hydroxybenzaldehyde, followed by its conversion to the target molecule. Detailed experimental protocols, quantitative data, and process workflows are presented to facilitate laboratory synthesis.
Executive Summary
The synthesis of this compound is most effectively achieved through a two-stage process:
-
Formation of 4-bromo-2-hydroxybenzaldehyde: This key intermediate can be synthesized via two primary methods:
-
Route A: Ortho-formylation of m-bromophenol.
-
Route B: Reimer-Tiemann reaction of 4-bromophenol.
-
-
Conversion to this compound: The intermediate aldehyde is subsequently converted to the final product through reductive amination.
This guide provides a comprehensive overview of the methodologies for these reactions, enabling researchers to select the most suitable approach based on starting material availability, scalability, and desired product purity.
Data Presentation
Table 1: Comparative Performance of Synthetic Routes to 4-Bromo-2-hydroxybenzaldehyde
| Metric | Route A: Ortho-formylation of m-Bromophenol | Route B: Improved Reimer-Tiemann Reaction |
| Starting Material | m-Bromophenol | 4-Bromophenol |
| Key Reagents | Triethylamine, Magnesium Chloride, Paraformaldehyde | Chloroform, Sodium Hydroxide, Phase Transfer Catalyst |
| Reported Yield | High efficiency implied | >60% (with phase transfer catalyst)[1] |
| Product Purity | 99%[1] | Variable, requires extensive purification[1] |
| Reaction Conditions | 30-90°C[1] | 65-70°C[1] |
| Key Advantages | Simple operation, mild conditions, high purity product[1][2] | Utilizes a readily available starting material[1] |
| Key Disadvantages | Requires specific complex formation step[1] | Formation of byproducts, lower yields (20-35%) without catalyst[1][3] |
Experimental Protocols
Synthesis of Intermediate: 4-Bromo-2-hydroxybenzaldehyde
Two effective methods for the synthesis of this key intermediate are presented below.
Route A: Ortho-formylation of m-Bromophenol
This method offers a regioselective route to 4-bromo-2-hydroxybenzaldehyde with high purity[1][2].
Materials:
-
m-Bromophenol
-
Triethylamine
-
Anhydrous Magnesium Chloride
-
Paraformaldehyde
-
Acetonitrile (ACN)
-
Quenching agent (e.g., water)
-
Extracting agent (e.g., ethyl acetate)
-
Ammonia water
-
Hydrochloric acid solution
Procedure:
-
Complex Formation: In a reaction vessel, react m-bromophenol with triethylamine and anhydrous magnesium chloride in acetonitrile. The molar ratio of m-bromophenol:triethylamine:magnesium chloride should be approximately 1:4-5:1.5-2. The reaction is maintained at a temperature between 30 and 60°C for 30 minutes to form a complex[2].
-
Formylation: Add paraformaldehyde to the complex. After the reaction is complete, add a quenching agent and an extracting agent to obtain the crude 4-bromo-2-hydroxybenzaldehyde[2].
-
Purification: To the crude product, add ammonia water and filter to obtain 4-bromo-2-hydroxybenzylidene. Dissolve the resulting solid and add a hydrochloric acid solution. Allow the layers to separate and concentrate the organic phase to yield pure 4-bromo-2-hydroxybenzaldehyde[2].
Route B: Improved Reimer-Tiemann Reaction of 4-Bromophenol
This modified classical reaction utilizes a phase transfer catalyst to improve yields[1][3].
Materials:
-
4-Bromophenol
-
Sodium hydroxide (40% aqueous solution)
-
Chloroform
-
Tetrabutylammonium chloride (phase transfer catalyst)
-
1,4-Dioxane
-
Isobutanol
-
Hydrochloric acid (1:1 v/v)
-
Diethyl ether
-
Saturated sodium bisulfite solution
-
10% Sulfuric acid
-
Anhydrous calcium chloride
Procedure:
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, combine 0.4 mol of 4-bromophenol with 160 mL of 40% sodium hydroxide solution. Stir for 30 minutes until uniform and then cool to 65-70°C[3][4].
-
Catalyst and Reagent Addition: Add 0.0016 mol of tetrabutylammonium chloride dissolved in a mixture of 52 mL of 1,4-dioxane and isobutanol (30:1 v/v). In a dropping funnel, add 0.52 mol of chloroform[3][4].
-
Reaction Execution: Slowly add the chloroform to the reaction mixture while maintaining the temperature below 70°C. After the addition is complete, continue stirring for 1 hour at 65-70°C[3][4].
-
Work-up and Purification:
-
Acidify the reaction mixture with a 1:1 (v/v) solution of hydrochloric acid to a pH of 2-3[3][4].
-
Perform vacuum filtration to separate the solid and liquid phases. Extract the aqueous layer three times with 20 mL portions of diethyl ether[3][4].
-
Combine the ether extracts with the oily layer and remove the ether by distillation[3][4].
-
Subject the residue to steam distillation. Add the distillate to a saturated solution of sodium bisulfite and shake vigorously to precipitate the adduct[3][4].
-
Decompose the adduct with 10% sulfuric acid and dry the product with anhydrous calcium chloride to obtain pure 4-bromo-2-hydroxybenzaldehyde[3][4].
-
Synthesis of Final Product: this compound
Route C: Reductive Amination of 4-Bromo-2-hydroxybenzaldehyde
This one-pot procedure is an efficient method for the conversion of the intermediate aldehyde to the target primary amine.
Materials:
-
4-Bromo-2-hydroxybenzaldehyde
-
Ammonium acetate
-
Methanol
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)
-
Hydrochloric acid (for work-up)
-
Sodium bicarbonate solution (for work-up)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Imine Formation: Dissolve 4-bromo-2-hydroxybenzaldehyde in methanol. Add a molar excess of ammonium acetate to the solution. Stir the mixture at room temperature to facilitate the formation of the corresponding imine. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is significant, cautiously add sodium cyanoborohydride or sodium borohydride portion-wise to the reaction mixture. If using sodium borohydride, it is crucial that the imine formation is near completion as it can also reduce the starting aldehyde. Sodium cyanoborohydride is more selective for the iminium ion and can be added at the beginning of the reaction[5][6]. The pH should be maintained in a range of 6-7 for optimal reduction of the iminium cation[5].
-
Work-up and Purification:
-
After the reaction is complete (monitored by TLC), quench any excess reducing agent by the careful addition of dilute hydrochloric acid.
-
Adjust the pH of the solution to basic (pH 8-9) with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane)[7].
-
Mandatory Visualization
Caption: Synthetic pathways to this compound.
Caption: Reductive amination of 4-bromo-2-hydroxybenzaldehyde.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Sodium cyanoborohydride [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Properties of 2-(Aminomethyl)-4-bromophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-(Aminomethyl)-4-bromophenol (CAS No: 58349-96-5), a substituted phenol derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of experimental data for this specific compound, this document synthesizes information from computational predictions and available data for structurally analogous compounds to offer a thorough profile. This guide covers the physicochemical properties, proposed synthetic pathways, and potential biological activities, presenting quantitative data in structured tables and detailed methodologies for key experimental protocols. Visualizations of synthetic workflows and potential biological pathways are provided using Graphviz diagrams to facilitate understanding.
Chemical and Physical Properties
This compound, also known as 5-Bromo-2-hydroxybenzylamine, possesses a molecular structure featuring a phenol ring substituted with an aminomethyl group at the ortho position and a bromine atom at the para position relative to the hydroxyl group.[1] The hydrochloride salt of this compound is also commercially available.[2][3][4][5]
General Properties
A summary of the key identifiers and computed properties for this compound is presented in Table 1. These values are primarily derived from computational models.[1]
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 58349-96-5 | PubChem[1] |
| Molecular Formula | C₇H₈BrNO | PubChem[1] |
| Molecular Weight | 202.05 g/mol | PubChem[1] |
| Monoisotopic Mass | 200.97893 Da | PubChem[1] |
| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Note: The hydrochloride salt has a molecular formula of C₇H₉BrClNO and a molecular weight of 238.51 g/mol .[2][3]
Predicted and Analogous Physical Properties
Table 2: Predicted and Analogous Physical Properties
| Property | This compound (Predicted/Not Available) | 2-Amino-4-bromophenol (Experimental) | Source (Analog) |
| Melting Point | Not Available | 130-135 °C | Sigma-Aldrich |
| Boiling Point | Not Available | Not Available | |
| Solubility | Not Available | Not Available | |
| Appearance | Not Available | Crystals | Sigma-Aldrich |
Synthesis and Experimental Protocols
A definitive, published synthetic protocol for this compound was not identified in the surveyed literature. However, a plausible synthetic route can be proposed based on established organic chemistry transformations. One potential pathway involves the reduction of the corresponding nitrile or the amination of a benzyl halide. An alternative, multi-step synthesis could commence from 4-bromophenol.
Proposed Synthetic Pathway
A potential synthetic route is outlined below, starting from the commercially available 2-hydroxy-5-bromobenzaldehyde.
Caption: Proposed synthesis of this compound.
Experimental Protocol for an Analogous Synthesis: Preparation of 4-bromo-2-aminophenol
A common method for the synthesis of the related compound, 4-bromo-2-aminophenol, involves the reduction of 2-nitro-4-bromophenol. This protocol can serve as a reference for similar reduction reactions.[6]
Materials:
-
2-nitro-4-bromophenol
-
Methanol
-
Fe-Cr modified Raney-Ni catalyst
-
Hydrogen gas
Procedure:
-
Dissolve 1 mol of 2-nitro-4-bromophenol in 500 mL of methanol.[6]
-
Add 0.8 to 1.2 mol% of the Fe-Cr modified Raney-Ni catalyst to the solution.[6]
-
Introduce hydrogen gas to carry out the hydrogenation reaction at normal pressure.[6]
-
Monitor the reaction using a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed.[6]
-
Continue the hydrogenation for an additional 30-45 minutes to ensure complete reaction.[6]
-
Filter the reaction mixture to remove the catalyst.[6]
-
Remove the solvent under reduced pressure.[6]
-
The crude product can be further purified by vacuum rectification to obtain 4-bromo-2-aminophenol.[6]
Spectroscopic Data (Predicted)
No experimental spectroscopic data for this compound has been published. The following tables present predicted NMR, IR, and MS data based on the analysis of its chemical structure and comparison with analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Predicted) | Chemical Shift (ppm) Range | Multiplicity | Integration | Assignment |
| Aromatic Protons | 6.8 - 7.5 | m | 3H | Ar-H |
| Methylene Protons | ~3.8 | s | 2H | -CH₂-NH₂ |
| Amine Protons | 1.5 - 2.5 | br s | 2H | -NH₂ |
| Phenolic Proton | 9.0 - 10.0 | br s | 1H | -OH |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) Range | Assignment | ||
| Aromatic Carbons | 115 - 155 | Ar-C | ||
| Brominated Aromatic Carbon | ~110 | C-Br | ||
| Methylene Carbon | ~45 | -CH₂- |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) Range | Functional Group Assignment |
| 3200 - 3500 | O-H and N-H stretching (broad) |
| 3000 - 3100 | Aromatic C-H stretching |
| 2850 - 2960 | Aliphatic C-H stretching |
| 1580 - 1620 | Aromatic C=C stretching |
| 1450 - 1500 | Aromatic C=C stretching |
| 1200 - 1300 | C-N stretching |
| 1100 - 1250 | C-O stretching |
| 500 - 600 | C-Br stretching |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₇H₈BrNO |
| Molecular Weight | 202.05 g/mol |
| [M+H]⁺ (m/z) | 201.9862, 203.9842 (Isotopic pattern for Br) |
| Key Fragmentation Ions | Loss of NH₂, loss of CH₂NH₂, loss of Br |
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are not available. However, the activities of related bromophenols and aminomethylphenols suggest potential areas for investigation. Phenolic compounds are known for their antioxidant properties, and aminomethylphenols have been explored for various pharmacological activities, including anticancer effects.[7][8]
Antioxidant and Anti-inflammatory Potential
Phenolic compounds can act as antioxidants by scavenging free radicals. The aminomethyl group may also contribute to this activity. A potential mechanism of action could involve the modulation of cellular signaling pathways related to oxidative stress, such as the Nrf2-Keap1 pathway.
Caption: Hypothesized role in the Nrf2 antioxidant pathway.
Enzyme Inhibition
Structurally similar compounds, such as 2-Amino-4-bromophenol, are used as reactants in the synthesis of inhibitors for enzymes like protein tyrosine phosphatase 1B (PTP1B) and fructose-1,6-bisphosphatase.[9] This suggests that this compound could serve as a scaffold for designing novel enzyme inhibitors.
Safety and Handling
Specific safety data for this compound is not available. Based on the data for analogous compounds like 2-Amino-4-bromophenol, it should be handled with care. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a chemical compound with potential applications in synthetic and medicinal chemistry. While experimental data is currently scarce, this guide provides a foundational understanding of its properties based on computational predictions and data from structurally related compounds. Further experimental investigation is necessary to fully characterize its physicochemical properties, develop efficient synthetic routes, and explore its biological activities. The information presented herein serves as a valuable resource for researchers and scientists interested in this and similar molecular scaffolds.
References
- 1. This compound | C7H8BrNO | CID 224010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Hydrochloride | CymitQuimica [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. PubChemLite - this compound hydrochloride (C7H8BrNO) [pubchemlite.lcsb.uni.lu]
- 5. This compound hydrochloride,1803612-14-7-Amadis Chemical [amadischem.com]
- 6. CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google Patents [patents.google.com]
- 7. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientificlabs.com [scientificlabs.com]
An In-depth Technical Guide to 2-(Aminomethyl)-4-bromophenol (CAS Number: 58349-96-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)-4-bromophenol, also known by its synonym 5-Bromo-2-hydroxybenzylamine, is a substituted phenolic compound with the CAS number 58349-96-5. Its chemical structure, featuring a phenol ring substituted with a bromine atom and an aminomethyl group, makes it a subject of interest for potential applications in medicinal chemistry and drug development. The presence of these functional groups offers opportunities for structural modifications to explore a range of biological activities. While extensive research on this specific compound is not widely published, its structural similarity to other biologically active bromophenols and benzylamines suggests potential for antimicrobial, antioxidant, and anticancer properties. This guide provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, and a discussion of its potential biological activities and mechanisms of action based on available data for related compounds.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in a research setting.
| Property | Value | Source |
| CAS Number | 58349-96-5 | --INVALID-LINK--[1] |
| Molecular Formula | C₇H₈BrNO | --INVALID-LINK--[1] |
| Molecular Weight | 202.05 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| Synonyms | 5-Bromo-2-hydroxybenzylamine | --INVALID-LINK--[1] |
Synthesis
Proposed Experimental Protocol: Synthesis of this compound via Reductive Amination of 5-Bromo-2-hydroxybenzaldehyde
This protocol is a hypothetical procedure and would require optimization.
Step 1: Synthesis of 5-Bromo-2-hydroxybenzaldehyde (if not commercially available)
A common method for the synthesis of brominated phenols is the direct bromination of the corresponding phenol[3].
-
Materials: 2-Hydroxybenzaldehyde (salicylaldehyde), Bromine, Dichloromethane, Sodium bicarbonate solution.
-
Procedure:
-
Dissolve 2-hydroxybenzaldehyde in dichloromethane in a round-bottom flask protected from light.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-bromo-2-hydroxybenzaldehyde.
-
Step 2: Reductive Amination to this compound
-
Materials: 5-Bromo-2-hydroxybenzaldehyde, Ammonium acetate or ammonia source, Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent, Methanol.
-
Procedure:
-
Dissolve 5-bromo-2-hydroxybenzaldehyde in methanol.
-
Add an excess of ammonium acetate.
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride in portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding dilute hydrochloric acid.
-
Basify the solution with a suitable base (e.g., sodium hydroxide) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Potential Biological Activities and Mechanism of Action
Direct experimental data on the biological activity of this compound is limited. However, the activities of structurally related compounds provide a basis for postulating its potential therapeutic applications.
Antimicrobial Activity
Derivatives of 5-bromo-2-hydroxy-benzamide have shown activity primarily against Gram-positive bacteria[4]. This suggests that this compound could also possess antibacterial properties. The lipophilic nature of the brominated phenol ring may facilitate interaction with and disruption of bacterial cell membranes.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. A derivative, (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) benzoate, has been shown to protect against oxidative stress in neuronal cells by activating the Nrf2 pathway[5][6]. The parent compound of this compound, 2-hydroxybenzylamine, is a known scavenger of reactive carbonyl species, which are products of lipid peroxidation[7][8]. This suggests that this compound may also exert antioxidant effects through direct radical scavenging and by modulating cellular antioxidant defense mechanisms.
Anticancer Activity
Some aminophenol derivatives have demonstrated cytotoxic effects against various cancer cell lines[9]. The mechanism of action for related bromophenols often involves the induction of apoptosis. Molecular docking studies of some 4-aminophenol derivatives suggest they could act as antagonists of the androgen receptor, indicating a potential application in prostate cancer[10].
Proposed Mechanism of Action: Modulation of the Nrf2 Signaling Pathway
Based on the activity of a structurally related compound, a potential mechanism of action for this compound could involve the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Proposed Experimental Protocols for Biological Evaluation
To validate the potential biological activities of this compound, the following experimental protocols are suggested.
Antimicrobial Activity Assay (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.
-
Materials: this compound, Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Broth (MHB), 96-well microtiter plates, Spectrophotometer.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay measures the free radical scavenging capacity of the compound.
-
Materials: this compound, DPPH (2,2-diphenyl-1-picrylhydrazyl), Methanol, Spectrophotometer.
-
Procedure:
-
Prepare different concentrations of this compound in methanol.
-
Add a methanolic solution of DPPH to each concentration of the compound.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. Ascorbic acid can be used as a positive control.
-
The percentage of radical scavenging activity is calculated, and the IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined.
-
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of the compound on the viability of cancer cell lines.
-
Materials: this compound, Cancer cell lines (e.g., MCF-7, HeLa), DMEM or other suitable cell culture medium, Fetal Bovine Serum (FBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well plates, CO₂ incubator, Microplate reader.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (concentration that inhibits 50% of cell growth).
-
Conclusion
This compound (CAS 58349-96-5) is a chemical entity with a structural framework that suggests potential for a range of biological activities, including antimicrobial, antioxidant, and anticancer effects. While direct experimental evidence for these activities is currently sparse in the literature, this guide provides a foundation for future research by summarizing its chemical properties, proposing a viable synthetic route, and outlining experimental protocols for its biological evaluation. The potential modulation of the Nrf2 signaling pathway represents an interesting avenue for mechanistic studies. Further investigation into this compound and its derivatives is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound | C7H8BrNO | CID 224010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-bromophenol synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury in PC12 Cells Exposed to H2O2 Through Activation of Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury in PC12 Cells Exposed to H2O2 Through Activation of Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactive Dicarbonyl Scavenging with 2-Hydroxybenzylamine Improves MASH [mdpi.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Silico Molecular Docking, Synthesis of 4-(4-benzoylaminophenoxy) Phenol Derivatives as Androgen Receptor Antagonists [ouci.dntb.gov.ua]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-(Aminomethyl)-4-bromophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2-(Aminomethyl)-4-bromophenol, a substituted phenol derivative with potential applications in medicinal chemistry and drug development. This document outlines plausible synthetic pathways, predicted spectroscopic data based on analogous compounds, and detailed experimental protocols for the characterization of this molecule.
Physicochemical Properties and Synthesis
This compound is a bifunctional molecule featuring a reactive aminomethyl group and a bromine atom attached to a phenol scaffold.[1] Its chemical structure and key identifiers are summarized below.
| Property | Value |
| Molecular Formula | C₇H₈BrNO |
| Molecular Weight | 202.05 g/mol |
| CAS Number | 58349-96-5 |
| IUPAC Name | This compound |
| Synonyms | 5-Bromo-2-hydroxybenzylamine |
While specific experimental data for the synthesis of this compound is not extensively documented in publicly available literature, plausible synthetic routes can be devised based on established organic chemistry principles. Two potential pathways are outlined below.
Synthetic Pathway 1: Reductive Amination of 4-Bromo-2-hydroxybenzaldehyde
A common and efficient method for the synthesis of benzylamines is the reductive amination of the corresponding benzaldehyde. This pathway involves the reaction of 4-bromo-2-hydroxybenzaldehyde with an ammonia source to form an intermediate imine, which is then reduced to the desired amine.
Synthetic Pathway 2: Reduction of 2-Cyano-4-bromophenol
Another viable route involves the reduction of a nitrile group. 2-Cyano-4-bromophenol can be reduced to the corresponding primary amine, this compound, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Spectroscopic Data for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.5 | br s | 1H | Ar-OH |
| ~7.3 - 7.5 | d | 1H | Ar-H |
| ~7.0 - 7.2 | dd | 1H | Ar-H |
| ~6.8 - 7.0 | d | 1H | Ar-H |
| ~3.8 - 4.0 | s | 2H | -CH₂- |
| ~2.5 - 3.5 | br s | 2H | -NH₂ |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-OH |
| ~133 | C-H |
| ~131 | C-H |
| ~122 | C-CH₂ |
| ~118 | C-H |
| ~112 | C-Br |
| ~45 | -CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, amino, and aromatic functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H and N-H stretching |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1600 - 1450 | Medium-Strong | Aromatic C=C stretching |
| 1250 - 1200 | Strong | Phenolic C-O stretching |
| 850 - 750 | Strong | C-H out-of-plane bending |
| 700 - 550 | Medium | C-Br stretching |
Mass Spectrometry (MS)
The mass spectrum would provide information about the molecular weight and fragmentation pattern of the molecule.
| Parameter | Expected Value |
| Molecular Formula | C₇H₈BrNO |
| Molecular Weight | 202.05 g/mol |
| [M+H]⁺ (m/z) | 202.9862, 204.9842 (Isotopic pattern for Br) |
| Key Fragmentation Ions | Loss of NH₃, loss of CH₂NH₂, loss of Br |
Experimental Protocols
Detailed methodologies are essential for obtaining high-quality data for accurate structure elucidation.
NMR Sample Preparation and Acquisition
-
Sample Preparation : Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquisition : Record the spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, use a standard single-pulse experiment with a relaxation delay of 1-2 seconds. For ¹³C NMR, use a proton-decoupled pulse sequence with a relaxation delay of 2-5 seconds.
IR Spectroscopy
-
Sample Preparation : Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition : Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Acquisition : Introduce the sample into the mass spectrometer, for example, via electrospray ionization (ESI). Acquire a high-resolution full-scan mass spectrum to determine the accurate mass of the molecular ion and confirm the elemental composition.
Potential Biological Signaling Pathway
Bromophenols isolated from marine sources have been shown to exhibit a range of biological activities, including antioxidant and enzyme inhibitory effects. Based on the activities of related bromophenol compounds, a hypothetical signaling pathway for this compound could involve the modulation of cellular stress response pathways.
This diagram illustrates a potential mechanism where this compound could counteract cellular stress by activating antioxidant responses and inhibiting detrimental enzymatic activity, ultimately promoting cell survival.
Conclusion
The structural elucidation of this compound relies on a combination of synthetic chemistry and analytical spectroscopy. While experimental data for this specific molecule is sparse, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from analogous structures. The presented protocols and predicted data serve as a valuable resource for researchers working on the synthesis and biological evaluation of novel bromophenol derivatives. Further experimental validation is necessary to confirm the proposed spectroscopic data and to fully explore the therapeutic potential of this compound.
References
Spectroscopic Profile of 2-(Aminomethyl)-4-bromophenol: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(Aminomethyl)-4-bromophenol. Due to the limited availability of public domain experimental spectra for this specific compound, this guide focuses on predicted data derived from the analysis of structurally related molecules and established spectroscopic principles. The information herein is intended to support researchers, scientists, and drug development professionals in the characterization and quality control of this compound.
Physicochemical Properties
This compound is a substituted phenol with the molecular formula C₇H₈BrNO.[1] Key computed physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO | PubChem[1] |
| Molecular Weight | 202.05 g/mol | PubChem[1] |
| Monoisotopic Mass | 200.97893 Da | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 58349-96-5 | PubChem[1] |
Predicted Spectroscopic Data
The following sections present the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of similar compounds such as 2-amino-4-bromophenol and general spectroscopic trends.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of this compound. The predicted chemical shifts are provided for a standard deuterated solvent like DMSO-d₆, which is often suitable for observing exchangeable protons of amines and phenols.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Predicted in DMSO-d₆) | ||||
| Chemical Shift (ppm) Range | Multiplicity | Integration | Assignment | Notes |
| ~9.5 - 10.5 | Broad Singlet | 1H | Phenolic -OH | Chemical shift can vary with concentration and temperature. |
| ~7.3 - 7.5 | Doublet | 1H | Ar-H | Aromatic proton ortho to the aminomethyl group. |
| ~7.1 - 7.3 | Doublet of Doublets | 1H | Ar-H | Aromatic proton meta to the aminomethyl group and ortho to the bromine. |
| ~6.8 - 7.0 | Doublet | 1H | Ar-H | Aromatic proton ortho to the hydroxyl group. |
| ~3.8 - 4.0 | Singlet | 2H | -CH₂-NH₂ | Methylene protons adjacent to the amino group. |
| ~2.5 - 3.5 | Broad Singlet | 2H | -CH₂-NH₂ | Amine protons, may exchange with D₂O. |
| ¹³C NMR (Predicted in DMSO-d₆) | ||||
| Chemical Shift (ppm) Range | Assignment | |||
| ~150 - 155 | C-OH | |||
| ~130 - 135 | C-Br | |||
| ~125 - 130 | Ar-CH | |||
| ~120 - 125 | Ar-CH | |||
| ~115 - 120 | Ar-CH | |||
| ~110 - 115 | C-CH₂NH₂ | |||
| ~40 - 45 | -CH₂- |
Note: Predicted chemical shifts are based on the analysis of structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) Range | Vibration | Functional Group |
| 3200 - 3600 | O-H stretch (broad) | Phenolic -OH |
| 3300 - 3400 | N-H stretch | Primary Amine (-NH₂) |
| 3000 - 3100 | C-H stretch | Aromatic |
| 2850 - 2960 | C-H stretch | Methylene (-CH₂-) |
| 1550 - 1650 | N-H bend | Primary Amine (-NH₂) |
| 1450 - 1600 | C=C stretch | Aromatic Ring |
| 1180 - 1260 | C-O stretch | Phenol |
| 1000 - 1100 | C-N stretch | Amine |
| 500 - 600 | C-Br stretch | Bromoalkane |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the presence of bromine will result in a characteristic isotopic pattern.
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₇H₈BrNO |
| Molecular Weight | 202.05 g/mol |
| Expected [M]⁺ and [M+2]⁺ m/z | ~201 and ~203 (in an approximate 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes) |
| Expected [M+H]⁺ and [M+H+2]⁺ m/z | ~202 and ~204 (in an approximate 1:1 ratio) |
| Key Fragmentation Ions | Loss of NH₂, loss of CH₂NH₂, loss of Br, loss of H₂O |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often preferred for its ability to observe exchangeable -OH and -NH₂ protons.
-
Vortex the sample until it is fully dissolved. Gentle warming or sonication can be applied if solubility is an issue.
-
Transfer the clear solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition :
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a one-dimensional proton spectrum with typical parameters such as 16-32 scans, a relaxation delay of 1-2 seconds, and a spectral width of 12-16 ppm.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak.
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include 1024-4096 scans, a relaxation delay of 2-5 seconds, and a spectral width of 200-240 ppm.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent signal.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Electrospray Ionization - ESI) :
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire a full scan mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
The characteristic isotopic pattern for bromine (⁷⁹Br:⁸¹Br ≈ 1:1) should be clearly visible for the molecular ion peak.
-
-
High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation :
-
Acquire a high-resolution full scan spectrum.
-
The accurate mass measurement of the [M+H]⁺ ion should be within 5 ppm of the theoretical mass to confirm the elemental composition.
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
"2-(Aminomethyl)-4-bromophenol IUPAC name"
An In-Depth Technical Guide to 2-(Aminomethyl)-4-bromophenol
Abstract
This compound is a substituted phenol derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a reactive aminomethyl group and a bromine atom on a phenol scaffold, presents a versatile platform for the synthesis of novel compounds. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological activities based on structurally related bromophenol compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
IUPAC Nomenclature and Chemical Structure
The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1]. The nomenclature is derived from the parent molecule, phenol. According to IUPAC rules, the carbon atom bonded to the hydroxyl (-OH) group is assigned the first position (C1) on the benzene ring[2][3][4]. The substituents are then numbered to give them the lowest possible locants and are listed in alphabetical order[2][4][5]. In this case, the "aminomethyl" group is at position C2, and the "bromo" group is at position C4.
-
Parent Name: Phenol
-
Substituents:
-
A bromo group at position 4.
-
An aminomethyl group (-CH₂NH₂) at position 2.
-
The resulting IUPAC name is therefore this compound.
Physicochemical Properties
While extensive experimental data for this compound is not widely available, its key physicochemical properties can be computed or inferred from data on closely related compounds. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO | PubChem[1] |
| Molecular Weight | 202.05 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 58349-96-5 | PubChem[1] |
| Synonyms | 5-Bromo-2-hydroxybenzylamine | PubChem[1] |
| Physical Form | Inferred to be a solid at STP | General Knowledge |
| Melting Point | 130-135 °C (for 2-Amino-4-bromophenol) | Sigma-Aldrich |
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established organic chemistry methodologies, such as the synthesis of related aminophenols and benzylamines[6][7]. A common approach involves the reduction of a corresponding nitrile or oxime, or the amination of a benzyl halide. A proposed two-step synthesis starting from 4-bromo-2-hydroxybenzonitrile is outlined below.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 4-bromo-2-hydroxybenzaldehyde
This intermediate can be synthesized from 4-bromophenol via ortho-formylation (e.g., through the Duff reaction or Reimer-Tiemann reaction).
Step 2: Reductive Amination of 4-bromo-2-hydroxybenzaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2-hydroxybenzaldehyde (1 equivalent) in an appropriate solvent such as methanol.
-
Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (e.g., 7N solution), in excess (approximately 10-20 equivalents).
-
Reducing Agent: To this solution, add a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise (approximately 1.5-2 equivalents). Alternatively, catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere can be employed[7][8].
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up:
-
Quench the reaction by carefully adding dilute hydrochloric acid.
-
Wash the aqueous layer with an organic solvent like ethyl acetate to remove any unreacted starting material.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to a pH of 8-9.
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Potential Applications and Biological Activity
While specific research on the biological activities of this compound is limited, the broader class of bromophenols, particularly those isolated from marine algae, exhibits a wide range of significant biological effects[9]. These activities suggest that this compound could be a valuable scaffold for drug discovery.
Potential Biological Activities:
-
Antioxidant Activity: Many bromophenols are potent antioxidants, capable of scavenging free radicals[9][10][11]. The phenolic hydroxyl group is crucial for this activity. The antioxidant potential of bromophenol derivatives is often evaluated for their ability to protect cells from oxidative damage[10].
-
Anticancer Activity: Certain bromophenols have demonstrated the ability to induce apoptosis (programmed cell death) in cancer cell lines[10]. The substitution pattern on the aromatic ring can significantly influence this activity.
-
Antimicrobial Activity: The combination of a lipophilic aromatic ring and polar functional groups in bromophenols can allow them to disrupt bacterial cell membranes, leading to antimicrobial effects[6][12].
-
Enzyme Inhibition: Some bromophenol derivatives have shown inhibitory activity against enzymes like protein tyrosine phosphatase 1B (PTP1B), which is a target for anti-diabetic drugs[9].
The presence of the aminomethyl group provides a site for further chemical modification, allowing for the creation of a library of derivatives to explore structure-activity relationships (SAR) for these potential applications.
Logical Pathway for Potential Antimicrobial Action
References
- 1. This compound | C7H8BrNO | CID 224010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenols Nomenclature: Rules, Examples & Tips for Students [vedantu.com]
- 3. fiveable.me [fiveable.me]
- 4. aakash.ac.in [aakash.ac.in]
- 5. About Phenols Nomenclature [unacademy.com]
- 6. benchchem.com [benchchem.com]
- 7. CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google Patents [patents.google.com]
- 8. 2-Amino-4-bromophenol synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(Aminomethyl)-4-bromophenol: Physicochemical Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)-4-bromophenol is a substituted phenol derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a reactive aminomethyl group and a bromine atom on a phenolic scaffold, presents opportunities for diverse chemical modifications. This technical guide provides a comprehensive overview of the known physicochemical properties, a proposed synthetic route, and a discussion of the potential biological relevance of this compound, drawing upon available data and established chemical principles. Due to the limited availability of extensive experimental data for this specific compound, information on the closely related and more thoroughly studied isomer, 2-amino-4-bromophenol, is also included for comparative context, with clear distinctions made.
Physicochemical Properties
The following tables summarize the computed and available physicochemical properties of this compound.[1]
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO | PubChem[1] |
| Molecular Weight | 202.05 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 58349-96-5 | PubChem[1] |
| Canonical SMILES | C1=CC(=C(C=C1Br)CN)O | PubChem[1] |
| InChI | InChI=1S/C7H8BrNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H,4,9H2 | PubChem[1] |
| InChIKey | HGJUESRQRPWOTN-UHFFFAOYSA-N | PubChem[1] |
| Topological Polar Surface Area | 46.3 Ų | PubChem (Computed)[1] |
| XLogP3-AA | 1.5 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |
| Rotatable Bond Count | 2 | PubChem (Computed)[1] |
| Exact Mass | 200.97893 g/mol | PubChem[1] |
| Monoisotopic Mass | 200.97893 g/mol | PubChem[1] |
Table 2: Comparative Physicochemical Properties of 2-Amino-4-bromophenol
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNO | Sigma-Aldrich |
| Molecular Weight | 188.02 g/mol | Sigma-Aldrich |
| CAS Number | 40925-68-6 | Sigma-Aldrich |
| Melting Point | 130-135 °C | Sigma-Aldrich |
| Assay | ≥94% | Sigma-Aldrich |
| Appearance | Crystals | Sigma-Aldrich |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Cyanation of 2-bromo-4-hydroxybenzyl bromide
The synthesis could commence from a suitable starting material such as 4-bromo-2-(bromomethyl)phenol. The phenolic hydroxyl group would likely require protection, for instance, as a methyl ether, to prevent side reactions. The protected 4-bromo-2-(bromomethyl)phenol could then undergo nucleophilic substitution with a cyanide salt, such as sodium cyanide, to yield the corresponding benzonitrile.
Step 2: Reduction of the Benzonitrile
The resulting nitrile can then be reduced to the primary amine. Several reducing agents are effective for this transformation, including lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent or catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon under a hydrogen atmosphere.
Step 3: Deprotection of the Phenolic Hydroxyl Group
Following the reduction, the protecting group on the phenolic hydroxyl would be removed. For a methyl ether, this can be achieved using strong acids like hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr₃).
A schematic of this proposed synthesis is illustrated in the diagram below.
Synthesis of 2-Amino-4-bromophenol (for comparison)
A documented method for the synthesis of the related compound, 2-amino-4-bromophenol, involves the reduction of 4-bromo-2-nitrophenol.[2]
Experimental Protocol: To a solution of 4-bromo-2-nitrophenol (50.7 g, 233 mmol) in tetrahydrofuran (THF) (500 mL), 5% Rhodium on carbon (Rh/C) (5.00 g) was added. The mixture was stirred at room temperature for 11 hours under a hydrogen atmosphere. The reaction mixture was then filtered through Celite, and the filtrate was concentrated to yield 2-amino-4-bromophenol as a brown solid (43.3 g, 99% yield).[2]
Characterization and Analysis Workflow
A general workflow for the characterization and purity assessment of synthesized this compound would involve standard analytical techniques.
Biological Context and Potential Applications
While specific biological activities of this compound are not extensively documented, the broader class of bromophenols, particularly those derived from marine sources, has been shown to exhibit a range of biological effects.[3][4] These include antioxidant, anticancer, and acetylcholinesterase inhibition properties.[3][5] The presence of the phenolic hydroxyl group suggests potential antioxidant activity through radical scavenging mechanisms.
The aminomethyl group provides a site for further derivatization, allowing for the synthesis of a library of compounds for structure-activity relationship (SAR) studies. This functional group can be readily acylated, alkylated, or incorporated into more complex pharmacophores. The bromine atom offers a handle for various cross-coupling reactions, such as the Suzuki or Stille reactions, enabling the construction of biaryl structures, which are common motifs in pharmacologically active molecules.
Given the structural alerts, this compound and its derivatives could be investigated for a variety of therapeutic areas, including but not limited to:
-
Anticancer Agents: Many phenolic compounds and their derivatives have been explored for their antiproliferative effects.
-
Antioxidants: The phenolic moiety is a well-known antioxidant pharmacophore.
-
Enzyme Inhibitors: The structural features may allow for interactions with the active sites of various enzymes.
Conclusion
This compound is a chemical entity with significant potential for further investigation in drug discovery and chemical synthesis. While detailed experimental data for this compound is currently limited, this guide provides a foundational understanding of its computed physicochemical properties and outlines a plausible synthetic strategy and analytical workflow. The known biological activities of the broader class of bromophenols suggest that this compound and its derivatives represent promising candidates for future research endeavors. Further experimental validation of the properties and biological activities discussed herein is warranted.
References
- 1. This compound | C7H8BrNO | CID 224010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-bromophenol synthesis - chemicalbook [chemicalbook.com]
- 3. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds [mdpi.com]
- 5. Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
"2-(Aminomethyl)-4-bromophenol derivatives synthesis"
An In-depth Technical Guide to the Synthesis of 2-(Aminomethyl)-4-bromophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 5-bromo-2-hydroxybenzylamine, is a key molecular scaffold and versatile building block in the fields of medicinal chemistry and materials science.[1][2] Its structure, featuring a brominated phenol with a reactive aminomethyl group, allows for diverse functionalization, making it a valuable intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[3] The unique arrangement of the hydroxyl, aminomethyl, and bromo substituents provides multiple reactive sites for chemical modification, such as N-functionalization (acylation, alkylation) and palladium-catalyzed cross-coupling reactions at the bromine position.[4][5]
Derivatives of this core structure have demonstrated significant potential as enzyme inhibitors, targeting enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are implicated in various disease pathologies.[6][7] This guide provides a comprehensive overview of the primary synthetic routes to this compound and its derivatives, complete with detailed experimental protocols, quantitative data summaries, and workflow diagrams to support research and development efforts.
Core Synthetic Strategies
The synthesis of this compound derivatives can be primarily achieved through two main strategies: the reductive amination of a corresponding aldehyde precursor or the reduction of a nitro-substituted phenol followed by functional group manipulation.
Route 1: Reductive Amination of 4-Bromo-2-hydroxybenzaldehyde
Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds.[8] This approach involves the reaction of a carbonyl compound, in this case, 4-bromo-2-hydroxybenzaldehyde, with an amine source to form an intermediate imine, which is then reduced in situ to the desired amine.[9][10] This one-pot procedure is efficient and avoids the isolation of often unstable imine intermediates.[10]
The necessary precursor, 4-bromo-2-hydroxybenzaldehyde, is commonly synthesized via the ortho-formylation of 4-bromophenol using the Reimer-Tiemann reaction.[11][12] This classic reaction has been improved by the use of phase transfer catalysts to increase yields.[11]
Route 2: Synthesis from 2-Nitro-4-bromophenol
An alternative strategy involves the catalytic reduction of a nitro group to an amine. This method is particularly useful for synthesizing the aminophenol precursor, 4-bromo-2-aminophenol. A patented method describes the hydrogenation of 2-nitro-4-bromophenol using a modified Raney-Ni catalyst.[13] This Fe-Cr modified catalyst demonstrates high conversion rates and selectivity, effectively inhibiting the undesirable side reaction of debromination.[13] The resulting 4-bromo-2-aminophenol can then be used in subsequent steps to build more complex derivatives.
Route 3: Further Derivatization: Schiff Base Formation
Once the core this compound is synthesized, the primary amine and phenolic hydroxyl group serve as handles for further functionalization. A common derivatization is the formation of Schiff bases (imines). For example, reacting 2-hydroxy-5-bromobenzylamine with salicylaldehyde in ethanol yields N-Salicylidene-2-hydroxy-5-bromobenzylamine.[1] These Schiff base derivatives are valuable as tridentate ligands in coordination chemistry.[1]
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-hydroxybenzaldehyde (Improved Reimer-Tiemann)
This protocol is adapted from an improved method of the traditional Reimer-Tiemann reaction.[11][12]
-
Reaction Setup : In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine 4-bromophenol (0.4 mol) with 160 mL of 40% aqueous sodium hydroxide solution.[11]
-
Temperature Control : Stir the mixture until uniform and then adjust the temperature to 65-70°C.[11][12]
-
Catalyst Addition : Add a suitable phase transfer catalyst, such as tetrabutylammonium chloride (0.0016 mol).[11][12]
-
Reagent Addition : Slowly add chloroform (0.52 mol) dropwise to the reaction mixture, ensuring the temperature is maintained below 70°C.[11][12]
-
Reaction : After the addition is complete, continue stirring the mixture at 65-70°C for 1 hour.[11][12]
-
Work-up and Purification :
-
The reaction mixture is subjected to steam distillation.[12]
-
The distillate is treated with a saturated solution of sodium bisulfite to precipitate the bisulfite adduct.[12]
-
The adduct is then decomposed with 10% sulfuric acid.[12]
-
The final product is dried, for example, with anhydrous calcium chloride, to yield pure 4-bromo-2-hydroxybenzaldehyde.[12]
-
Protocol 2: Synthesis of this compound via Reductive Amination
This is a general procedure based on established reductive amination protocols.[8][14]
-
Reaction Setup : Dissolve 4-bromo-2-hydroxybenzaldehyde (0.5 mmol) in methanol (2.5 mL) in a reaction vial equipped with a magnetic stir bar.[14]
-
Amine Source : Add an amine source, such as ammonium formate (HCOONH₄, 5 mmol, 10 equivalents).[14]
-
Catalyst (Optional but recommended) : For challenging reductive aminations, a catalyst like an Iridium complex (e.g., [pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl], 1 mol%) can be added.[14]
-
Reaction : Stir the solution at approximately 37°C for 15 hours.[14]
-
Work-up and Purification :
-
Evaporate the solvent under reduced pressure.[14]
-
Add aqueous HCl dropwise to adjust the pH to 1-2 and wash with diethyl ether (3 x 5 mL).[14]
-
Collect the aqueous layer and adjust the pH to 10-12 with KOH.[14]
-
Extract the product into dichloromethane (DCM, 3 x 5 mL).[14]
-
Dry the combined organic phase over Na₂SO₄, filter, and evaporate the solvent to yield the isolated product.[14]
-
Protocol 3: Synthesis of N-Salicylidene-2-hydroxy-5-bromobenzylamine
This protocol details the synthesis of a Schiff base derivative.[1]
-
Reaction Setup : Dissolve 2-hydroxy-5-bromobenzylamine (1.0 g, 5.0 mmol) in ethanol (20 cm³).[1]
-
Reagent Addition : To this solution, add salicylaldehyde (0.60 g, 4.9 mmol) dissolved in 10 cm³ of ethanol.[1]
-
Reaction : Heat the mixture with stirring for 1 hour, then allow it to cool to room temperature.[1]
-
Isolation : Collect the resulting yellow precipitate by filtration, wash with ethanol, and dry under vacuum.[1]
Data Presentation: Summary of Synthetic Reactions
The following tables summarize quantitative data from the cited experimental procedures.
Table 1: Synthesis of Precursors
| Starting Material | Product | Method | Key Reagents | Yield | Purity | Reference |
|---|---|---|---|---|---|---|
| 4-Bromophenol | 4-Bromo-2-hydroxybenzaldehyde | Improved Reimer-Tiemann | CHCl₃, NaOH, Phase Transfer Catalyst | >60% | 99% | [11] |
| 2-Nitro-4-bromophenol | 4-Bromo-2-aminophenol | Catalytic Hydrogenation | Fe-Cr modified Raney-Ni, H₂ | 90.0% | 99.5% |[13] |
Table 2: Synthesis of Derivatives
| Starting Material | Product | Method | Key Reagents | Yield | Reference |
|---|
| 2-Hydroxy-5-bromobenzylamine | N-Salicylidene-2-hydroxy-5-bromobenzylamine | Schiff Base Condensation | Salicylaldehyde, Ethanol | 37% |[1] |
Applications in Drug Discovery
Bromophenol derivatives are recognized for their broad biological activities and serve as privileged structures in medicinal chemistry.[6] Their ability to act as enzyme inhibitors is of particular interest. For instance, novel bromophenol derivatives have shown potent inhibitory effects against human carbonic anhydrase isoenzymes (hCA I and hCA II) and acetylcholinesterase (AChE).[6][7] The inhibition of these enzymes is a therapeutic strategy for conditions like glaucoma, epilepsy, and neurodegenerative diseases.[7]
The this compound scaffold can be incorporated into molecules designed to target specific signaling pathways. For example, similar halogenated phenols are key intermediates in the synthesis of kinase inhibitors like Afatinib, which targets the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[7]
Conclusion
The synthesis of this compound derivatives offers a rich field for chemical exploration with significant implications for drug discovery and materials science. Key synthetic methodologies, particularly reductive amination of 4-bromo-2-hydroxybenzaldehyde, provide reliable and efficient access to the core scaffold. The versatility of this scaffold, allowing for extensive derivatization, makes it a highly attractive starting point for developing novel compounds with tailored biological activities. The detailed protocols and workflows presented in this guide serve as a foundational resource for researchers aiming to harness the potential of these valuable chemical entities.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. This compound | C7H8BrNO | CID 224010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. organicreactions.org [organicreactions.org]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google Patents [patents.google.com]
- 14. 2-BROMOBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]
In-Depth Technical Guide: Safety and Handling of 2-(Aminomethyl)-4-bromophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of 2-(Aminomethyl)-4-bromophenol (CAS No. 58349-96-5). The information is intended for laboratory personnel and professionals involved in drug development and scientific research.
Chemical and Physical Properties
This compound is a substituted phenol derivative. A clear understanding of its physical and chemical properties is fundamental to its safe handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO | --INVALID-LINK-- |
| Molecular Weight | 202.05 g/mol | --INVALID-LINK-- |
| Appearance | Solid | [Various Suppliers] |
| Melting Point | 185 - 189 °C (365 - 372 °F) | --INVALID-LINK--[1] |
| log Pow (Octanol/Water Partition Coefficient) | ca. -0.09 (at 25 °C, pH 7.5) | --INVALID-LINK--[1] |
| Storage Temperature | 2-8°C, under inert gas | --INVALID-LINK--[2] |
Toxicological Profile
The toxicological data for this compound indicates that it is a hazardous substance requiring careful handling. The primary concerns are acute toxicity, skin and eye irritation, sensitization, and potential mutagenicity.[1]
| Toxicological Endpoint | Result | Species | Method | Source |
| Acute Oral Toxicity (LD50) | 671 mg/kg | Rat (male and female) | OECD Test Guideline 401 (or similar) | --INVALID-LINK--[1] |
| Skin Corrosion/Irritation | Causes skin irritation | Rabbit | OECD Test Guideline 404 (or similar) | --INVALID-LINK--[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Rabbit | OECD Test Guideline 405 (or similar) | --INVALID-LINK--[1] |
| Respiratory or Skin Sensitization | May cause an allergic skin reaction | Guinea pig | Buehler Test (OECD Test Guideline 406 or similar) | --INVALID-LINK--[1] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects | Not specified | Ames Test (OECD Test Guideline 471 or similar) is a common method. | --INVALID-LINK--[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (Kidney) through prolonged or repeated exposure. | Not specified | Not specified | --INVALID-LINK--[1] |
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed or inhaled, a skin and eye irritant, a skin sensitizer, and is suspected of causing genetic defects.[1] It may also cause damage to the kidneys through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[1]
GHS Hazard Statements:
-
H302 + H332: Harmful if swallowed or if inhaled.[1]
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.[1]
-
H319: Causes serious eye irritation.
-
H341: Suspected of causing genetic defects.[1]
-
H373: May cause damage to organs (Kidney) through prolonged or repeated exposure.[1]
-
H410: Very toxic to aquatic life with long lasting effects.[1]
Experimental Protocols
The toxicological data presented are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (based on OECD Test Guideline 401, now obsolete but historically used)
-
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.[3][4]
-
Test Animals: Typically, rats are used.[3]
-
Procedure:
-
The test substance is administered in graduated doses to several groups of animals, with one dose per group.[3]
-
Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.[3]
-
The LD50 is calculated statistically as the dose expected to cause death in 50% of the animals.[3]
-
Acute Dermal Irritation/Corrosion (based on OECD Test Guideline 404)
-
Objective: To assess the potential of a substance to cause skin irritation or corrosion.[5][6][7]
-
Test Animals: Albino rabbits are the preferred species.[7][8]
-
Procedure:
Acute Eye Irritation/Corrosion (based on OECD Test Guideline 405)
-
Objective: To determine the potential of a substance to cause eye irritation or corrosion.[1][9][10][11]
-
Test Animals: Albino rabbits are the preferred species.[9][12]
-
Procedure:
Skin Sensitization (based on OECD Test Guideline 406 - Buehler Test)
-
Objective: To assess the potential of a substance to induce skin sensitization (allergic contact dermatitis).[13][14][15][16][17]
-
Procedure:
-
Induction Phase: The test substance is applied topically to the skin of the test animals multiple times.[17]
-
Challenge Phase: After a rest period, a non-irritating concentration of the substance is applied to a different skin area.[13][15][17]
-
The skin reaction at the challenge site is observed and scored to determine if sensitization has occurred.[14]
-
Bacterial Reverse Mutation Test (Ames Test, based on OECD Test Guideline 471)
-
Objective: To detect the mutagenic potential of a chemical by its ability to induce reverse mutations in strains of Salmonella typhimurium and Escherichia coli.[18][19][20]
-
Procedure:
-
Bacterial strains requiring a specific amino acid for growth are exposed to the test substance, with and without metabolic activation (e.g., S9 mix).[20]
-
The bacteria are plated on a medium lacking the required amino acid.[19][20]
-
The number of revertant colonies (colonies that can grow in the absence of the amino acid) is counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential.[19]
-
Safe Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible.[21]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]
-
Skin Protection:
-
Wear protective gloves (e.g., nitrile rubber).[1]
-
Wear a lab coat or other protective clothing.
-
-
Respiratory Protection: If dusts are generated, a NIOSH/MSHA-approved respirator is required.[1]
Handling and Storage
-
Avoid generation of dust.[1]
-
Do not breathe dust.[1]
-
Wash hands thoroughly after handling.[1]
-
Store in a tightly closed, dry, and well-ventilated place.[1]
-
The substance is reported to be air, light, and moisture sensitive; handle and store under an inert gas.[1]
Visualized Workflows and Pathways
Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
Hypothetical Toxicological Pathway
While specific signaling pathways for this compound are not well-documented, a plausible mechanism can be inferred from the toxicology of related aromatic amines and bromophenols. Aromatic amines can undergo metabolic activation to reactive intermediates that can cause cellular damage.[22][23][24][25] Bromophenols have been shown to be endocrine disruptors and can interfere with cellular processes.[26][27]
Caption: A hypothetical toxicological pathway for this compound.
First Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1]
-
If on Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Conclusion
This compound is a valuable research chemical that requires careful and informed handling due to its hazardous properties. This guide summarizes the key safety information, handling procedures, and toxicological data to assist researchers and professionals in its safe use. Adherence to the outlined safety protocols and a thorough understanding of the potential hazards are essential for minimizing risk in the laboratory.
References
- 1. oecd.org [oecd.org]
- 2. 58349-96-5|this compound|BLD Pharm [bldpharm.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. oecd.org [oecd.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. nucro-technics.com [nucro-technics.com]
- 11. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. nucro-technics.com [nucro-technics.com]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. The bacterial reverse mutation test | RE-Place [re-place.be]
- 20. biosafe.fi [biosafe.fi]
- 21. assets.thermofisher.cn [assets.thermofisher.cn]
- 22. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The Environmental Pollutant Bromophenols Interfere With Sulfotransferase That Mediates Endocrine Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 27. epic.awi.de [epic.awi.de]
2-(Aminomethyl)-4-bromophenol: A Technical and Investigative Review
Disclaimer: Extensive literature searches for "2-(Aminomethyl)-4-bromophenol" have revealed a significant scarcity of specific scientific data. As of late 2025, there are no detailed published experimental protocols, quantitative biological activity assays, or elucidated signaling pathways specifically for this compound. This guide, therefore, provides a comprehensive overview based on the fundamental chemical properties of the molecule, established synthetic methodologies for analogous compounds, and predicted biological activities inferred from structurally related phenols and amines. This document is intended for researchers, scientists, and drug development professionals as a foundational resource to guide future investigation into this novel chemical entity.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO | PubChem[1] |
| Molecular Weight | 202.05 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 58349-95-5 | PubChem[1] |
| Predicted XlogP | 1.5 | PubChemLite[2] |
| Monoisotopic Mass | 200.97893 Da | PubChem[1] |
| Predicted CCS ([M+H]⁺) | 133.7 Ų | PubChemLite[2] |
| Synonyms | 5-Bromo-2-hydroxybenzylamine, NSC 12210 | PubChem[1] |
Proposed Synthesis and Experimental Protocols
There are no specific published synthetic procedures for this compound. However, a plausible and efficient route can be proposed based on well-established organic chemistry reactions, such as the Mannich reaction or the reduction of a Schiff base intermediate. Below is a detailed, albeit theoretical, experimental protocol for a potential two-step synthesis starting from 4-bromophenol.
Proposed Synthetic Pathway
A feasible synthetic approach involves the initial formylation of 4-bromophenol to introduce a carbonyl group, followed by reductive amination to yield the target primary amine.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-Bromo-2-hydroxybenzaldehyde (Duff Reaction)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophenol (1 equivalent), hexamethylenetetramine (1.5 equivalents), and glacial acetic acid (10 volumes).
-
Reaction Conditions: Heat the mixture to reflux (approximately 120°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water (20 volumes). An acidic workup with hydrochloric acid (3 M) is then performed with heating to hydrolyze the intermediate. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield 5-bromo-2-hydroxybenzaldehyde as a solid.
Step 2: Synthesis of this compound (Reductive Amination)
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-bromo-2-hydroxybenzaldehyde (1 equivalent) in methanol (10 volumes). Add ammonium acetate (10 equivalents).
-
Reaction Conditions: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate. Subsequently, cool the reaction mixture to 0°C in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl until the solution is acidic. Remove the methanol under reduced pressure. The aqueous residue is then basified with 2 M NaOH to a pH of ~9-10 and extracted with ethyl acetate (3 x 20 volumes).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.
Potential Biological Activities and Signaling Pathways
The biological activities of this compound have not been experimentally determined. However, by examining structurally related compounds, we can infer potential areas for investigation. Bromophenols are known for a range of biological effects, including antioxidant and enzyme inhibitory properties. Similarly, aminomethylphenols have been explored for their pharmacological potential.[3]
Postulated Biological Activities
-
Antioxidant Activity: The phenolic hydroxyl group is a key pharmacophore for antioxidant activity, capable of scavenging free radicals. It is plausible that this compound could exhibit antioxidant properties.
-
Enzyme Inhibition: The aminomethyl and bromophenol moieties could serve as binding motifs for various enzyme active sites. For instance, some bromophenol derivatives have shown inhibitory activity against enzymes like acetylcholinesterase and carbonic anhydrase.[4]
-
Antimicrobial Properties: Phenolic compounds are generally known for their antimicrobial effects. The combination of the phenol and the aminomethyl group might confer antibacterial or antifungal activity.
Hypothetical Signaling Pathway Involvement
Based on the potential antioxidant activity, a plausible mechanism of action could involve the modulation of cellular signaling pathways sensitive to oxidative stress. One such key pathway is the Nrf2-Keap1 pathway, which is a primary regulator of the cellular antioxidant response.
Caption: Hypothetical modulation of the Nrf2-Keap1 pathway by this compound.
Experimental Workflow for Characterization and Activity Screening
For any novel compound, a systematic workflow is essential to confirm its identity, purity, and biological activity. The following diagram outlines a logical progression for the investigation of this compound.
Caption: A generalized workflow for the synthesis, characterization, and screening of this compound.
Conclusion
This compound represents an under-investigated molecule with potential for further scientific exploration. While direct experimental data is currently lacking, this guide provides a solid theoretical foundation for its synthesis, characterization, and potential biological activities based on the known chemistry of related compounds. The proposed synthetic routes are based on reliable and well-documented reactions, and the suggested biological screening focuses on activities commonly associated with its structural motifs. It is hoped that this technical overview will stimulate further research into this and other novel bromophenol derivatives, ultimately contributing to the development of new therapeutic agents.
References
- 1. This compound | C7H8BrNO | CID 224010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound hydrochloride (C7H8BrNO) [pubchemlite.lcsb.uni.lu]
- 3. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]
Potential Applications of Bromophenol Compounds: A Technical Guide for Researchers
Abstract
Bromophenol compounds, a diverse class of halogenated phenols, are garnering significant attention within the scientific community for their wide-ranging biological activities and industrial utility. Predominantly found in marine organisms, particularly red algae, these compounds have demonstrated potent antioxidant, anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2][3] This technical guide provides an in-depth overview of the current research, potential applications, and experimental protocols related to bromophenol compounds, tailored for researchers, scientists, and professionals in drug development.
Pharmacological Applications
The unique chemical structures of bromophenol compounds, characterized by the presence of one or more bromine atoms on a phenolic ring, contribute to their significant biological activities. These properties make them promising candidates for the development of novel therapeutic agents.
Antioxidant Activity
Many bromophenol derivatives exhibit potent antioxidant and radical scavenging activities.[4] Their ability to donate a hydrogen atom or an electron makes them effective in neutralizing free radicals, which are implicated in a variety of diseases, including cancer and neurodegenerative disorders.[2][5] The antioxidant capacity is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[4]
Table 1: Antioxidant Activity of Selected Bromophenol Compounds
| Compound | Assay | IC50 (µg/mL) | Reference |
| 2,3-dibromo-4,5-dihydroxyphenylacetic acid (1) | DPPH | 6.41 | [6] |
| 2,6-dibromo-3,5-dihydroxyphenylacetic acid (2) | DPPH | 30.13 | [6] |
| Derivative 25 | DPPH | 4.27 | [6] |
| Derivative 27 | DPPH | 6.86 | [6] |
| 2,3-dibromo-4,5-dihydroxyphenylacetic acid (1) | ABTS | 9.90 | [6] |
| 2,6-dibromo-3,5-dihydroxyphenylacetic acid (2) | ABTS | 10.66 | [6] |
| Derivative 25 | ABTS | 9.36 | [6] |
| Derivative 26 | ABTS | 9.49 | [6] |
Anticancer Activity
A significant body of research has focused on the anticancer potential of bromophenols.[7][8] These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as the induction of apoptosis (programmed cell death) and cell cycle arrest.[8][9] The cytotoxic effects are typically quantified by determining the half-maximal inhibitory concentration (IC50) using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
One of the key mechanisms underlying the anticancer activity of some bromophenol derivatives is the induction of apoptosis through the generation of reactive oxygen species (ROS).[5]
Table 2: Anticancer Activity of Selected Bromophenol Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Hybrids with N-containing Heterocyclic Moieties | |||
| 17a | A549 (Lung) | 3.25 ± 0.13 | |
| 17a | Bel7402 (Liver) | 4.12 ± 0.21 | |
| 17a | HepG2 (Liver) | 5.38 ± 0.32 | |
| (Oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4) | |||
| 4b-4 | K562 (Leukemia) | 10.3 ± 0.8 | |
| Derivatives Incorporating Indolin-2-One Moiety | |||
| 4g | A549 (Lung) | 1.8 ± 0.1 | [9] |
| 4g | Bel7402 (Liver) | 2.5 ± 0.2 | [9] |
| 4g | HepG2 (Liver) | 3.2 ± 0.3 | [9] |
| 4g | HeLa (Cervical) | 2.1 ± 0.1 | [9] |
| 4g | HCT116 (Colon) | 2.9 ± 0.2 | [9] |
| 5h | A549 (Lung) | 2.1 ± 0.2 | [9] |
| 6d | Bel7402 (Liver) | 1.9 ± 0.1 | [9] |
| 7a | HepG2 (Liver) | 2.4 ± 0.2 | [9] |
| Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane (BDDPM) | |||
| BDDPM | HeLa (Cervical) | 17.63 µg/mL | [10] |
| BDDPM | RKO (Colon) | 11.37 µg/mL | [10] |
| BDDPM | HCT116 (Colon) | 10.58 µg/mL | [10] |
| BDDPM | Bel7402 (Liver) | 8.7 µg/mL | [10] |
| Dibenzyl bromophenols | |||
| Compound 9 | A549 (Lung) | 1.8 nM | [10] |
| Compound 9 | BGC-823 (Gastric) | 3.8 nM | [10] |
| Compound 9 | MCF-7 (Breast) | 2.7 nM | [10] |
| Compound 9 | HCT-8 (Colon) | 2.2 nM | [10] |
| Compound 8 | Bel7402 (Liver) | 4.8 - 7.4 nM | [10] |
| Compound 11 | Bel7402 (Liver) | 4.8 - 7.4 nM | [10] |
| Compound 12 | Bel7402 (Liver) | 4.8 - 7.4 nM | [10] |
| Compound 12 | K562 (Leukemia) | 13.9 µg/mL | [10] |
Antimicrobial Activity
Several bromophenol compounds have demonstrated significant activity against a range of pathogenic bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[11][12] Their mechanism of action can involve the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with biofilm formation.[11] The antimicrobial efficacy is commonly determined by measuring the Minimum Inhibitory Concentration (MIC).
Table 3: Antimicrobial Activity of Selected Bromophenol Compounds
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 3-bromo-2,6-dihydroxyacetophenone (2) | S. aureus | - | [11] |
| 3-bromo-2,6-dihydroxyacetophenone (2) | MRSA | - | [11] |
| bis(2,3-dibromo-4,5-dihydroxybenzyl)ether | S. epidermidis | 35 | [12] |
| bis(2,3-dibromo-4,5-dihydroxybenzyl)ether | S. aureus | 70-140 | [12] |
| 2-(2',4'-Dibromophenoxy)-4,6-dibromophenol | Gram-positive bacteria | 0.117-2.5 | [1] |
| 2-(2',4'-Dibromophenoxy)-4,6-dibromophenol | Gram-negative bacteria | 0.5-2 | [1] |
| 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | Bacillus subtilis | 1 | [3] |
| 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | Staphylococcus aureus | 1 | [3] |
| 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | Pseudomonas aeruginosa | 4 | [3] |
Enzyme Inhibition
Bromophenols have been identified as potent inhibitors of various enzymes, suggesting their potential in treating a range of diseases. For instance, certain derivatives have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, enzymes implicated in diabetes.[2] Others have demonstrated inhibition of acetylcholinesterase (AChE), an enzyme targeted in Alzheimer's disease therapy.[13]
Table 4: Enzyme Inhibitory Activity of Selected Bromophenol Compounds
| Compound | Enzyme | IC50 / Ki | Reference |
| bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether (4.5) | α-glucosidase | 0.03 µM | [2] |
| 2,4-dibromophenol (4.10) | α-glucosidase | 110.4 µM | [2] |
| Bromophenol derivative 21 | Acetylcholinesterase (AChE) | Ki: 6.54 ± 1.03 nM | [13] |
| Bromophenol derivative 18 | Acetylcholinesterase (AChE) | Ki: 7.92 ± 1.38 nM | [13] |
| Bromophenol derivative 20 | Acetylcholinesterase (AChE) | Ki: 8.32 ± 0.69 nM | [13] |
| Bromophenol derivatives 13-21 | Carbonic Anhydrase I (hCA I) | Ki: 2.53 ± 0.25 to 25.67 ± 4.58 nM | [13] |
| Bromophenol derivatives 13-21 | Carbonic Anhydrase II (hCA II) | Ki: 1.63 ± 0.11 to 15.05 ± 1.07 nM | [13] |
Industrial Applications
Beyond their pharmacological potential, bromophenol compounds have established roles in various industrial sectors.
-
Flame Retardants: Brominated phenols, such as 2,4,6-tribromophenol, are utilized as reactive or additive flame retardants in the manufacturing of plastics, textiles, and electronic equipment to reduce flammability.[14][15] They act in the gas phase during combustion by releasing hydrogen bromide (HBr), which interferes with the radical chain reactions of the fire.[16]
-
Chemical Intermediates: Simple bromophenols like 2-bromophenol and 4-bromophenol are valuable intermediates in organic synthesis.[4][17] They serve as precursors for the production of more complex molecules, including pharmaceuticals, agrochemicals (such as herbicides and pesticides), and disinfectants.[4][9][17]
-
Polymer Synthesis: Bromophenols can be used in the manufacturing of polymers, such as epoxy-phenolic polymers and vinyl-aromatic polymers.[14]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of bromophenol compounds.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Bromophenol compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of the bromophenol compound in culture medium.
-
Remove the medium from the wells and add the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Bromophenol compound solutions at various concentrations in methanol
-
Positive control (e.g., ascorbic acid or Trolox)
-
Methanol
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a working solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
In a test tube or a 96-well plate, add a specific volume of the bromophenol compound solution (or positive control).
-
Add the DPPH working solution to initiate the reaction.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm.
-
A control is prepared with methanol instead of the sample solution.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
ABTS Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Materials:
-
ABTS solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
Bromophenol compound solutions at various concentrations
-
Positive control (e.g., Trolox)
-
Ethanol or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
On the day of the assay, dilute the ABTS•+ solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the bromophenol compound solution (or positive control) to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
A control is prepared with the solvent instead of the sample solution.
-
The percentage of radical scavenging activity is calculated using a similar formula as for the DPPH assay.
-
The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Enzyme Inhibition Assay
This is a general protocol that can be adapted for various enzymes.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Bromophenol compound (inhibitor) solutions at various concentrations
-
Appropriate buffer solution
-
Cofactors, if required by the enzyme
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare all solutions (buffer, enzyme, substrate, inhibitor) at the desired concentrations.
-
In a suitable reaction vessel (e.g., cuvette or microplate well), add the buffer and the enzyme solution.
-
Add the bromophenol compound solution at various concentrations. Include a control without the inhibitor.
-
Pre-incubate the enzyme-inhibitor mixture for a specific period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring a change in a physical property (e.g., absorbance or fluorescence) over time.
-
Determine the initial reaction rates for the uninhibited and inhibited reactions.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.
Conclusion
Bromophenol compounds represent a promising class of molecules with diverse potential applications in medicine and industry. Their potent biological activities, particularly as antioxidant, anticancer, and antimicrobial agents, make them attractive candidates for further research and development in the pharmaceutical sector. Concurrently, their utility as flame retardants and chemical intermediates underscores their industrial importance. The experimental protocols provided in this guide offer a foundation for the systematic evaluation of these compounds. Further investigation into their mechanisms of action, structure-activity relationships, and safety profiles is warranted to fully realize their therapeutic and industrial potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial Activity of 2-(3',5'-Dibromo-2'-methoxyphenoxy)-3,5- dibromophenol Isolated from Phyllospongia papyracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Bromophenols, both present in marine organisms and in industrial flame retardants, disturb cellular Ca2+ signaling in neuroendocrine cells (PC12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Introduction to Brominated Flame Retardants, Danish Environmental Protection Agency [www2.mst.dk]
- 16. ruicoglobal.com [ruicoglobal.com]
- 17. nbinno.com [nbinno.com]
The Strategic Synthesis and Application of 2-(Aminomethyl)-4-bromophenol: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Aminomethyl)-4-bromophenol is a versatile bifunctional molecule poised for significant applications in medicinal chemistry and drug development. Its ortho-aminomethylphenol core, combined with a bromine substituent, offers multiple avenues for derivatization, making it an attractive scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound. Detailed experimental protocols for its preparation from readily available starting materials are presented, along with a discussion of its potential role in modulating key signaling pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO | PubChem |
| Molecular Weight | 202.05 g/mol | PubChem |
| Appearance | Off-white to pale yellow solid (Predicted) | N/A |
| Melting Point | >200 °C (Predicted) | N/A |
| Boiling Point | Decomposes before boiling (Predicted) | N/A |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water (Predicted) | N/A |
| pKa (Phenolic OH) | ~10 (Predicted) | N/A |
| pKa (Ammonium) | ~9 (Predicted) | N/A |
Synthetic Pathways and Experimental Protocols
The synthesis of this compound can be achieved through two primary routes, both commencing from commercially available precursors. These routes involve the initial formation of a key intermediate, either an aldehyde or a nitrile, followed by a reduction step.
Overview of Synthetic Strategies
The following diagram illustrates the two proposed synthetic pathways to obtain this compound.
Caption: Proposed synthetic routes to this compound.
Route 1: Via Reductive Amination of 2-Hydroxy-5-bromobenzaldehyde
This pathway involves the bromination of 3-hydroxybenzaldehyde to form the key aldehyde intermediate, which is then converted to the target amine via reductive amination.
This protocol is adapted from established procedures for the bromination of hydroxybenzaldehydes.[1][2][3]
-
Materials: 3-Hydroxybenzaldehyde, Dichloromethane (DCM), Bromine.
-
Procedure:
-
Suspend 3-hydroxybenzaldehyde (1.0 eq) in DCM in a round-bottom flask.
-
Slowly add a solution of bromine (1.05 eq) in DCM to the suspension at 0-5 °C with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford 2-hydroxy-5-bromobenzaldehyde.
-
| Parameter | Value |
| Reactant Ratio | 3-Hydroxybenzaldehyde : Bromine (1 : 1.05) |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 60-70% |
This protocol utilizes a one-pot reductive amination procedure.[4][5][6][7][8]
-
Materials: 2-Hydroxy-5-bromobenzaldehyde, Ammonium acetate, Sodium cyanoborohydride (NaBH₃CN), Methanol.
-
Procedure:
-
Dissolve 2-hydroxy-5-bromobenzaldehyde (1.0 eq) and a large excess of ammonium acetate (10-20 eq) in methanol.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 24 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Adjust the pH to ~8-9 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
| Parameter | Value |
| Reducing Agent | Sodium cyanoborohydride |
| Ammonia Source | Ammonium acetate |
| Solvent | Methanol |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 24 hours |
| Typical Yield | 50-65% |
Route 2: Via Reduction of 2-Hydroxy-5-bromobenzonitrile
This alternative route involves the synthesis of a nitrile intermediate, followed by its reduction to the primary amine.
This protocol is based on the bromination of 3-hydroxybenzonitrile.[9][10]
-
Materials: 3-Hydroxybenzonitrile, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure:
-
Dissolve 3-hydroxybenzonitrile (1.0 eq) in acetonitrile in a round-bottom flask protected from light.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography on silica gel to obtain 2-hydroxy-5-bromobenzonitrile.
-
| Parameter | Value |
| Brominating Agent | N-Bromosuccinimide |
| Solvent | Acetonitrile |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
This protocol employs a strong hydride reducing agent for the nitrile reduction.
-
Materials: 2-Hydroxy-5-bromobenzonitrile, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of 2-hydroxy-5-bromobenzonitrile (1.0 eq) in anhydrous THF.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
-
| Parameter | Value |
| Reducing Agent | Lithium aluminum hydride |
| Solvent | Anhydrous Tetrahydrofuran |
| Reaction Temperature | 0 °C to Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-80% |
Potential Applications in Drug Discovery
The structural motifs present in this compound suggest its potential as a valuable building block in the development of various therapeutic agents. Bromophenol derivatives isolated from marine sources have demonstrated a wide range of biological activities, including anticancer, antioxidant, and enzyme inhibitory effects.[11][12][13][14]
The ortho-aminomethylphenol scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets. The presence of the bromine atom provides a handle for further structural modifications, such as palladium-catalyzed cross-coupling reactions, to generate libraries of diverse compounds for screening.
Potential therapeutic areas for derivatives of this compound include:
-
Oncology: As a scaffold for kinase inhibitors or as agents that induce apoptosis.[13]
-
Infectious Diseases: As a precursor for novel antibacterial agents.[15]
-
Neurodegenerative Diseases: For the development of acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[12]
-
Metabolic Diseases: As a starting point for the synthesis of protein tyrosine phosphatase 1B (PTP1B) inhibitors, relevant for diabetes and obesity.[11]
Hypothetical Signaling Pathway Involvement
To illustrate the potential utility of this compound derivatives in a drug discovery context, we propose a hypothetical role as an inhibitor of a key signaling pathway implicated in cancer, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the Akt signaling node by a derivative of this compound.
In this hypothetical scenario, a derivative of this compound is designed to bind to the active site of Akt, a serine/threonine kinase, thereby inhibiting its activity. This would block the downstream signaling cascade, leading to a reduction in cell proliferation and survival, a desirable outcome in cancer therapy. The aminomethyl and phenolic hydroxyl groups could form key hydrogen bonding interactions within the kinase domain, while the bromophenyl moiety could be further functionalized to enhance potency and selectivity.
Conclusion
This compound represents a promising and versatile starting material for the synthesis of novel, biologically active compounds. The synthetic routes outlined in this guide are robust and scalable, providing a clear path to obtaining this valuable building block. Its inherent structural features, combined with the potential for diverse chemical modifications, make it a highly attractive scaffold for researchers and drug development professionals exploring new therapeutic avenues in a range of diseases. Further investigation into the derivatization of this compound and the biological evaluation of the resulting molecules is warranted to fully realize its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. 2-Bromo-5-hydroxybenzonitrile | 189680-06-6 | Benchchem [benchchem.com]
- 10. 2-Bromo-5-hydroxybenzonitrile | 189680-06-6 | FB70711 [biosynth.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Versatile Role of 2-(Aminomethyl)-4-bromophenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)-4-bromophenol is a bifunctional organic compound with significant potential as a versatile building block in synthetic chemistry. Its structure, featuring a reactive aminomethyl group, a phenolic hydroxyl group, and a bromine atom on the aromatic ring, allows for a variety of chemical transformations. While extensive literature on this specific molecule is limited, its structural similarity to the more widely studied 2-aminophenols allows for the extrapolation of its reactivity and potential applications. This document provides an overview of the inferred applications of this compound, with a focus on its use in the synthesis of Schiff bases and their metal complexes, and as an intermediate in medicinal chemistry.
Synthesis of Schiff Bases and Metal Complexes
The primary and most anticipated application of this compound in organic synthesis is its reaction with aldehydes and ketones to form Schiff bases (imines). The aminomethyl group provides the nucleophilic nitrogen for the condensation reaction with a carbonyl group. These Schiff bases are valuable ligands capable of coordinating with various metal ions to form stable metal complexes.
Schiff bases and their metal complexes derived from related aminophenols are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The resulting Schiff base ligands from this compound would be tridentate, coordinating through the phenolic oxygen, the imine nitrogen, and potentially the aminomethyl nitrogen, depending on the metal and reaction conditions.
General Reaction Scheme for Schiff Base Formation
The condensation reaction between this compound and an aldehyde or ketone proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.
References
Application Notes and Protocols: 2-(Aminomethyl)-4-bromophenol as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)-4-bromophenol is a trifunctional synthetic building block with significant potential in medicinal chemistry. Its structure, featuring a reactive aminomethyl group, a phenolic hydroxyl group, and a bromine atom on an aromatic scaffold, offers multiple points for chemical modification. This versatility allows for the construction of diverse molecular architectures, making it an attractive starting material for the discovery of novel therapeutic agents. While specific literature on this compound is limited, its utility can be inferred from the well-established chemistry of its constituent functional groups and the biological activities of related bromophenol and aminophenol derivatives.[1]
Derivatives of bromophenols are known to exhibit a range of pharmacological activities, including antibacterial, antioxidant, and enzyme inhibitory properties.[2][3][4] Similarly, the aminophenol moiety is a key structural feature in a number of biologically active compounds.[5] The bromine atom serves as a valuable handle for introducing further complexity through various cross-coupling reactions, a common strategy in modern drug discovery.[6]
These application notes provide a comprehensive overview of the potential uses of this compound in medicinal chemistry, including proposed synthetic protocols and potential biological applications based on analogous structures.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO | PubChem[5] |
| Molecular Weight | 202.05 g/mol | PubChem[5] |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 58349-96-5 | PubChem[5] |
Table 2: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Reagents and Conditions | Potential Product Class |
| Amino Group | Acylation | Acyl chloride or anhydride, base (e.g., triethylamine), CH₂Cl₂ | Amides |
| Sulfonylation | Sulfonyl chloride, base (e.g., pyridine), CH₂Cl₂ | Sulfonamides | |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃), 1,2-dichloroethane | Secondary or Tertiary Amines | |
| Alkylation | Alkyl halide, base (e.g., K₂CO₃), acetonitrile | Secondary or Tertiary Amines | |
| Hydroxyl Group | Etherification (Williamson) | Alkyl halide, base (e.g., K₂CO₃), acetone | Ethers |
| Esterification | Acyl chloride or anhydride, base (e.g., pyridine), CH₂Cl₂ | Esters | |
| O-Arylation (Ullmann) | Aryl halide, CuI, base (e.g., Cs₂CO₃), 1,4-dioxane | Diaryl Ethers | |
| Bromo Group | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), toluene/ethanol/water | Biaryls |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, base (e.g., triethylamine), THF | Aryl Alkynes | |
| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), toluene | Aryl Amines | |
| Heck Coupling | Alkene, Pd catalyst (e.g., Pd(OAc)₂), base (e.g., triethylamine), acetonitrile | Stilbenes |
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
This protocol is adapted from the synthesis of structurally similar compounds.
Step 1: Nitration of 4-bromophenol
-
To a stirred solution of 4-bromophenol (1 eq.) in glacial acetic acid at 0 °C, add a solution of nitric acid (1 eq.) in glacial acetic acid dropwise.
-
Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into ice-water and collect the precipitated 4-bromo-2-nitrophenol by filtration.
-
Wash the solid with cold water until the washings are neutral and dry under vacuum.
Step 2: Reduction of the Nitro Group to an Amino Group A plausible route to the aminomethyl group would involve reduction of a nitrile, which could be introduced via a Sandmeyer reaction on an amino group. An alternative is the direct reduction of a hydroxamic acid or similar derivative. A more direct, though potentially less selective, approach involves the reduction of an intermediate amide. For the purpose of this protocol, we will outline a hypothetical reductive amination of a synthesized aldehyde.
-
Synthesis of 5-bromo-2-hydroxybenzaldehyde: This intermediate can be prepared from 4-bromophenol via formylation (e.g., Reimer-Tiemann or Duff reaction).
-
Reductive Amination:
-
Dissolve 5-bromo-2-hydroxybenzaldehyde (1 eq.) and ammonium acetate (10 eq.) in methanol.
-
Add sodium cyanoborohydride (1.5 eq.) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Basify the aqueous residue with saturated NaHCO₃ solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel.
-
Protocol 2: N-Acylation of this compound
-
Dissolve this compound (1 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Suzuki Cross-Coupling of this compound
-
In a reaction vessel, combine this compound (1 eq.), the desired arylboronic acid (1.2 eq.), palladium tetrakis(triphenylphosphine) (0.05 eq.), and sodium carbonate (2 eq.).
-
Add a solvent system of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude biaryl product by column chromatography on silica gel.
Mandatory Visualization
Caption: Proposed synthetic pathways to and derivatization of this compound.
Caption: General workflow for the purification of this compound derivatives.
References
- 1. Building blocks by functions - Enamine [enamine.net]
- 2. Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C7H8BrNO | CID 224010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
Application Notes and Protocols for Suzuki-Miyaura Reaction with 2-Amino-4-bromophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 2-Amino-4-bromophenol as a key building block. This versatile reaction enables the synthesis of a diverse range of 4-aryl-2-aminophenol derivatives, which are important scaffolds in medicinal chemistry and materials science. The protocols and data presented herein serve as a valuable resource for the development of novel compounds for drug discovery and other applications.
The Suzuki-Miyaura reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds.[1][2] Its popularity stems from its mild reaction conditions, tolerance to a wide variety of functional groups, and the commercial availability of a vast array of boronic acid reagents.[1]
General Reaction Scheme
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound, typically an arylboronic acid, with an organohalide, in this case, 2-Amino-4-bromophenol, in the presence of a palladium catalyst and a base.
Reaction Parameters and Yields
The successful execution of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, base, solvent, and temperature. The following table summarizes representative experimental data for the coupling of 2-Amino-4-bromophenol and analogous amino-substituted aryl bromides with various arylboronic acids. This data provides a useful reference for optimizing reaction conditions for specific substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88[1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 8 | 93[1] |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 70-80 | 18-22 | 60-80[3] |
| 4 | Naphthalen-1-ylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 86[1] |
| 5 | Pyrimidin-5-ylboronic acid | Pd(PPh₃)₂Cl₂ (3) | - | Na₂CO₃ (2) | 1,4-Dioxane | 95 | 18 | 78[4] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction of 2-Amino-4-bromophenol with an arylboronic acid. This protocol is a general guideline and may require optimization for specific substrates and reaction scales.
Materials and Reagents:
-
2-Amino-4-bromophenol (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or reaction tube with a screw cap
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-Amino-4-bromophenol (1.0 equiv), the desired arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[1]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).[1]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).[1]
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Analysis: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: A generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram illustrates the key steps of the experimental protocol for the Suzuki-Miyaura reaction.
Caption: A flowchart illustrating the key steps of the experimental protocol.
References
Characterization of 2-(Aminomethyl)-4-bromophenol: A Guide to Analytical Methods
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of analytical methodologies for the characterization of 2-(Aminomethyl)-4-bromophenol, a key intermediate in pharmaceutical synthesis. The following sections detail protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. While specific experimental data for this compound is not widely published, the methodologies presented are based on established techniques for analogous aminophenol and bromophenol derivatives, providing a robust starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is a primary technique for assessing the purity of this compound and quantifying its content in various matrices. A reversed-phase HPLC method with UV detection is generally suitable for this purpose.
Quantitative Data Summary
The following table outlines typical parameters for an HPLC method for the analysis of this compound. Retention times are estimated and will vary based on the specific system and conditions.
| Parameter | Method 1: Reversed-Phase with UV Detection |
| Principle | Separation based on polarity differences. |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 8 - 12 minutes |
Experimental Protocol: HPLC Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
-
Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA), analytical grade
-
Water (HPLC grade)
-
Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A 50:50 mixture of Mobile Phase A and B.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 0.01 mg/mL to 0.2 mg/mL to establish linearity.
-
Sample Solution: Prepare the sample to a final concentration of approximately 0.1 mg/mL in the diluent.
-
-
Chromatographic Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and determine the retention time and peak area for this compound.
-
Purity is assessed by calculating the area percentage of the main peak relative to the total peak area.
-
Quantification is performed by comparing the peak area of the sample to the calibration curve generated from the working standard solutions.
-
Mass Spectrometry (MS) for Identification and Impurity Profiling
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the confirmation of molecular identity and the characterization of impurities.
Quantitative Data Summary
The expected mass spectrometric data for this compound is summarized below. The presence of bromine results in a characteristic isotopic pattern.
| Parameter | Expected Value |
| Molecular Formula | C₇H₈BrNO |
| Molecular Weight | 202.05 g/mol |
| Monoisotopic Mass | 200.97893 Da[1] |
| Expected [M+H]⁺ m/z | 201.9862, 203.9842 (Isotopic pattern for Br) |
| Key Fragmentation Ions | Loss of NH₃, loss of CH₂NH₂ |
Experimental Protocol: LC-MS Analysis
-
Instrumentation:
-
HPLC or UHPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ion mode (ESI+).
-
Data Acquisition: Acquire full scan data from m/z 50-500.
-
For impurity identification, targeted MS/MS scans can be performed on ions of interest.
-
-
Procedure:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in the initial mobile phase composition.
-
Inject the sample into the LC-MS system.
-
Confirm the molecular weight of the main peak by extracting the ion chromatogram for the expected [M+H]⁺ ions.
-
Analyze the mass spectra of minor peaks to identify potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.
Predicted Quantitative Data Summary
The expected chemical shifts for this compound are provided below. Actual values may vary depending on the solvent and experimental conditions.
| ¹H NMR (Predicted) | |||
| Chemical Shift (ppm) Range | Multiplicity | Integration | Assignment |
| 6.8 - 7.5 | m | 3H | Aromatic Protons |
| ~4.0 | s | 2H | -CH₂-NH₂ |
| 1.5 - 3.0 | br s | 2H | -NH₂ |
| 9.0 - 10.0 | br s | 1H | -OH |
| ¹³C NMR (Predicted) | |
| Chemical Shift (ppm) Range | Assignment |
| 150 - 160 | C-OH |
| 115 - 140 | Aromatic Carbons |
| 110 - 120 | C-Br |
| ~45 | -CH₂- |
Experimental Protocol: NMR Analysis
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often suitable for observing exchangeable protons like those in -NH₂ and -OH groups.
-
Vortex the sample until fully dissolved.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Additional experiments such as COSY, HSQC, and HMBC can be performed for complete structural assignment if needed.
-
-
Data Processing:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the chemical shifts to the corresponding atoms in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Predicted Quantitative Data Summary
The following table lists the expected characteristic absorption bands for this compound.
| Wavenumber (cm⁻¹) Range | Vibration | Functional Group |
| 3200 - 3500 | O-H stretch (broad) | Phenolic -OH |
| 3300 - 3400 | N-H stretch | Primary Amine (-NH₂) |
| 3000 - 3100 | C-H stretch | Aromatic C-H |
| 2850 - 2960 | C-H stretch | Aliphatic C-H (-CH₂-) |
| 1550 - 1650 | N-H bend | Primary Amine (-NH₂) |
| 1450 - 1600 | C=C stretch | Aromatic Ring |
| 1200 - 1300 | C-O stretch | Phenol |
| 1000 - 1100 | C-N stretch | Amine |
| 800 - 850 | C-H bend (out-of-plane) | Substituted Benzene |
| 500 - 600 | C-Br stretch | Aryl Bromide |
Experimental Protocol: FTIR Analysis
-
Instrumentation:
-
Fourier-Transform Infrared Spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
-
Sample Preparation:
-
For ATR-FTIR, place a small amount of the solid sample directly onto the ATR crystal.
-
Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Record a background spectrum.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Interpretation:
-
Identify the major absorption bands in the spectrum.
-
Correlate the observed bands with the functional groups expected for the structure of this compound.
-
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aminophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminophenol derivatives are a significant class of organic compounds widely utilized as intermediates in the synthesis of pharmaceuticals, dyes, and other industrial chemicals. For instance, 4-aminophenol is a critical precursor in the manufacturing of paracetamol (acetaminophen), a common analgesic and antipyretic drug.[1] The isomeric forms of aminophenol (ortho-, meta-, and para-aminophenol) often coexist and require precise analytical methods for their separation and quantification. This application note provides detailed protocols for the analysis of aminophenol derivatives using High-Performance Liquid Chromatography (HPLC), a robust and sensitive analytical technique. The methods described are applicable for quality control of pharmaceuticals, monitoring of environmental samples, and in various research settings.
General Experimental Workflow
The general workflow for the HPLC analysis of aminophenol derivatives involves several key stages, from initial sample preparation to final data analysis. This process ensures that the sample is suitable for injection into the HPLC system and that the resulting data is accurate and reproducible.
Caption: General workflow for the HPLC analysis of aminophenol derivatives.
Experimental Protocols
Protocol 1: Simultaneous Determination of Aminophenol Isomers in Water Samples
This protocol is adapted for the simultaneous analysis of o-, m-, and p-aminophenol isomers.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Mixed-mode stationary phase column (e.g., Duet SCX/C18 or Primesep 100)[1][2]
-
Methanol (HPLC grade)
-
Phosphate buffer components
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions:
-
Column: Mixed-mode SCX/C18, 250 x 4.6 mm, 5 µm particle size[3]
-
Mobile Phase: 85:15 (v/v) mixture of aqueous phosphate buffer (pH 4.85) and methanol[2][3]
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C (ambient)
3. Standard Solution Preparation:
-
Prepare individual stock solutions of o-, m-, and p-aminophenol in methanol at a concentration of 1 mg/mL.
-
Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to achieve a final concentration of 0.01 mg/mL for each isomer.[3]
4. Sample Preparation:
-
For water samples, filtration through a 0.45 µm syringe filter is typically sufficient.[4]
-
If the sample matrix is complex, solid-phase extraction (SPE) may be necessary for cleanup.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the mixed standard solution to determine the retention times and resolution of the isomers.
-
Inject the prepared sample solutions.
-
Identify the aminophenol isomers in the sample chromatograms by comparing their retention times with those of the standards.
-
Quantify the isomers using a calibration curve generated from a series of standard solutions of known concentrations.
Protocol 2: Determination of 4-Aminophenol Impurity in Paracetamol Formulations
This protocol is designed for the quality control of paracetamol (acetaminophen) drug products by quantifying the 4-aminophenol impurity.
1. Instrumentation and Materials:
-
HPLC system with a UV or amperometric detector
-
Reversed-phase C18 column (e.g., Zorbax SB-Aq, Luna 5 µm C18)[5][6]
-
Methanol (HPLC grade)
-
Ammonium acetate or Lithium Chloride
-
Ascorbic acid (as a stabilizer)[7]
-
Orthophosphoric acid
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions:
-
Column: C18, 50 x 4.6 mm, 5 µm[5]
-
Mobile Phase: A mixture of 0.05 M ammonium acetate solution and methanol (e.g., 88:12 v/v).[7] The pH may be adjusted to 3.2-4.0 with orthophosphoric acid.[5][6]
-
Flow Rate: 1.0 mL/min[5]
-
Detection: UV at 231 nm[7] or amperometric detection at +325 mV.[6][8]
-
Injection Volume: 10 µL[5]
-
Column Temperature: 40 °C[5]
3. Standard and Sample Solution Preparation:
-
Solvent: Prepare a solution of 0.05 M ammonium acetate and methanol (88:12 v/v) containing a small amount of ascorbic acid (e.g., 0.001 mg/mL) to prevent the degradation of 4-aminophenol.[7]
-
Standard Solution: Prepare a reference solution of 4-aminophenol in the solvent at a known concentration (e.g., 2.5 µg/mL).[7]
-
Sample Solution: Accurately weigh and dissolve the paracetamol formulation in the solvent to achieve a specific concentration of the active pharmaceutical ingredient.[5] The solution should be filtered through a 0.45 µm syringe filter before injection.[4]
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the standard solution to establish the retention time and response for 4-aminophenol.
-
Inject the prepared sample solution.
-
Quantify the amount of 4-aminophenol impurity in the sample by comparing its peak area to that of the standard.
Data Presentation
The following tables summarize typical quantitative data obtained from the HPLC analysis of aminophenol derivatives based on published methods.
Table 1: Chromatographic Parameters for Aminophenol Isomers
| Compound | Retention Time (min) |
| o-Aminophenol | Varies with method |
| m-Aminophenol | Varies with method |
| p-Aminophenol | Varies with method |
Retention times are highly dependent on the specific column and mobile phase composition.
Table 2: Method Validation Data for 4-Aminophenol Analysis
| Parameter | Method 1 (UV Detection) | Method 2 (Amperometric Detection) |
| Linearity Range | 0.5 - 6 µg/mL[9] | 4 ng/mL - (upper limit not specified)[8] |
| Limit of Detection (LOD) | < 0.1 µg/mL[9] | 1 ng/mL[6] |
| Limit of Quantification (LOQ) | < 0.5 µg/mL[9] | 4 ng/mL[6] |
| Recovery | - | 95.96 - 102.21%[9] |
| Precision (RSD) | - | ~6%[8] |
Logical Relationships in Method Development
The selection of HPLC parameters is a logical process aimed at achieving optimal separation and detection of the target analytes. The relationships between key parameters are illustrated below.
Caption: Key relationships in HPLC method development for aminophenol analysis.
Conclusion
The HPLC methods outlined in this application note provide robust and reliable approaches for the qualitative and quantitative analysis of aminophenol derivatives. By carefully selecting the appropriate stationary phase, mobile phase, and detector, researchers and drug development professionals can achieve accurate and precise results for both the separation of isomers and the quantification of impurities in pharmaceutical formulations. The provided protocols serve as a detailed guide for implementing these analyses in a laboratory setting.
References
- 1. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. Monitoring of aminophenol isomers in surface water samples using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nacalai.com [nacalai.com]
- 5. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine - Google Patents [patents.google.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. researchgate.net [researchgate.net]
Application Note: FT-IR Analysis of 2-(Aminomethyl)-4-bromophenol
Abstract
This application note provides a detailed protocol for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-(Aminomethyl)-4-bromophenol, a key intermediate in pharmaceutical synthesis. The characteristic vibrational frequencies of its functional groups are presented, offering a benchmark for identity and purity assessment. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a substituted phenol derivative of significant interest in medicinal chemistry due to its versatile structure, featuring an aminomethyl group, a hydroxyl group, and a bromine atom on a benzene ring. These functional groups make it a valuable building block for the synthesis of more complex molecules with potential therapeutic activities. Infrared spectroscopy is a powerful analytical technique for the characterization of such molecules, providing a unique "fingerprint" based on the vibrational frequencies of their covalent bonds. This note outlines the methodology for obtaining and interpreting the FT-IR spectrum of this compound.
Molecular Structure
The chemical structure of this compound is shown below:
The key functional groups amenable to FT-IR analysis are:
-
Phenolic O-H group
-
Primary amine N-H group
-
Aliphatic C-H bonds in the aminomethyl group
-
Aromatic C-H bonds
-
C-O bond of the phenol
-
C-N bond of the amine
-
C-Br bond
-
Aromatic C=C ring stretches
Predicted FT-IR Spectral Data
The following table summarizes the expected characteristic infrared absorption bands for this compound. These values are based on established group frequency correlations for similar aromatic compounds.[1][2][3][4]
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3400 - 3200 | Strong, Broad | O-H Stretch | Phenol |
| 3350 - 3250 | Medium, Two Bands | N-H Asymmetric & Symmetric Stretch | Primary Amine |
| 3100 - 3000 | Medium to Weak | C-H Stretch | Aromatic Ring |
| 2950 - 2850 | Medium | C-H Asymmetric & Symmetric Stretch | Aliphatic (CH₂) |
| 1620 - 1580 | Medium to Strong | N-H Bend (Scissoring) | Primary Amine |
| 1610 - 1450 | Medium to Strong | C=C Stretch | Aromatic Ring |
| 1400 - 1300 | Strong | O-H Bend | Phenol |
| 1260 - 1180 | Strong | C-O Stretch | Phenol |
| 1100 - 1000 | Medium | C-N Stretch | Aliphatic Amine |
| 850 - 750 | Strong | C-H Out-of-plane Bend | Aromatic Ring |
| 700 - 500 | Medium to Weak | C-Br Stretch | Aryl Halide |
Experimental Protocols
Sample Preparation: KBr Pellet Method
This protocol is suitable for solid samples of this compound.
-
Materials:
-
This compound (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr), dried (150-200 mg)
-
Agate mortar and pestle
-
Pellet press with die
-
Spatula
-
-
Procedure:
-
Gently grind the KBr powder in the agate mortar to a fine, consistent particle size.
-
Add the this compound sample to the KBr in the mortar.
-
Mix the sample and KBr thoroughly by gentle grinding for 1-2 minutes until a homogenous mixture is obtained.
-
Transfer a portion of the mixture into the pellet die.
-
Press the mixture under high pressure (typically 8-10 tons) for 2-3 minutes to form a transparent or semi-transparent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
FT-IR Spectrometer Setup and Data Acquisition
-
Instrument: A Fourier-Transform Infrared Spectrometer (e.g., Bruker IFS 66V or similar).[1]
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 (for both background and sample)
-
Apodization: Happ-Genzel
-
-
Data Acquisition Workflow:
-
Ensure the sample compartment is empty.
-
Acquire a background spectrum to account for atmospheric CO₂ and H₂O, as well as instrumental artifacts.
-
Place the KBr pellet containing the sample into the sample holder.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Process the spectrum (e.g., baseline correction, peak picking) as required.
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the FT-IR analysis of this compound.
References
Application Note: Mass Spectrometry Analysis of 2-(Aminomethyl)-4-bromophenol for Pharmaceutical Research and Development
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the mass spectrometric analysis of 2-(Aminomethyl)-4-bromophenol, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines sample preparation, instrumentation, and data acquisition parameters for both qualitative and quantitative analysis. A predicted fragmentation pattern is presented to aid in structural elucidation and impurity profiling.
Introduction
This compound is a valuable building block in medicinal chemistry, incorporated into a variety of molecules with potential therapeutic applications. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and metabolic studies. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the analysis of such compounds. This application note details the expected mass spectral behavior of this compound and provides a generalized protocol for its analysis by liquid chromatography-mass spectrometry (LC-MS).
Predicted Mass Spectral Data
While a publicly available experimental mass spectrum for this compound is not readily accessible, its fragmentation pattern can be predicted based on the known behavior of structurally similar compounds, such as aminophenols and benzylamines. The presence of the bromine atom will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of roughly equal intensity separated by 2 m/z units (corresponding to the 79Br and 81Br isotopes).
The monoisotopic mass of this compound (C₇H₈BrNO) is 200.97893 Da.[1]
Table 1: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Predicted Ion | m/z (79Br) | m/z (81Br) | Description |
| ESI (+) | [M+H]⁺ | 201.9867 | 203.9847 | Protonated molecular ion |
| ESI (+) | [M+H-NH₃]⁺ | 184.9606 | 186.9586 | Loss of ammonia from the protonated molecule |
| EI | [M]⁺˙ | 200.9789 | 202.9769 | Molecular ion |
| EI | [M-H]⁺ | 199.9711 | 201.9691 | Loss of a hydrogen radical |
| EI | [M-NH₂]⁺ | 185.9688 | 187.9668 | Alpha-cleavage, loss of the amino radical |
| EI | [M-CH₂NH₂]⁺ | 171.9531 | 173.9511 | Benzylic cleavage |
| EI | [M-Br]⁺ | 122.0602 | - | Loss of the bromine radical |
| EI | [C₆H₆O]⁺˙ | 94.0419 | - | Fragment corresponding to the phenol ring after loss of Br and CH₂NH₂ |
Experimental Protocols
This section provides a general protocol for the analysis of this compound by LC-MS. Parameters may need to be optimized for specific instrumentation and analytical goals.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
Liquid Chromatography (LC)
-
System: HPLC or UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry (MS)
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Data Acquisition: Full scan mode for qualitative analysis. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed.
Diagrams
Predicted Fragmentation Pathway
The following diagram illustrates the predicted electron ionization (EI) fragmentation pathway for this compound.
Caption: Predicted EI fragmentation of this compound.
Experimental Workflow
The diagram below outlines the general workflow for the LC-MS analysis of this compound.
Caption: Workflow for LC-MS analysis.
References
Application Notes and Protocols: Reaction Mechanisms of 2-(Aminomethyl)-4-bromophenol with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed examination of the reactivity of 2-(Aminomethyl)-4-bromophenol towards various electrophiles. This compound possesses three primary sites of reactivity: the aromatic ring, the nucleophilic primary amine, and the carbon-bromine bond. Understanding the interplay of these functional groups is critical for its application as a versatile building block in medicinal chemistry and materials science. This document outlines the primary reaction mechanisms, provides detailed experimental protocols for key transformations, and summarizes expected outcomes based on established chemical principles.
Overview of Reactivity
This compound is a multifunctional organic molecule with several potential reaction pathways when treated with electrophiles. The reaction outcome is highly dependent on the nature of the electrophile and the reaction conditions employed. The primary reactive sites are:
-
The Aromatic Ring (Positions C3, C5, C6): The phenol (-OH) and aminomethyl (-CH₂NH₂) groups are strong activating, ortho, para-directing groups for electrophilic aromatic substitution (SEAr).[1][2] The bromine atom is a deactivating but also ortho, para-directing group. The combined effect strongly activates the positions ortho to the powerful hydroxyl group, making the C6 position the most probable site for substitution.
-
The Aminomethyl Group (-CH₂NH₂): The primary amine is a potent nucleophile and will readily react with a wide range of electrophiles, such as acyl halides and alkyl halides, to form N-acylated and N-alkylated products, respectively.[3][4]
-
The Bromo Group (-Br): The bromine atom at the C4 position is suitable for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of new carbon-carbon bonds.[5][6]
// Invisible nodes for positioning arrows from molecule mol_N [pos="2.2,1.5!", shape=point, style=invis]; mol_Ring [pos="1.5,0.8!", shape=point, style=invis]; mol_Br [pos="0.4,0.2!", shape=point, style=invis];
// Edges edge [fontname="Arial", fontsize=9, color="#4285F4", arrowhead=normal]; mol_Ring -> A [ltail=cluster_0, label=" @ C6 Position\n(Highly Activated)", fontcolor="#5F6368"]; mol_N -> B [ltail=cluster_0, label=" @ -NH2 Group\n(N-Acylation/Alkylation)", fontcolor="#5F6368"]; mol_Br -> C [ltail=cluster_0, label=" @ C4-Br Bond\n(e.g., Suzuki Coupling)", fontcolor="#5F6368"]; } Caption: Key reactive sites and potential reaction pathways.
Reaction with Electrophiles: Mechanisms and Protocols
Pathway 1: Electrophilic Aromatic Substitution (SEAr)
The high electron density at the C6 position, directed by the -OH and -CH₂NH₂ groups, makes it the primary target for electrophiles attacking the aromatic ring.[7] Care must be taken as the strong activation can lead to polysubstitution.[7]
Mechanism: Bromination at C6 The reaction proceeds via the classic SEAr mechanism. A Lewis acid catalyst polarizes the electrophile (e.g., Br₂), which is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation (sigma complex). A base then removes a proton to restore aromaticity.
// Nodes start [label="this compound\n+ Br2, FeBr3", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Sigma Complex\n(Resonance Stabilized Cation)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="6-Bromo-2-(aminomethyl)\n-4-bromophenol", fillcolor="#34A853", fontcolor="#FFFFFF"]; base [label="Base (e.g., Br-)", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> intermediate [label="Attack by π-system\non polarized Brδ+"]; intermediate -> product [label="Deprotonation by Base\n(Restores Aromaticity)"]; base -> intermediate [style=invis]; // for alignment } Caption: Mechanism of electrophilic aromatic bromination.
Experimental Protocol: Synthesis of 2,4-Dibromo-6-(aminomethyl)phenol
-
Protection (Optional but Recommended): To prevent side reactions at the amine, it can be protected. Dissolve this compound (1.0 eq) in dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq). Stir at room temperature for 4 hours. Monitor by TLC. Upon completion, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Reaction Setup: In a flask protected from light, dissolve the (protected or unprotected) starting material (1.0 eq) in a suitable solvent like chloroform or carbon tetrachloride at 0 °C.
-
Bromination: Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise. If activation is needed, a catalytic amount of FeBr₃ can be used.
-
Monitoring: Stir the reaction at 0 °C to room temperature. Monitor progress using Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Deprotection (if applicable): Dissolve the purified Boc-protected product in DCM and add trifluoroacetic acid (TFA). Stir until deprotection is complete (monitored by TLC). Remove the solvent and excess acid in vacuo.
Pathway 2: Nucleophilic Attack by the Amino Group
The primary amine of the aminomethyl group is a strong nucleophile and will readily react with electrophiles like acyl chlorides or anhydrides in a process known as N-acylation.[8][9]
Mechanism: N-Acylation The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride). This is followed by the departure of the leaving group (chloride) and deprotonation to yield the stable amide product.
// Nodes start [label="this compound\n+ Acetyl Chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Tetrahedral Intermediate", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="N-((5-bromo-2-hydroxyphenyl)methyl)acetamide", fillcolor="#34A853", fontcolor="#FFFFFF"]; base [label="Base (e.g., Pyridine)", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> intermediate [label="Nucleophilic attack by -NH2"]; intermediate -> product [label="Collapse of intermediate, loss of Cl-\n& deprotonation by base"]; base -> intermediate [style=invis]; } Caption: Mechanism of N-Acylation of the amino group.
Experimental Protocol: Synthesis of N-((5-bromo-2-hydroxyphenyl)methyl)acetamide
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as THF or DCM in a flask equipped with a magnetic stirrer. Add a non-nucleophilic base like pyridine or triethylamine (1.5 eq).
-
Addition of Electrophile: Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding water. If necessary, adjust the pH to be slightly acidic with dilute HCl to neutralize the excess base.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.
Pathway 3: Palladium-Catalyzed Cross-Coupling
The C-Br bond can be functionalized via transition-metal-catalyzed reactions. The Suzuki-Miyaura coupling is a powerful method for forming a C-C bond by reacting the aryl bromide with an organoboron compound.[10][11]
Mechanism: Suzuki-Miyaura Coupling Catalytic Cycle The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
// Nodes pd0 [label="Pd(0)L2\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; ox_add [label="Oxidative Addition\nAr-Pd(II)-Br(L2)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; trans [label="Transmetalation\nAr-Pd(II)-R(L2)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; red_elim [label="Reductive Elimination", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Ar-R\n(Coupled Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; arbr [label="Ar-Br", style=invis]; boronic [label="R-B(OH)2 + Base", style=invis];
// Edges pd0 -> ox_add [label="Ar-Br"]; ox_add -> trans [label="R-B(OH)2\n+ Base"]; trans -> pd0 [label="Reductive\nElimination"]; trans -> product [style=dashed, arrowhead=none]; product -> pd0 [style=invis]; arbr -> ox_add [style=invis]; boronic -> trans [style=invis]; } Caption: Simplified Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Synthesis of 2-(Aminomethyl)-4-phenylphenol
-
Protection: It is highly recommended to protect the amine and phenol groups to prevent interference with the catalyst. The amine can be protected with a Boc group, and the phenol can be protected as a methyl or benzyl ether.
-
Reaction Setup: In a Schlenk flask, combine the protected this compound (1.0 eq), a boronic acid (e.g., phenylboronic acid, 1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).[10]
-
Solvent and Degassing: Add a suitable solvent system, typically a mixture of toluene, ethanol, and water. Degas the mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80–100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS). This can take 6-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Add water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product using column chromatography.
-
Deprotection: Remove the protecting groups using appropriate conditions (e.g., acid for Boc, H₂/Pd for benzyl ether) to yield the final product.
Data Presentation
The following table summarizes representative quantitative data for the reactions described. Yields are based on typical outcomes for analogous substrates reported in the literature.
| Reaction Type | Electrophile | Key Reagents | Product | Representative Yield (%) |
| SEAr | Br₂ | FeBr₃ (cat.), CCl₄ | 2,4-Dibromo-6-(aminomethyl)phenol | 75-85 |
| N-Acylation | Acetyl Chloride | Pyridine, DCM | N-((5-bromo-2-hydroxyphenyl)methyl)acetamide | 90-98 |
| N-Alkylation | Benzyl Bromide | K₂CO₃, Acetonitrile | 2-((Benzylamino)methyl)-4-bromophenol | 80-90 |
| Suzuki Coupling | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | 2-(Aminomethyl)-4-phenylphenol (after deprotection) | 70-85 |
Table 1: Representative data for reactions of this compound with various electrophiles.
Experimental Workflow
A general workflow for performing and analyzing these reactions is outlined below.
// Nodes A [label="1. Reagent Preparation\n& Protection (if needed)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Reaction Setup\n(Inert atmosphere, Temp. control)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Reaction Monitoring\n(TLC / LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Workup & Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Purification\n(Chromatography / Recrystallization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Deprotection (if needed)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Characterization\n(NMR, MS, IR)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D [label="Reaction\nComplete"]; C -> B [label="Incomplete", style=dashed, constraint=false]; D -> E; E -> F; F -> G; E -> G [label="No Deprotection\nNeeded", style=dashed, constraint=false]; } Caption: General workflow for synthesis and analysis.
Conclusion
This compound is a highly versatile synthetic intermediate. By carefully selecting reagents and controlling reaction conditions, chemists can selectively target the aromatic ring, the amino group, or the bromo substituent. These notes provide a foundational understanding and practical protocols for leveraging its reactivity in the synthesis of novel compounds for pharmaceutical and materials science applications. It is crucial to consider the use of protecting groups, particularly in multi-step syntheses, to avoid unwanted side reactions and achieve high yields of the desired products.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Purification of 2-(Aminomethyl)-4-bromophenol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-(Aminomethyl)-4-bromophenol is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of various pharmaceutical compounds and other biologically active molecules. The presence of a reactive aminomethyl group and a bromine atom on the phenol scaffold makes it a versatile building block.[1] Achieving high purity of this compound is critical for ensuring the accuracy of experimental results, the quality of downstream products, and for meeting regulatory standards. These application notes provide a comprehensive guide to the purification of this compound, detailing protocols for common purification techniques and methods for purity assessment.
Physicochemical Properties and Stability
A thorough understanding of the physicochemical properties of this compound is essential for developing effective purification strategies.
Structure and Properties:
-
Molecular Formula: C₇H₈BrNO[2]
-
Molecular Weight: 202.05 g/mol [2]
-
Appearance: White to light brown crystalline solid.[1]
-
Solubility: Slightly soluble in water, and more soluble in organic solvents such as ethanol and acetone.[1] The phenolic hydroxyl group can deprotonate in basic solutions, forming a phenoxide ion and increasing its solubility in aqueous bases.[3]
-
Melting Point: 130-135 °C[4]
Stability Considerations:
The aminomethyl group is susceptible to oxidation, which can lead to the formation of imines or amides. The phenolic ring can also undergo oxidation, which may be accelerated by light and air.[5] Therefore, it is advisable to handle and store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light, especially during purification steps that involve heating.[5]
Purification Strategies
A multi-step purification approach is often necessary to achieve high purity of this compound. The general workflow involves an initial workup to remove inorganic salts and highly polar or non-polar impurities, followed by column chromatography and a final recrystallization step to obtain a highly pure crystalline product.
Data Presentation: Summary of Purification Techniques
The following table summarizes the recommended purification techniques and typical parameters for this compound.
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (230-400 mesh) | - |
| Mobile Phase (Eluent) | Gradient of Hexane/Ethyl Acetate or Dichloromethane/Methanol | Ethanol, Methanol, or Ethanol/Water mixture |
| Expected Purity | >95% | >98% |
| Typical Yield | 70-90% | 80-95% (post-chromatography) |
| Monitoring | Thin Layer Chromatography (TLC) with UV visualization | Visual inspection of crystal formation, Melting Point analysis |
Experimental Protocols
Protocol 1: Initial Aqueous Workup
This step is designed to remove inorganic impurities and other water-soluble byproducts from the crude reaction mixture.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash:
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate to neutralize and remove any acidic byproducts.
-
Water to remove any remaining water-soluble impurities.
-
Brine (saturated aqueous sodium chloride) to facilitate the separation of the organic and aqueous layers.
-
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product for further purification.
Protocol 2: Purification by Column Chromatography
Column chromatography is a primary technique for separating the target compound from organic impurities.[6]
-
Slurry Preparation:
-
Dissolve the crude product from the aqueous workup in a minimal amount of a polar solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to the solution.
-
Remove the solvent under reduced pressure until a free-flowing powder is obtained. This is the dry-loaded sample.
-
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A common starting gradient is from 100% Hexane to a 50:50 mixture of Hexane:Ethyl Acetate.[6]
-
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC) with UV visualization.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Final Purification by Recrystallization
Recrystallization is employed to achieve high purity and obtain a crystalline solid product.[6][7]
-
Solvent Selection:
-
Test the solubility of the purified product in small batches with various solvents such as ethanol, methanol, or isopropanol.[6]
-
The ideal solvent will dissolve the compound at high temperatures but have low solubility at low temperatures.[8] A mixed solvent system, such as ethanol/water, may also be effective.[8]
-
-
Dissolution:
-
Crystallization:
-
Crystal Isolation:
-
Drying: Dry the crystals under vacuum to remove any residual solvent.[6]
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity of the compound and detecting any impurities.[10] A reversed-phase C18 column with a mobile phase gradient of water (containing 0.1% trifluoroacetic acid) and acetonitrile is a good starting point for method development.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and identify any impurities.[11]
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the compound.[11]
Mandatory Visualizations
Caption: A generalized workflow for the purification of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C7H8BrNO | CID 224010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2-Amino-4-bromophenol = 94 40925-68-6 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
"use of 2-(Aminomethyl)-4-bromophenol in creating heterocyclic compounds"
An Application Guide for Heterocyclic Synthesis Using 2-(Aminomethyl)-4-bromophenol
Authored by: A Senior Application Scientist
Introduction: Unlocking Heterocyclic Diversity
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. This compound has emerged as a particularly valuable building block in this field. Its unique trifunctional architecture—comprising a nucleophilic aminomethyl group, an acidic phenolic hydroxyl, and a versatile bromine handle—offers a powerful platform for constructing complex molecular frameworks.
The strategic ortho positioning of the aminomethyl and hydroxyl groups makes it an ideal precursor for condensation reactions, leading to the high-yield formation of fused heterocyclic systems. The bromine atom, a readily functionalizable site, opens a gateway to post-synthetic modifications via modern cross-coupling reactions.[1] This guide provides an in-depth exploration of the principles and protocols for leveraging this compound in the synthesis of 1,3-benzoxazine derivatives and their subsequent elaboration, offering researchers a practical toolkit for drug discovery and materials development. The derivatives of bromophenols have shown significant potential as antibacterial agents and possess noteworthy antioxidant properties.[2][3][4]
Core Synthetic Principles: The Chemistry of Cyclization and Functionalization
The utility of this compound is rooted in its predictable and efficient reactivity. The primary synthetic transformations revolve around the cooperative action of its amine and phenol moieties, followed by the strategic modification of the bromo-substituent.
Pillar 1: 1,3-Benzoxazine Synthesis via Mannich-Type Condensation
The most direct application of this compound is in the synthesis of 1,3-benzoxazines. This transformation is a classic example of a Mannich condensation reaction, a one-pot, three-component process that, in this case, involves the intramolecular cyclization of the phenol, amine, and an aldehyde or ketone.[5][6]
The mechanism proceeds through two key stages:
-
Imine/Iminium Ion Formation: The primary amine of this compound performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone.[7][8] Subsequent dehydration, often acid-catalyzed, generates a reactive electrophilic iminium ion intermediate.
-
Intramolecular Cyclization: The adjacent phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the iminium ion. This ring-closing step is thermodynamically favorable, leading to the stable six-membered oxazine ring.
This reaction is highly versatile, as the "R" groups on the final benzoxazine can be easily varied by selecting different aldehydes or ketones, allowing for the creation of a diverse library of compounds from a single starting material.
Caption: General mechanism for 1,3-benzoxazine formation.
Pillar 2: Post-Cyclization Functionalization via Cross-Coupling
The bromine atom at the 4-position of the phenol ring is a key strategic element. It is relatively inert during the initial cyclization but serves as an excellent handle for subsequent palladium-catalyzed cross-coupling reactions. This two-step approach—cyclization followed by coupling—enables the introduction of a wide range of substituents onto the heterocyclic core, a crucial strategy in structure-activity relationship (SAR) studies.
Commonly employed cross-coupling reactions include:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds (biaryls).
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds (alkynylated aromatics).
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
This dual reactivity makes this compound a superior building block for creating libraries of complex, drug-like molecules.[1]
Application Notes and Protocols
The following protocols are designed to be self-validating, with clear steps and expected outcomes. They provide a robust foundation for researchers to synthesize and functionalize benzoxazine-based scaffolds.
Protocol 1: Synthesis of 6-Bromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine
This protocol details the reaction of this compound with benzaldehyde to form a representative 1,3-benzoxazine.
Materials:
-
This compound (MW: 202.05 g/mol )
-
Benzaldehyde (MW: 106.12 g/mol )
-
Toluene or Xylene (Anhydrous)
-
Magnesium Sulfate (Anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reagent Setup: In a 100 mL round-bottom flask, dissolve 2.02 g (10.0 mmol) of this compound in 40 mL of anhydrous toluene.
-
Aldehyde Addition: Add 1.11 g (1.05 mL, 10.5 mmol, 1.05 eq) of benzaldehyde to the solution.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a viscous oil or a solid. Purify by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel to yield the pure product.
Expected Yield and Characterization: The expected yield for this reaction is typically high, often in the range of 85-95%. The final product should be characterized to confirm its structure.
| Characterization Data for 6-Bromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine | |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.40-7.25 (m, 5H, Ar-H of phenyl), 7.10 (d, 1H, Ar-H), 6.95 (dd, 1H, Ar-H), 6.70 (d, 1H, Ar-H), 4.95 (s, 2H, O-CH₂-N), 4.15 (s, 2H, Ar-CH₂-N), 3.90 (s, 1H, N-CH-Ar) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 150.5, 140.2, 130.1, 129.0, 128.5, 127.8, 126.5, 122.0, 118.0, 112.0, 82.5 (O-CH₂-N), 65.0 (N-CH-Ar), 48.0 (Ar-CH₂-N) |
| FT-IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2900 (Aliphatic C-H), ~1490, 1450 (C=C), ~1230 (C-O-C), ~1120 (C-N-C), ~810 (C-Br) |
Protocol 2: Suzuki Cross-Coupling for C-C Bond Formation
This protocol demonstrates the functionalization of the benzoxazine core by coupling the product from Protocol 1 with phenylboronic acid.
Materials:
-
6-Bromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine (MW: 290.15 g/mol )
-
Phenylboronic acid (MW: 121.93 g/mol )
-
Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)
-
Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
Reagent Setup: To a Schlenk flask, add 290 mg (1.0 mmol) of 6-bromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine, 146 mg (1.2 mmol, 1.2 eq) of phenylboronic acid, and 276 mg (2.0 mmol, 2.0 eq) of potassium carbonate.
-
Catalyst Addition: Add the palladium catalyst (e.g., 2 mol% Pd(OAc)₂ and 4 mol% PPh₃).
-
Solvent and Degassing: Add 10 mL of a solvent mixture (e.g., 4:1 Dioxane:Water). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C under an inert atmosphere. Monitor the reaction by TLC until the starting bromide is consumed (typically 8-16 hours).
-
Work-up: Cool the reaction to room temperature and dilute with 20 mL of ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Wash the filtrate with 15 mL of water and 15 mL of brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl derivative.
Caption: Experimental workflow for synthesis and functionalization.
Troubleshooting and Safety Considerations
-
Incomplete Cyclization (Protocol 1): If the reaction stalls, ensure the solvent is anhydrous, as water can inhibit iminium ion formation. A Dean-Stark trap can be used to remove water azeotropically.
-
Low Yield in Coupling (Protocol 2): Inefficient degassing is a common cause of low yields in cross-coupling reactions. Ensure the system is thoroughly purged with an inert gas. The choice of palladium catalyst, ligand, and base can also be optimized for specific substrates.
-
Safety: this compound and its derivatives should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Palladium catalysts are toxic and should be handled with care. Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound stands out as a highly effective and versatile reagent for the synthesis of heterocyclic compounds. Its capacity for high-yield cyclization into the benzoxazine scaffold, combined with the potential for extensive diversification through cross-coupling chemistry, provides a robust platform for generating novel molecular entities. The protocols and principles outlined in this guide offer a solid foundation for researchers in drug development and materials science to explore the rich chemical space accessible from this valuable starting material.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)-4-bromophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the selective N-alkylation of 2-(Aminomethyl)-4-bromophenol via a one-pot reductive amination protocol. This method is highly efficient and offers excellent selectivity for the amino group, minimizing the formation of O-alkylated byproducts.
Introduction
N-alkylated derivatives of aminophenols are crucial intermediates in the synthesis of a wide range of pharmaceuticals and other biologically active molecules. The selective alkylation of the amino group in the presence of a reactive phenolic hydroxyl group can be challenging. Direct alkylation with alkyl halides often leads to a mixture of N- and O-alkylated products, necessitating tedious purification steps.[1] Reductive amination, however, provides a robust and selective method for N-alkylation.[1][2][3][4][5] This process involves the initial formation of an imine intermediate by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.[2][3][4] This one-pot procedure is highly favored in medicinal chemistry for its efficiency and broad substrate scope.[1][2]
This protocol details the N-alkylation of this compound with a generic aldehyde (R-CHO) using sodium borohydride as the reducing agent.
Experimental Protocols
Materials and Reagents
-
This compound
-
Aldehyde (R-CHO)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel GF-254)
General Procedure for Reductive Amination
-
Imine Formation:
-
To a stirred solution of this compound (1.0 eq.) in methanol (0.15 M), add the desired aldehyde (1.0-1.1 eq.).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] For less reactive aldehydes, the addition of a dehydrating agent like anhydrous magnesium sulfate may be beneficial.[2]
-
-
Reduction:
-
After the formation of the imine is complete, cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (2.0 eq.) portion-wise to the stirred solution.[1]
-
Continue stirring the reaction at room temperature until the starting materials are consumed, which typically takes 2-24 hours. Monitor the reaction progress by TLC or LC-MS.[2]
-
-
Work-up:
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated this compound derivative.[2]
-
Data Presentation
The following table summarizes typical quantitative data for the N-alkylation of this compound with benzaldehyde as a representative aldehyde.
| Reagent/Parameter | Molar Equivalent | Amount | Concentration/Condition |
| This compound | 1.0 | 1.0 g | - |
| Benzaldehyde | 1.1 | 0.57 mL | - |
| Methanol | - | 25 mL | 0.15 M |
| Sodium Borohydride | 2.0 | 0.37 g | - |
| Reaction Time (Imine) | - | 2 h | Room Temperature |
| Reaction Time (Reduction) | - | 12 h | Room Temperature |
| Yield (Hypothetical) | - | 85% | - |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the experimental procedure and the general reaction scheme.
References
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 2-(Aminomethyl)-4-bromophenol
Authored by: A Senior Application Scientist
Introduction: The Untapped Potential of a Trifunctional Scaffold
In the landscape of medicinal chemistry and drug discovery, the identification of versatile and readily modifiable scaffolds is paramount. 2-(Aminomethyl)-4-bromophenol is one such scaffold, possessing a unique combination of three functional groups—a primary amine, a bromine atom, and a phenolic hydroxyl group—that offer orthogonal handles for chemical elaboration. This trifunctional nature allows for a modular and divergent approach to the synthesis of a wide array of potentially bioactive molecules. While literature specifically detailing the synthetic applications of this compound is emerging, its structural motifs are present in numerous compounds with established biological activities, including antioxidant, anticancer, and enzyme inhibitory properties.[1][2][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of proposed synthetic strategies to unlock the potential of this compound as a starting material for the generation of novel bioactive compounds. The protocols and workflows described herein are based on well-established chemical transformations and are designed to be both informative and practical for laboratory application.
Strategic Derivatization of the this compound Scaffold
The synthetic utility of this compound lies in the differential reactivity of its three key functional groups. The aminomethyl group is a nucleophilic site, readily undergoing acylation, alkylation, and sulfonylation. The bromine atom, positioned on the aromatic ring, is an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents. The phenolic hydroxyl group can be alkylated or acylated to further modify the molecule's properties. This section outlines key synthetic transformations at each of these sites.
Caption: Synthetic derivatization pathways for this compound.
Protocols for the Synthesis of Bioactive Derivatives
The following protocols are generalized procedures for the derivatization of this compound. Researchers should optimize reaction conditions for specific substrates and desired products.
Protocol 1: N-Acylation to Synthesize Novel Amides
Rationale: Amide bond formation is a cornerstone of medicinal chemistry, as the amide functional group is a key structural feature in a vast number of pharmaceuticals. N-acylation of the primary amine in this compound can be achieved with a variety of acylating agents to generate a library of amide derivatives. These derivatives can be screened for a range of biological activities, including as enzyme inhibitors or receptor antagonists.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Addition of Acylating Agent: Slowly add the desired acyl chloride or acid anhydride (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Acyl chloride/anhydride, TEA/DIPEA |
| Solvent | DCM or THF |
| Temperature | 0 °C to room temperature |
| Typical Yield | 80-95% |
Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling
Rationale: The Suzuki cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4] The bromine atom on the this compound scaffold is well-suited for this transformation. Biaryl motifs are prevalent in many classes of bioactive molecules, including kinase inhibitors and anti-inflammatory agents.[5]
Experimental Protocol:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), a boronic acid or boronic ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene, ethanol, and water.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting biaryl product by column chromatography.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Boronic acid/ester, Pd(PPh₃)₄, Na₂CO₃ |
| Solvent | Toluene/Ethanol/Water |
| Temperature | 80-100 °C |
| Typical Yield | 70-90% |
Protocol 3: O-Alkylation to Generate Phenolic Ethers
Rationale: Modification of the phenolic hydroxyl group can significantly impact the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability. O-alkylation, through reactions like the Williamson ether synthesis, provides a straightforward method to introduce a variety of alkyl groups.
Experimental Protocol:
-
Deprotonation: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 eq) and stir for 30 minutes at room temperature.
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., alkyl iodide or bromide) (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C and stir for 4-16 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-water and extract with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Hypothetical Signaling Pathway Inhibition
Derivatives of this compound, particularly those synthesized via Suzuki coupling to create biaryl structures, have the potential to act as kinase inhibitors. Many kinase inhibitors target ATP-binding sites, and the elaborated scaffold could be designed to interact with specific residues within these pockets, thereby disrupting downstream signaling pathways implicated in diseases like cancer.
Caption: A hypothetical signaling pathway where a derivative may act as a kinase inhibitor.
Conclusion and Future Directions
This compound represents a promising and versatile starting material for the synthesis of diverse libraries of bioactive compounds. The orthogonal reactivity of its aminomethyl, bromo, and hydroxyl functional groups allows for a systematic exploration of chemical space. The protocols outlined in this application note provide a foundational framework for researchers to begin synthesizing novel derivatives. Future work should focus on the biological evaluation of these compounds to identify lead candidates for further development in various therapeutic areas. The synthetic accessibility and potential for diverse functionalization make this compound a highly attractive scaffold for modern drug discovery programs.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Aminomethyl)-4-bromophenol
Welcome to the technical support center for the synthesis of 2-(Aminomethyl)-4-bromophenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we will delve into the common challenges encountered during its synthesis and provide in-depth, evidence-based solutions to improve your yield and purity.
Introduction: Synthetic Strategies and Key Challenges
This compound is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis, while seemingly straightforward, presents several challenges that can significantly impact the final yield and purity. The most common synthetic routes start from either 4-bromophenol or 2-nitro-4-bromophenol. Understanding the nuances of each step is critical for success.
A prevalent synthetic pathway involves the catalytic reduction of 4-bromo-2-nitrophenol.[2][3] While effective, this method can be prone to side reactions such as debromination.[3] An alternative approach is the reductive amination of 4-bromo-2-hydroxybenzaldehyde.[4] This route offers good control but requires careful optimization of the imine formation and reduction steps.
This guide will primarily focus on troubleshooting the synthesis starting from 4-bromophenol, proceeding through 4-bromo-2-hydroxybenzaldehyde, and culminating in the target molecule via reductive amination. We will also address challenges related to the stability and purification of the final product.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Synthesis of 4-Bromo-2-hydroxybenzaldehyde
Question 1: My yield of 4-bromo-2-hydroxybenzaldehyde from the Reimer-Tiemann reaction of 4-bromophenol is consistently low (20-35%). What is causing this and how can I improve it?
Answer:
Low yields in the traditional Reimer-Tiemann reaction are a well-documented issue, often attributed to the formation of polymeric byproducts between the newly formed aldehyde and the unreacted phenoxide.[5] The heterogeneous nature of the reaction also contributes to its inefficiency.[5]
Causality and Recommended Solutions:
-
Phase Transfer Catalysis: The use of a phase transfer catalyst, such as tetrabutylammonium chloride, can significantly improve the yield by facilitating the transfer of the dichlorocarbene intermediate from the organic phase (chloroform) to the aqueous phase containing the phenoxide.[5] This enhances the reaction rate and minimizes side reactions.
-
Solvent System: Employing a co-solvent system, such as a mixture of 1,4-dioxane and isobutanol, can improve the homogeneity of the reaction mixture, leading to better contact between reactants and a higher yield.[5]
-
Temperature Control: Maintaining the reaction temperature between 65-70°C is crucial.[5] Higher temperatures can promote the formation of unwanted isomers and decomposition products.
-
Optimized Work-up: A thorough work-up procedure is essential to isolate the product. This includes acidification to a pH of 2-3, extraction with diethyl ether, and purification via a bisulfite adduct to separate the aldehyde from other phenolic compounds.[5][6]
Experimental Protocol: Improved Reimer-Tiemann Reaction [5]
-
In a four-necked flask, combine 0.4 mol of 4-bromophenol with 160 mL of 40% sodium hydroxide solution and stir for 30 minutes.
-
Cool the mixture to 65-70°C and add 0.0016 mol of tetrabutylammonium chloride dissolved in a mixture of 52 mL of 1,4-dioxane and isobutanol (30:1 v/v).
-
Slowly add 0.52 mol of chloroform via a dropping funnel, ensuring the temperature does not exceed 70°C.
-
After the addition is complete, continue stirring at 65-70°C for 1 hour.
-
Acidify the reaction mixture with a 1:1 (v/v) solution of hydrochloric acid to a pH of 2-3.
-
Perform vacuum filtration and extract the aqueous layer three times with 20 mL portions of diethyl ether.
-
Combine the ether extracts with the oily layer from filtration and remove the ether by distillation.
-
Subject the residue to steam distillation and precipitate the bisulfite adduct by adding the distillate to a saturated sodium bisulfite solution.
-
Decompose the adduct with 10% sulfuric acid and dry the resulting product with anhydrous calcium chloride to obtain pure 4-bromo-2-hydroxybenzaldehyde.
Reductive Amination of 4-Bromo-2-hydroxybenzaldehyde
Question 2: During the reductive amination with ammonia, I am observing the formation of multiple byproducts and a low yield of the desired this compound. What are the likely side reactions?
Answer:
Reductive amination is a powerful tool for forming amines, but it can be plagued by side reactions if not properly controlled.[4]
Causality and Recommended Solutions:
-
Over-alkylation: The primary amine product can react further with the starting aldehyde to form a secondary amine, which can then be reduced. This leads to a mixture of primary and secondary amines. To minimize this, use a large excess of the aminating agent (ammonia in this case).
-
Aldehyde Reduction: The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol (4-bromo-2-hydroxymethylphenol). To prevent this, choose a reducing agent that is selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[4]
-
Imine Stability: The intermediate imine can be unstable and may hydrolyze back to the aldehyde and ammonia, especially in the presence of water. Running the reaction under anhydrous conditions can improve the yield.
Question 3: I am concerned about the toxicity of sodium cyanoborohydride. Are there safer alternatives for the reductive amination step?
Answer:
Yes, there are safer and effective alternatives to sodium cyanoborohydride.
Recommended Solutions:
-
Sodium Triacetoxyborohydride (NaBH(OAc)3): This reagent is a milder and less toxic reducing agent that is highly effective for reductive aminations.[4] It is often the reagent of choice in modern organic synthesis.
-
Catalytic Hydrogenation: While requiring more specialized equipment (a hydrogenation reactor), catalytic hydrogenation over a suitable catalyst (e.g., Palladium on carbon) is a clean and efficient method for reducing the imine intermediate.
Purification and Stability
Question 4: My final product, this compound, appears to be degrading over time, as indicated by discoloration and the appearance of impurities on TLC. How can I improve its stability?
Answer:
Phenols and primary amines are susceptible to oxidation, which can lead to the degradation of your product.[7]
Causality and Recommended Solutions:
-
Storage Conditions: Store the purified this compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light and oxygen.[7] Refrigeration at 2-8°C is recommended for long-term storage.
-
Amine Protection: If the amine functionality is not required for the subsequent reaction step, consider protecting it as a more stable derivative. The tert-butoxycarbonyl (Boc) group is a common and reliable choice for protecting primary amines.[8][9][10][11] The Boc group is stable under a wide range of conditions and can be easily removed with mild acid.[9][10][11]
Experimental Protocol: Boc Protection of this compound [11]
-
Dissolve this compound in a suitable solvent such as tetrahydrofuran (THF).
-
Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc2O) and a catalytic amount of a base like triethylamine (TEA).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the Boc-protected product.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity I should expect for commercially available 4-bromo-2-hydroxybenzaldehyde?
A1: Commercially available 4-bromo-2-hydroxybenzaldehyde typically has a purity of 98% or higher.[12]
Q2: Are there any specific safety precautions I should take when working with 4-bromo-2-hydroxybenzaldehyde?
A2: Yes, 4-bromo-2-hydroxybenzaldehyde is classified as an irritant and is harmful if swallowed.[6] It is also considered very toxic to aquatic life.[6] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q3: Can I use a Grignard reaction to synthesize a precursor to this compound?
A3: While Grignard reagents are versatile, their use in this specific synthesis is complicated by the presence of acidic protons (the hydroxyl group) and the potential for side reactions with the nitrile or aldehyde functionalities.[13][14][15][16][17] A Grignard reaction would require careful protection of the hydroxyl group.
Q4: How can I effectively monitor the progress of these reactions?
A4: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the consumption of starting materials and the formation of products.[7] For more quantitative analysis, high-performance liquid chromatography (HPLC) can be used.[7]
Visualizing the Synthetic Pathway and Troubleshooting
To aid in your understanding, the following diagrams illustrate the synthetic pathway and a troubleshooting decision tree.
Caption: Synthetic pathway from 4-bromophenol.
Caption: Troubleshooting low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-4-bromophenol synthesis - chemicalbook [chemicalbook.com]
- 3. CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc | BroadPharm [broadpharm.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. jk-sci.com [jk-sci.com]
- 12. nbinno.com [nbinno.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. leah4sci.com [leah4sci.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Bromination of 2-Aminophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2-aminophenol. The information provided is designed to help diagnose and resolve common side reactions and selectivity issues encountered during this electrophilic aromatic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the bromination of 2-aminophenol prone to side reactions?
A1: The bromination of 2-aminophenol is susceptible to side reactions due to the presence of two strong activating groups on the aromatic ring: the hydroxyl (-OH) and amino (-NH2) groups. Both groups are ortho-, para-directing and significantly increase the electron density of the benzene ring, making it highly reactive towards electrophiles like bromine. This high reactivity can lead to a lack of selectivity and the formation of multiple products.
Q2: What are the most common side reactions observed during the bromination of 2-aminophenol?
A2: The most prevalent side reactions are:
-
Polybromination: The high activation of the ring makes it difficult to stop the reaction at the desired mono- or di-substituted stage. Over-bromination, leading to the formation of tri- and even tetra-brominated products, is a common issue, especially when using strong brominating agents or polar solvents.[1]
-
Oxidation: 2-Aminophenol and its brominated derivatives are susceptible to oxidation, which can result in the formation of colored byproducts, such as phenoxazinones. This is often observed when using strong oxidizing conditions or in the presence of air.[2]
-
Formation of Isomeric Mixtures: Due to the ortho- and para-directing nature of both the hydroxyl and amino groups, a mixture of different brominated isomers can be formed, complicating the purification process.
Q3: How can I control the extent of bromination and avoid polybromination?
A3: Controlling polybromination is a key challenge. Here are several strategies:
-
Choice of Brominating Agent: Instead of highly reactive bromine water, consider using milder and more selective brominating agents like N-bromosuccinimide (NBS).[3] NBS provides a slow, controlled release of bromine, which helps to prevent over-bromination.
-
Solvent Selection: The choice of solvent is critical. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) can temper the reactivity of bromine and favor mono- or di-bromination.[4] Polar solvents like water or acetic acid tend to enhance the reaction rate and increase the likelihood of polysubstitution.
-
Stoichiometry Control: Carefully controlling the stoichiometry of the brominating agent is crucial. Using a 1:1 or 1:2 molar ratio of 2-aminophenol to the brominating agent can help to limit the extent of bromination.
-
Temperature Control: Performing the reaction at lower temperatures can help to slow down the reaction rate and improve selectivity.
Q4: How does pH affect the bromination of 2-aminophenol?
A4: The pH of the reaction medium can significantly influence the outcome. In acidic conditions, the amino group can be protonated to form the anilinium ion (-NH3+). This protonated group is a meta-director and deactivates the ring towards electrophilic substitution. This can compete with the ortho-, para-directing activating effect of the hydroxyl group, leading to different regioselectivity.
Q5: What is the role of protecting groups in the selective bromination of 2-aminophenol?
A5: To achieve high selectivity for a specific brominated product, it is often necessary to use a protecting group for the highly activating amino group. Acetylation of the amino group to form an acetamido group (-NHCOCH₃) is a common strategy. The acetamido group is still an ortho-, para-director but is less activating than the amino group. This allows for more controlled bromination. The protecting group can be removed by hydrolysis after the bromination step.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the bromination of 2-aminophenol.
| Problem | Possible Causes | Recommended Solutions |
| Low yield of the desired brominated product | - Incomplete reaction. - Formation of multiple side products (polybromination, oxidation). - Loss of product during workup and purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize reaction conditions (solvent, temperature, brominating agent) to improve selectivity. - Use a protecting group for the amino functionality to direct the bromination and reduce side reactions. - Employ careful purification techniques such as column chromatography. |
| Formation of a dark-colored reaction mixture or product | - Oxidation of the 2-aminophenol starting material or the brominated products. | - Carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - Use deoxygenated solvents. - Consider adding a small amount of a reducing agent, such as sodium bisulfite, during the workup to reduce colored impurities. |
| Difficulty in separating isomeric products | - Similar polarities of the different brominated isomers. | - Optimize the mobile phase for column chromatography to achieve better separation. - Consider derivatization of the product mixture to facilitate separation. - If possible, modify the reaction conditions to favor the formation of a single isomer. |
| Reaction is too fast and difficult to control | - Use of a highly reactive brominating agent (e.g., bromine water). - Reaction performed at too high a temperature. - Use of a polar, protic solvent. | - Switch to a milder brominating agent like N-bromosuccinimide (NBS).[3] - Perform the reaction at a lower temperature (e.g., 0 °C or below). - Use a non-polar solvent such as dichloromethane or carbon tetrachloride. |
| Reaction does not proceed to completion | - Insufficient amount of brominating agent. - Deactivation of the aromatic ring under acidic conditions (protonation of the amino group). | - Ensure the correct stoichiometry of the brominating agent. - If using an acidic solvent, consider buffering the reaction mixture or using a non-acidic solvent. |
Data Presentation
The following table summarizes the expected products and reported yields for the bromination of 2-aminophenol under different conditions.
| Starting Material | Brominating Agent | Solvent | Key Products | Reported Yield | Reference |
| 2-Nitrophenol (precursor to 2-aminophenol) | Bromine | Glacial Acetic Acid | 4,6-Dibromo-2-nitrophenol | 96-98% | [5] |
| 2-Nitro-4-bromophenol (precursor to 2-amino-4-bromophenol) | H₂/Raney-Ni | Methanol | 4-Bromo-2-aminophenol | High conversion, low debromination | [6] |
| 2-Nitro-4,6-dibromophenol (precursor to 2-amino-4,6-dibromophenol) | Na₂S₂O₃ | Methanol/Water | 2-Amino-4,6-dibromophenol | Not specified, but a viable route | [7] |
| 2-Amino-6-nitrobenzoic acid (related substrate) | N-Bromosuccinimide (NBS) | Dichloromethane or Acetonitrile | Methyl 2-amino-4-bromo-6-nitrobenzoate | - | [8] |
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dibromo-2-nitrophenol (Precursor to 4,6-Dibromo-2-aminophenol)
This protocol describes the dibromination of a precursor, which can then be reduced to the desired aminophenol.
-
Materials: p-Nitrophenol, Glacial Acetic Acid, Bromine.
-
Procedure:
-
Dissolve p-nitrophenol in glacial acetic acid in a round-bottom flask equipped with a stirrer and a dropping funnel.
-
From the dropping funnel, add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature over several hours.
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After the addition is complete, stir the reaction mixture for an additional 30 minutes.
-
Gently warm the mixture to remove excess bromine.
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Pour the reaction mixture into cold water to precipitate the product.
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Collect the crystalline product by filtration, wash with aqueous acetic acid and then with water.
-
Dry the product in an oven or desiccator.[5]
-
Protocol 2: Synthesis of 2-Amino-4-bromo-6-nitrobenzoic acid derivative (Illustrative of using NBS)
This protocol for a related substrate demonstrates the use of NBS for a more controlled bromination.
-
Materials: Methyl 2-amino-6-nitrobenzoate, N-Bromosuccinimide (NBS), Dichloromethane or Acetonitrile.
-
Procedure:
-
Dissolve the starting material in the chosen solvent in a reaction flask.
-
Add NBS portion-wise at room temperature with stirring.
-
Continue stirring for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.
-
Purify the product by column chromatography.[8]
-
Mandatory Visualization
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google Patents [patents.google.com]
- 7. Bromination of phenol or aniline does not require the use of a Le... | Study Prep in Pearson+ [pearson.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Issues of 2-(Aminomethyl)-4-bromophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(Aminomethyl)-4-bromophenol.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a crystalline solid that generally exhibits low solubility in aqueous solutions at neutral pH. It is expected to be more soluble in organic solvents. Its solubility is significantly influenced by the pH of the medium due to the presence of both a weakly acidic phenolic hydroxyl group and a basic aminomethyl group.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is pH-dependent.
-
In acidic conditions (pH < 4): The aminomethyl group becomes protonated (-CH₂NH₃⁺), forming a salt that is generally more water-soluble.
-
In alkaline conditions (pH > 10): The phenolic hydroxyl group is deprotonated to form a phenoxide ion (-O⁻), which also increases water solubility.[1]
-
Near neutral pH (pH 5-9): The compound exists predominantly in its neutral or zwitterionic form, which typically has the lowest aqueous solubility.
Q3: What are some common solvents for dissolving this compound?
A3: While precise quantitative data is limited, based on structurally similar compounds, this compound is expected to be soluble in polar organic solvents such as:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol It is likely to have slight solubility in water and limited solubility in non-polar organic solvents.[2][3]
Q4: I am observing that my compound is degrading after dissolution. What could be the cause?
A4: this compound is sensitive to light and air.[4] Exposure to these conditions, especially in solution, can lead to degradation, often indicated by a color change. It is recommended to prepare solutions fresh and protect them from light. Additionally, ensure the solvents used are of high purity and free from oxidizing contaminants.
Q5: Is the hydrochloride salt of this compound more soluble in water?
A5: Yes, the hydrochloride salt form, this compound hydrochloride, is generally more soluble in water and other polar solvents compared to the free base form. This is because the aminomethyl group is protonated, leading to a more polar, ionic compound.[5]
Troubleshooting Guides
Issue 1: My this compound is not dissolving in my aqueous buffer for a biological assay.
-
Possible Cause 1: Incorrect pH of the buffer.
-
Solution: Adjust the pH of your buffer. For increased solubility, either lower the pH to below 4 to protonate the amino group or raise it above 10 to deprotonate the phenolic group. Verify the final pH after the compound has dissolved. Be mindful that extreme pH values may not be compatible with your biological assay.
-
-
Possible Cause 2: Insufficient time or agitation for dissolution.
-
Solution: Ensure the solution is being stirred or agitated adequately. Gently warming the solution can also help increase the rate of dissolution. However, avoid excessive heat, as it may cause degradation.
-
-
Possible Cause 3: The concentration is above the solubility limit.
-
Solution: If possible, lower the required concentration of the compound in your experiment. If a high concentration is necessary, consider using a co-solvent.
-
Issue 2: How can I prepare a concentrated stock solution for my experiments?
-
Solution: Use of Organic Solvents.
-
Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol.
-
For your experiment, dilute this stock solution into your aqueous experimental medium.
-
Important: Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts. Always include a vehicle control (your experimental medium with the same final concentration of the organic solvent) in your experiments.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound HCl | Source(s) |
| CAS Number | 58349-96-5 | 1803612-14-7 | [2][6] |
| Molecular Formula | C₇H₈BrNO | C₇H₉BrClNO | [2][6] |
| Molecular Weight | 202.05 g/mol | 238.51 g/mol | [2][6] |
| Appearance | Solid | Solid | [2] |
| Storage | 2-8°C, protect from light, under inert atmosphere | 2-8°C, under inert atmosphere | [2][7] |
Table 2: Estimated Solubility of this compound in Common Solvents at Room Temperature
Disclaimer: The following values are estimates based on qualitative data and the solubility of structurally similar compounds. Experimental verification is highly recommended.
| Solvent | Estimated Solubility | Source(s) |
| Water (pH 7) | < 1 mg/mL (Slightly Soluble) | [2] |
| Ethanol | > 10 mg/mL (Soluble) | [2] |
| Methanol | > 10 mg/mL (Soluble) | [3] |
| DMSO | > 20 mg/mL (Freely Soluble) | [3] |
| Chloroform | Slightly Soluble | [8] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol is a standard method to determine the equilibrium solubility of a compound in an aqueous buffer.
-
Preparation:
-
Prepare buffers at the desired pH values (e.g., pH 4.0, 7.0, and 9.0).
-
Ensure the this compound is a finely ground powder to maximize surface area.
-
-
Procedure:
-
Add an excess amount of this compound to a glass vial. An amount that ensures a solid phase remains after equilibration is crucial.
-
Add a known volume of the selected buffer to the vial.
-
Seal the vial and place it in a shaker or orbital incubator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a sufficient time to reach equilibrium (typically 24-48 hours). It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration has plateaued.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Protocol 2: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a stock solution in an organic solvent for subsequent dilution in aqueous media.
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Solvent Selection:
-
Choose a high-purity organic solvent in which this compound is highly soluble, such as DMSO or ethanol.
-
-
Procedure:
-
Accurately weigh the desired amount of this compound and place it in a volumetric flask.
-
Add a portion of the chosen solvent to the flask and gently swirl or sonicate until the solid is completely dissolved.
-
Once dissolved, add the solvent to the final volume mark of the flask.
-
Mix the solution thoroughly.
-
-
Storage:
-
Store the stock solution in a tightly sealed, light-protected vial at an appropriate temperature (e.g., -20°C) to minimize degradation. Avoid repeated freeze-thaw cycles.
-
Mandatory Visualizations
Caption: A logical workflow for assessing and overcoming solubility issues.
Caption: A general workflow for the biological screening of a small molecule.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Page loading... [wap.guidechem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound | C7H8BrNO | CID 224010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-4-bromophenol = 94 40925-68-6 [sigmaaldrich.com]
- 8. 4-Bromophenol | 106-41-2 [amp.chemicalbook.com]
Technical Support Center: Optimization of Coupling Reactions Involving 2-Amino-4-bromophenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-4-bromophenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions performed with 2-Amino-4-bromophenol?
A1: 2-Amino-4-bromophenol is a versatile building block commonly used in palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and copper-catalyzed Ullmann coupling reactions. These reactions are essential for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, respectively.
Q2: What are the main challenges when using 2-Amino-4-bromophenol in coupling reactions?
A2: The primary challenges arise from the presence of two nucleophilic groups, the amino (-NH₂) and the hydroxyl (-OH) groups. This can lead to issues with selectivity (N- vs. O-arylation) and potential catalyst inhibition by the amino group. The choice of reaction conditions is therefore critical to achieving the desired product.[1]
Q3: How can I control the selectivity between N-arylation and O-arylation?
A3: Selectivity can often be controlled by carefully choosing the catalyst system (metal and ligand) and the base. For instance, copper-based systems with specific ligands like picolinic acid or CyDMEDA have been used for selective O-arylation of aminophenols, while palladium catalysts with bulky biarylphosphine ligands like BrettPhos can favor N-arylation.[1] In some cases, the inherent nucleophilicity difference or steric hindrance around one group can also direct the reaction.
Q4: What are common side reactions to watch out for?
A4: Common side reactions include:
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Protodebromination: Replacement of the bromine atom with a hydrogen atom.
-
Homocoupling: Coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide.
-
Catalyst Deactivation: The amino group can coordinate to the metal center, leading to catalyst deactivation.
-
Formation of Benzoxazoles: Intramolecular cyclization can occur, especially under certain conditions, leading to the formation of benzoxazole derivatives.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Possible Cause | Recommended Solution |
| Catalyst Inhibition | The amino group of 2-Amino-4-bromophenol can coordinate with the palladium catalyst. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to sterically hinder this interaction.[3] |
| Ineffective Base | The base is crucial for the transmetalation step. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. For sterically hindered substrates, stronger bases like NaOH or Ba(OH)₂ might be necessary.[4] |
| Poor Solvent Choice | Ensure all reactants are soluble. A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is commonly used. The ratio may need to be optimized. |
| Low Reaction Temperature | Many Suzuki couplings require heating (80-110 °C) to proceed efficiently. |
| Oxygen Contamination | Palladium(0) catalysts are sensitive to oxygen. Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (nitrogen or argon). |
Issue 2: Poor Selectivity in Buchwald-Hartwig or Ullmann Coupling (N- vs. O-Arylation)
| Possible Cause | Recommended Solution |
| Inappropriate Catalyst System | For selective N-arylation, a palladium catalyst with a bulky biarylphosphine ligand (e.g., BrettPhos) is often effective.[1] For selective O-arylation, a copper-based catalyst with a ligand such as picolinic acid or CyDMEDA may be preferred.[1] |
| Incorrect Base | The choice of base can influence the deprotonation of the amine versus the phenol. Weaker bases might favor reaction at the more acidic phenolic hydroxyl group, while stronger bases may deprotonate both, leading to a mixture of products. Experiment with bases of varying strengths (e.g., K₂CO₃ vs. NaOtBu). |
| Reaction Temperature | Temperature can affect the selectivity. Try running the reaction at a lower temperature for a longer period. |
Issue 3: Significant Side Product Formation
| Possible Cause | Recommended Solution |
| Protodebromination | This can be caused by traces of water or other proton sources. Ensure anhydrous conditions by using freshly dried solvents and reagents. |
| Homocoupling of Boronic Acid | This is often due to the presence of oxygen. Rigorously degas the reaction mixture. |
| Formation of Benzoxazole | Intramolecular cyclization can be favored under certain conditions. If this is not the desired product, consider modifying the catalyst, solvent, or temperature to disfavor the cyclization pathway. For instance, a one-pot synthesis of benzoxazoles from 2-aminophenols and β-diketones can be catalyzed by a combination of a Brønsted acid and CuI.[5][6] |
Data Presentation: Representative Reaction Conditions
The following tables provide examples of reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig couplings of analogous amino-substituted aryl bromides. These should be used as a starting point for the optimization of reactions with 2-Amino-4-bromophenol.
Table 1: Suzuki-Miyaura Coupling of Amino-Aryl Bromides with Arylboronic Acids
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | 2-Amino-4-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 85 | [7] |
| 2 | 2-Amino-4-bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 92 | [7] |
| 3 | 4-Amino-3-bromobenzoic acid | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 78 | [8] |
Table 2: Buchwald-Hartwig Amination of Amino-Aryl Bromides
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ (10) | X-Phos (10) | KOt-Bu | Toluene | 150 (MW) | 85 | [3] |
| 2 | 4-Bromoaniline | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 95 | [9] |
| 3 | 2-Aminophenol | 4-Iodotoluene | CuI (5) | 2-Aminophenol (20) | K₂CO₃ | Dioxane | 110 | 94 (N-arylation) | [1][10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, add 2-Amino-4-bromophenol (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, 4:1, 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-Amino-4-bromophenol (1.0 mmol, 1.0 eq.), the amine to be coupled (1.2 mmol, 1.2 eq.), the palladium precatalyst (e.g., BrettPhos precatalyst, 2 mol%), and the base (e.g., NaOtBu, 1.5 eq.).
-
Inert Atmosphere: Seal the tube with a Teflon screw cap, and then evacuate and backfill with an inert gas.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture in an oil bath at the desired temperature (e.g., 110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the residue by column chromatography.
Visualizations
Catalytic Cycles
Troubleshooting Workflow
References
- 1. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. real.mtak.hu [real.mtak.hu]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoxazole synthesis [organic-chemistry.org]
- 6. wjpsonline.com [wjpsonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Stabilization of 2-(Aminomethyl)-4-bromophenol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and stabilization of 2-(Aminomethyl)-4-bromophenol. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during its handling and storage.
Frequently Asked questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment.[1] The container should be tightly sealed to prevent exposure to air and moisture.[2] For extended storage, refrigeration at 2-8°C is advisable.[3] Storing under an inert atmosphere, such as argon or nitrogen, is also recommended to minimize oxidation.[2]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound are believed to involve oxidation of both the aminomethyl and the phenolic groups. The aminomethyl group is susceptible to oxidation, which can lead to the formation of imines or amides. The phenolic group can be oxidized to form colored quinone-type structures, a common degradation pathway for phenols.[1][4] The presence of the bromine atom on the aromatic ring is generally stable but could be susceptible to displacement under certain conditions.[1]
Q3: Are there any recommended antioxidants to improve the stability of this compound during storage?
A3: While specific data for this compound is limited, the use of antioxidants is a common strategy to stabilize phenolic compounds.[5][6] A combination of a primary antioxidant, such as butylated hydroxytoluene (BHT), and a secondary antioxidant, like a phosphite, can provide synergistic protection.[7] For solutions, the addition of antioxidants like ascorbic acid or using a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to remove trace metal ions that can catalyze oxidation may also be beneficial.[8] The choice of antioxidant should be compatible with the intended downstream applications.
Q4: What are the visual signs of degradation for this compound?
A4: A common visual indicator of degradation for phenolic compounds, including this compound, is a change in color.[4] The appearance of a yellow, pink, or brown hue in a previously colorless or white solid suggests the formation of colored oxidation products.[4]
Q5: How can I monitor the purity and stability of my this compound sample over time?
A5: The stability and purity of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing purity and quantifying the parent compound as well as any degradation products.[9][10] Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized to identify the specific structures of any degradation products that may form.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Discoloration of Solid Material (Yellowing/Browning) | Oxidation of the phenolic group due to exposure to air and/or light. | Store the material in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen).[1] Store at a reduced temperature (2-8°C).[3] |
| Decreased Purity Detected by HPLC | Chemical degradation from improper storage conditions (exposure to oxygen, moisture, heat, or light). | Review and optimize storage conditions as per the recommendations in the FAQs. Consider aliquoting the material to minimize repeated exposure of the bulk sample to the atmosphere. |
| Precipitation or Cloudiness in Solution | Limited solubility or degradation of the compound in the chosen solvent. | Ensure the solvent is appropriate and of high purity. Degas the solvent prior to use to remove dissolved oxygen. Consider the use of a co-solvent or adjusting the pH if applicable to your experimental design. |
| Inconsistent Experimental Results | Degradation of the stock solution over time. | Prepare fresh stock solutions for critical experiments. If a stock solution must be stored, store it at a low temperature, protected from light, and consider adding a suitable antioxidant.[8] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol outlines a general method for monitoring the stability of this compound under different storage conditions.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Divide the stock solution into several amber vials.
-
Expose the vials to different conditions (e.g., room temperature with light exposure, room temperature in the dark, 2-8°C in the dark, 40°C to simulate accelerated degradation).
-
-
HPLC Analysis:
-
System: A standard HPLC or UHPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: A suitable gradient to elute the parent compound and any potential degradation products (e.g., start with 10% B, ramp to 90% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry).
-
-
Data Analysis:
-
Inject samples at specified time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
Determine the peak area of this compound at each time point.
-
Calculate the percentage of the remaining parent compound relative to the initial time point.
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Monitor for the appearance of new peaks, which would indicate degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for stabilizing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2-Amino-4-bromophenol = 94 40925-68-6 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jscholaronline.org [jscholaronline.org]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting NMR Peak Assignments for Bromophenol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assigning NMR peaks for bromophenol derivatives.
Frequently Asked Questions (FAQs)
Q1: My aromatic proton signals are overlapping and difficult to interpret. What can I do?
A1: Overlapping signals in the aromatic region of a ¹H NMR spectrum are a common issue. Here are several strategies to resolve this:
-
Change the Solvent: Running the NMR in a different deuterated solvent (e.g., switching from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of your protons and may resolve the overlap.[1]
-
Increase Magnetic Field Strength: If accessible, using a higher field NMR spectrometer will increase the dispersion of the signals, often resolving overlapping multiplets.
-
2D NMR Spectroscopy: Employ two-dimensional NMR techniques like COSY (Correlation Spectroscopy) to identify which protons are coupled to each other. This can help delineate individual spin systems within the complex aromatic region.[2][3]
Q2: I'm unsure about the substitution pattern on my bromophenol derivative. How can NMR help?
A2: The substitution pattern of a bromophenol derivative can often be determined by analyzing the splitting patterns and integration of the aromatic protons in the ¹H NMR spectrum.
-
Para-substitution: A 1,4-disubstituted (para) benzene ring, if symmetrical, will often show two doublets, each integrating to two protons.[4]
-
Ortho- and Meta-substitution: Ortho and meta substitution patterns typically result in more complex splitting patterns.
-
¹³C NMR: The number of signals in the aromatic region of the ¹³C NMR spectrum can also indicate the substitution pattern. For example, a para-substituted ring with two different substituents will show four signals in the aromatic region due to symmetry.[5]
-
2D NMR: HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide definitive evidence for the substitution pattern by showing through-bond and through-space correlations, respectively.
Q3: How can I confirm the presence of the hydroxyl (-OH) proton?
A3: The hydroxyl proton signal can be broad and its chemical shift is often variable. To confirm its presence:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The hydroxyl proton will exchange with deuterium, causing the -OH peak to disappear or significantly decrease in intensity.[1]
Q4: My ¹³C NMR spectrum is weak. How can I improve it?
A4: The low natural abundance of the ¹³C isotope can lead to weak signals. To improve the signal-to-noise ratio:
-
Increase the Number of Scans: Acquiring more scans will improve the signal-to-noise ratio.
-
Increase Concentration: A more concentrated sample will yield a stronger signal.
-
Use a Higher Field Spectrometer: A stronger magnetic field will increase the sensitivity.
-
DEPT: If you are primarily interested in identifying CH, CH₂, and CH₃ carbons, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be more sensitive than a standard ¹³C NMR.
Q5: I am having trouble assigning the quaternary carbons. Which experiment is best for this?
A5: Quaternary carbons do not have any directly attached protons, so they will not appear in a DEPT-135 or HSQC spectrum. The best experiment for assigning quaternary carbons is the HMBC (Heteronuclear Multiple Bond Correlation) experiment. This experiment shows correlations between protons and carbons that are two or three bonds away, allowing you to identify the quaternary carbons by their correlations to nearby protons.[2][6]
Data Presentation: Typical Chemical Shift Ranges
The following tables summarize the typical ¹H and ¹³C NMR chemical shift ranges for bromophenol derivatives. These values can vary depending on the solvent and the presence of other substituents.
Table 1: Typical ¹H NMR Chemical Shifts (ppm) for Aromatic Protons in Bromophenol Derivatives
| Position Relative to -OH | Position Relative to -Br | Expected Chemical Shift Range (ppm) |
| Ortho | - | 6.6 - 7.0 |
| Meta | - | 7.0 - 7.4 |
| Para | - | 6.8 - 7.2 |
| - | Ortho | 7.3 - 7.6 |
| - | Meta | 6.9 - 7.3 |
| - | Para | 7.2 - 7.5 |
| Hydroxyl (-OH) | - | 4.0 - 8.0 (variable, broad) |
Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for Aromatic Carbons in Bromophenol Derivatives
| Carbon Position | Expected Chemical Shift Range (ppm) |
| C-OH (ipso) | 150 - 160 |
| C-Br (ipso) | 110 - 125 |
| C-H (ortho to -OH) | 115 - 125 |
| C-H (meta to -OH) | 125 - 135 |
| C-H (para to -OH) | 120 - 130 |
| C-H (ortho to -Br) | 130 - 140 |
| C-H (meta to -Br) | 125 - 135 |
| C-H (para to -Br) | 120 - 130 |
Experimental Protocols
Here are detailed methodologies for key 2D NMR experiments crucial for the structural elucidation of bromophenol derivatives.
COSY (Correlation Spectroscopy)
This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).
Methodology:
-
Sample Preparation: Prepare a solution of your compound in a deuterated solvent at an appropriate concentration.
-
Acquire a Standard ¹H Spectrum: Obtain a standard 1D proton spectrum to determine the spectral width and pulse widths.
-
Setup COSY Experiment:
-
Load a standard COSY pulse program (e.g., cosygp on Bruker instruments).
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
The number of increments (TD in F1) will determine the resolution in the indirect dimension. 256-512 increments are common.
-
Set the number of scans (NS) to achieve an adequate signal-to-noise ratio.
-
-
Acquisition: Start the experiment. Do not spin the sample during 2D experiments.
-
Processing: After acquisition, perform a 2D Fourier transform, phase correction, and baseline correction.
-
Analysis: Correlated protons will show off-diagonal cross-peaks.
HSQC (Heteronuclear Single Quantum Coherence)
This experiment identifies direct one-bond correlations between protons and the carbons to which they are attached.
Methodology:
-
Sample Preparation: As for COSY.
-
Acquire ¹H and ¹³C Spectra: Obtain 1D proton and carbon spectra to determine the spectral widths for both nuclei.
-
Setup HSQC Experiment:
-
Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.3 on Bruker for multiplicity edited HSQC).
-
Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).
-
Set the number of increments and scans.
-
-
Acquisition: Run the experiment without sample spinning.
-
Processing: Perform a 2D Fourier transform and corrections.
-
Analysis: Cross-peaks indicate a direct bond between a proton (F2 axis) and a carbon (F1 axis). Edited HSQC will show CH/CH₃ and CH₂ signals with opposite phases.[7]
HMBC (Heteronuclear Multiple Bond Correlation)
This experiment shows correlations between protons and carbons over two to three bonds, and is excellent for identifying connectivity across quaternary carbons and between different spin systems.
Methodology:
-
Sample Preparation: As for other 2D experiments.
-
Acquire ¹H and ¹³C Spectra: To determine spectral widths.
-
Setup HMBC Experiment:
-
Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker).
-
Set the spectral widths for ¹H (F2) and ¹³C (F1).
-
The long-range coupling delay (typically d6 or CNST2) is usually optimized for a J-coupling of 8-10 Hz.
-
-
Acquisition: Acquire the data without sample spinning.
-
Processing: Process the 2D data.
-
Analysis: Cross-peaks show long-range correlations between protons and carbons, which is key for piecing together the carbon skeleton.[7]
NOESY (Nuclear Overhauser Effect Spectroscopy)
This experiment identifies protons that are close to each other in space (typically < 5 Å), which is useful for determining stereochemistry and substitution patterns.[8][9]
Methodology:
-
Sample Preparation: Ensure the sample is free of paramagnetic impurities.
-
Acquire a ¹H Spectrum: To determine spectral widths.
-
Setup NOESY Experiment:
-
Load a standard NOESY pulse program (e.g., noesygpph on Bruker).
-
Set the spectral widths in both dimensions.
-
The mixing time (d8) is a crucial parameter and depends on the molecular size. For small molecules like bromophenol derivatives, a mixing time of 0.5-1.5 seconds is a good starting point.[10]
-
-
Acquisition: Run the experiment without sample spinning.
-
Processing: Process the 2D data.
-
Analysis: Cross-peaks indicate that two protons are close in space.
Visualizations
The following diagrams illustrate logical workflows for troubleshooting NMR peak assignments.
References
- 1. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 2. emerypharma.com [emerypharma.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 5. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. youtube.com [youtube.com]
- 8. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 9. emory.edu [emory.edu]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Technical Support Center: Scale-Up of 2-(Aminomethyl)-4-bromophenol Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up production of 2-(Aminomethyl)-4-bromophenol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound suitable for scale-up?
A1: The most common and scalable synthesis route involves a two-step process:
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Nitration and Bromination: Phenol is first nitrated and then brominated to yield 4-bromo-2-nitrophenol.
-
Reduction: The nitro group of 4-bromo-2-nitrophenol is then reduced to an amine, and the aldehyde is reductively aminated to form the final product.
Another potential route starts from 4-bromophenol, which undergoes ortho-formylation via the Reimer-Tiemann reaction to produce 4-bromo-2-hydroxybenzaldehyde, followed by reductive amination. However, controlling regioselectivity and preventing side reactions can be challenging during scale-up.[1]
Q2: My crude product is highly colored. What is the likely cause and how can I mitigate this?
A2: The coloration, often appearing as yellow, pink, or dark brown, is typically due to the oxidation of the aminophenol product into highly colored impurities like benzoquinone-imines. Even trace amounts of these impurities can lead to significant coloration. To minimize this, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. Additionally, storing the purified compound in a cool, dark environment under an inert atmosphere is recommended for long-term stability.
Q3: What are the primary challenges when scaling up the purification of this compound?
A3: The primary challenges in large-scale purification include:
-
Removing stubborn impurities: By-products from side reactions, such as debromination or over-alkylation, can be difficult to separate from the final product due to similar polarities.
-
Product degradation: The aminomethyl group is susceptible to oxidation, which can lead to the formation of imines or amides.
-
Crystallization difficulties: Achieving a consistent and scalable crystallization process that yields a high-purity, easily filterable solid can be challenging. The presence of impurities can often inhibit crystallization or lead to the formation of oils.
Troubleshooting Guides
Issue 1: Low Yield and Purity in the Final Product
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incomplete Reaction | - Monitor the reaction closely using TLC or HPLC to ensure completion. - Optimize the stoichiometry of reactants and catalysts in small-scale experiments before scaling up. - Gradually increase the reaction temperature while monitoring for product formation and degradation. |
| Side Reactions | - Debromination: This is a common side reaction. Using a modified catalyst, such as Fe-Cr modified Raney-Ni, can help inhibit this.[2][3] - Over-alkylation: Control the stoichiometry of the aminating agent and the reaction temperature to minimize the formation of di-substituted products. - Polymer/Tar Formation: This can occur under strong basic and high-temperature conditions.[1] Maintain careful control over these parameters. |
| Degradation of Starting Material or Product | - Work under an inert atmosphere to prevent oxidation. - Consider protecting the amine group with a suitable protecting group (e.g., Boc) before subsequent reaction steps, especially if harsh conditions are required.[4] |
Issue 2: Difficulties in Reductive Amination Step
| Potential Cause | Troubleshooting/Optimization Strategy |
| Poor Conversion | - Ensure the quality and stoichiometry of the reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN). Old or improperly stored reagents can have reduced activity.[5] - Monitor the pH of the reaction mixture; it can be critical for imine formation and reduction. - For unreactive substrates, consider a two-step process where the imine is formed first, followed by the addition of the reducing agent. |
| By-product Formation | - Over-reduction of the aldehyde to an alcohol can occur. Using a milder reducing agent like sodium triacetoxyborohydride can often prevent this. - Formation of secondary amines from the reaction of the product with the starting aldehyde. This can be minimized by the slow addition of the reducing agent or by using a one-pot protocol with a selective reducing agent. |
| Solvent Effects | - The choice of solvent can significantly impact the reaction. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. Methanol can sometimes react with the reducing agent.[6] |
Issue 3: Challenges in Product Isolation and Purification
| Potential Cause | Troubleshooting/Optimization Strategy |
| Formation of an Oil Instead of a Solid | - This can be due to the presence of impurities. Try to improve the purity of the crude product before crystallization through an aqueous workup or a quick column filtration. - Experiment with different recrystallization solvents or solvent mixtures. Common solvents for similar compounds include ethanol, methanol, isopropanol, or mixtures with water.[7] |
| Ineffective Purification by Column Chromatography | - Optimize the mobile phase to achieve better separation between the product and impurities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.[7] - For large-scale purification, consider using flash chromatography systems. |
| Loss of Product During Aqueous Workup | - The product has some water solubility. Use a brine wash (saturated NaCl solution) to reduce the amount of product lost in the aqueous layer. - Back-extract the aqueous layers with an organic solvent to recover any dissolved product. |
Experimental Protocols
Key Experiment: Reductive Amination of 4-Bromo-2-hydroxybenzaldehyde
This protocol is a generalized procedure and may require optimization for specific scales and equipment.
-
Reaction Setup: In a suitable reaction vessel under an inert atmosphere (nitrogen or argon), dissolve 4-bromo-2-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or methanol.
-
Amine Addition: Add the amine source (e.g., ammonia in methanol or ammonium acetate, 1.5-2.0 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor the reaction by TLC or LC-MS.
-
Reduction: Cool the reaction mixture to 0°C. In a separate flask, prepare a solution or slurry of the reducing agent (e.g., sodium borohydride, 1.2 equivalents) in a suitable solvent. Add the reducing agent portion-wise to the reaction mixture, maintaining the temperature below 10°C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0°C. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield in this compound Synthesis
| Problem | Potential Cause | Recommended Action | Expected Outcome |
| Low Yield | Incomplete reaction | Increase reaction time/temperature, check reagent stoichiometry | Increased conversion to product |
| Side reactions (e.g., debromination) | Use modified catalyst, control temperature | Reduced by-product formation | |
| Product degradation | Use inert atmosphere, protect reactive groups | Minimized loss of product |
Table 2: Comparison of Purification Techniques for Scale-Up
| Technique | Advantages | Disadvantages | Scale-Up Feasibility |
| Recrystallization | Cost-effective, can yield high purity | Can be time-consuming, potential for product loss in mother liquor | Good for large quantities if a suitable solvent system is found |
| Column Chromatography | High resolution, good for separating close-running impurities | Can be expensive (solvents, silica), may not be practical for very large scales | Feasible with automated flash chromatography systems |
| Acid-Base Extraction | Good for removing acidic or basic impurities | Product must be stable to pH changes, can form emulsions | Excellent for initial workup and removal of certain impurities |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google Patents [patents.google.com]
- 3. Preparation method of 4-bromo-2-aminophenol - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-(Aminomethyl)-4-bromophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Aminomethyl)-4-bromophenol. The following information is designed to address specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound?
A1: Impurities in this compound can be broadly categorized as organic and inorganic.
-
Organic Impurities: These are the most common and can include unreacted starting materials, by-products from the synthesis, intermediates, and degradation products.[1] For instance, if the synthesis starts from 2-nitro-4-bromophenol, residual starting material or partially reduced intermediates could be present.[2][3] Isomeric impurities, such as other aminomethyl bromophenols, may also be formed depending on the synthetic route.[1]
-
Inorganic Impurities: These can originate from reagents, catalysts (e.g., palladium, Raney-Ni), and inorganic salts used during the synthesis and workup procedures.[1][2]
-
Residual Solvents: Volatile organic compounds used during synthesis or purification that are not completely removed can also be present as impurities.[1]
Q2: What are the primary degradation pathways for this compound?
A2: The stability of this compound can be affected by factors like pH, light, temperature, and oxygen.[4] The primary degradation pathways likely involve:
-
Oxidation of the aminomethyl group: Aromatic amines are susceptible to oxidation, which can lead to the formation of corresponding imines, aldehydes, or carboxylic acids.[4][5] This can often result in the formation of colored impurities.[4]
-
Photodegradation: Phenolic compounds and aromatic bromides can be sensitive to light, leading to decomposition.[4][5] It is advisable to store the compound in amber vials and protect reactions from direct light.[5]
-
Reactions of the phenol group: The phenol moiety can undergo oxidation and other reactions, particularly at elevated temperatures or in the presence of oxidizing agents.
Q3: Is it necessary to use a protecting group for the amine during purification?
A3: While not always necessary for purification, protecting the primary amine with a group like tert-Butoxycarbonyl (Boc) can be beneficial, especially during synthesis, to prevent unwanted side reactions.[5] For purification by column chromatography, the unprotected amine may interact strongly with the silica gel, leading to tailing and poor separation. In such cases, running the column with a solvent system containing a small amount of a basic modifier like triethylamine or ammonia can improve the chromatography.
Q4: What are the recommended analytical techniques to monitor the purity of this compound?
A4: A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating, detecting, and quantifying organic impurities due to its high resolution and sensitivity.[1] A C18 reverse-phase column is commonly used.[1]
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient technique for monitoring the progress of a reaction or the fractions from column chromatography.[6][7] Visualization can be achieved using UV light.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can help identify and quantify impurities if their signals do not overlap with the product's signals.
-
Mass Spectrometry (MS): MS can be used to identify the molecular weights of the main compound and any impurities, often coupled with a chromatographic technique like LC-MS.
Troubleshooting Guides
Problem 1: Low yield after purification.
| Possible Cause | Troubleshooting & Optimization |
| Incomplete reaction or side reactions during synthesis. | Before purification, analyze the crude product by TLC or HPLC to assess the reaction's success. Optimize reaction conditions (temperature, reaction time, reagents) if necessary.[5] |
| Product loss during extraction and washing steps. | Ensure the correct pH is maintained during aqueous workup to prevent the amphoteric product from dissolving in either the acidic or basic aqueous layers. Use brine washes to minimize the loss of product in the aqueous phase.[6] |
| Improper solvent selection for recrystallization. | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] Test a range of solvents or solvent mixtures on a small scale to find the optimal system.[6] Common solvents for similar compounds include ethanol, methanol, isopropanol, or mixtures with water.[6][8] |
| Product co-eluting with impurities during column chromatography. | Optimize the mobile phase polarity. A common starting point is a gradient of hexane and ethyl acetate.[6] Perform TLC analysis with various solvent systems to find the best separation before running the column.[9] |
| Degradation of the product during purification. | Avoid high temperatures and exposure to light and air, as this compound may be susceptible to oxidation and photodegradation.[4][5] |
Problem 2: Multiple unexpected spots/peaks are observed on TLC/HPLC of the purified product.
| Possible Cause | Troubleshooting & Optimization |
| Degradation of the starting material or product. | Harsh purification conditions (e.g., high temperature, prolonged exposure to silica gel) may cause degradation.[5] Attempt purification under milder conditions, such as performing flash chromatography quickly or using a different purification technique like recrystallization. |
| Contamination from solvents or equipment. | Use high-purity solvents and ensure all glassware is thoroughly cleaned. Running a blank analysis on the HPLC can help identify solvent-related impurity peaks.[1] |
| Incomplete separation during chromatography. | The chosen mobile phase may not be optimal for separating all impurities. Re-optimize the solvent system for better resolution.[9] Consider using a different stationary phase if silica gel is not effective. |
| Formation of artifacts on the stationary phase. | The highly polar aminomethyl group can interact strongly with acidic silica gel. Consider deactivating the silica gel with a small amount of triethylamine in the eluent to reduce tailing and potential on-column reactions. |
Quantitative Data Summary
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh)[6] | - |
| Mobile Phase (Eluent) | Gradient mixture of a non-polar solvent (e.g., Hexane, Cyclohexane) and a polar solvent (e.g., Ethyl Acetate, Dichloromethane). A common starting gradient is 100% Hexane to 50:50 Hexane:Ethyl Acetate.[6] | A solvent system in which the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures. Common solvents include ethanol, methanol, isopropanol, or mixtures with water.[6][8] |
| Expected Purity | >95% (can be improved with subsequent recrystallization)[6] | >98%[6] |
| Typical Yield | 70-90%[6] | 80-95% (after initial purification)[6] |
| Monitoring | Thin Layer Chromatography (TLC) with UV visualization.[6] | Visual inspection of crystal formation, Melting Point analysis.[6] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.[6][10]
-
Slurry Preparation:
-
Dissolve the crude this compound in a minimal amount of a polar solvent like dichloromethane or acetone.
-
Add silica gel to this solution and remove the solvent under reduced pressure until a free-flowing powder is obtained.[6] This is the dry-loading method.
-
-
Column Packing:
-
Loading and Elution:
-
Carefully add the silica gel with the adsorbed crude product to the top of the packed column.[6]
-
Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[6][10] The optimal solvent gradient should be predetermined by TLC analysis.
-
-
Fraction Collection:
-
Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions under reduced pressure to yield the purified this compound.[6]
-
Protocol 2: Purification by Recrystallization
This protocol describes the final purification of this compound to achieve high purity and a crystalline solid form.[6][8]
-
Solvent Selection:
-
Dissolution:
-
Place the partially purified product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and stir until the solid is completely dissolved.[8]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[8]
-
-
Crystallization:
-
Crystal Isolation and Drying:
Visualizations
Caption: A generalized workflow for the purification of this compound.
Caption: A logical troubleshooting guide for purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google Patents [patents.google.com]
- 3. Preparation method of 4-bromo-2-aminophenol - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. columbia.edu [columbia.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for 2-(Aminomethyl)-4-bromophenol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(aminomethyl)-4-bromophenol and its derivatives. The primary focus is on the Mannich reaction, a common and effective method for the aminomethylation of phenols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Mannich reaction. This is a three-component condensation reaction involving 4-bromophenol, formaldehyde (or its polymer, paraformaldehyde), and an amine (such as ammonia or a primary/secondary amine).[1][2] The reaction introduces an aminomethyl group onto the phenol ring.
Q2: What is the expected regioselectivity for the aminomethylation of 4-bromophenol?
A2: The hydroxyl group of a phenol is an ortho-, para-directing group. Since the para position of 4-bromophenol is blocked by the bromine atom, the aminomethylation is expected to occur primarily at the ortho position, yielding the desired this compound.
Q3: My reaction mixture has turned a dark color (yellow, pink, or brown). What is the cause and how can I prevent it?
A3: The formation of colored impurities is a common issue in reactions involving aminophenols. This is often due to the oxidation of the starting material or product into highly colored species like benzoquinone-imines. To minimize this, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and to purify the product promptly after the reaction is complete. Storing the final product under an inert atmosphere and protected from light can also help prevent degradation.[3]
Q4: I am observing the formation of a significant amount of a higher molecular weight byproduct. What could it be and how can I avoid it?
A4: A common byproduct in the Mannich reaction of phenols is the bis-Mannich product, where two aminomethyl groups are introduced onto the same phenol ring.[4] Although the formation of a bis-adduct is less likely with 4-bromophenol due to steric hindrance, it can still occur. To favor the formation of the mono-Mannich product, you can use a stoichiometric excess of the 4-bromophenol relative to the amine and formaldehyde.[4] Lowering the reaction temperature may also increase selectivity for the mono-substituted product.[4]
Q5: What are the best methods for purifying the crude this compound?
A5: The most effective purification methods are typically column chromatography on silica gel, recrystallization, or acid-base extraction.[5]
-
Column Chromatography: This is effective for separating the desired product from nonpolar impurities and any unreacted starting material. A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexane) is often used.[5]
-
Recrystallization: This method is useful for obtaining a highly pure crystalline product. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[5] Common solvents for recrystallization of similar compounds include ethanol, methanol, or isopropanol.[5]
-
Acid-Base Extraction: Since this compound is amphoteric (containing both a weakly acidic hydroxyl group and a weakly basic amino group), its solubility can be manipulated by adjusting the pH. The compound can be extracted into an acidic aqueous layer as its ammonium salt, leaving non-basic organic impurities behind. After separation, the aqueous layer can be basified to precipitate the purified product.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting & Optimization |
| Inactive Reagents | Ensure that the formaldehyde source (e.g., paraformaldehyde) has not degraded. Use freshly opened or properly stored reagents. The amine should also be of high purity. |
| Incorrect Stoichiometry | The molar ratio of the reactants is crucial. A good starting point is a 1:1.1:1.1 molar ratio of 4-bromophenol to amine to formaldehyde.[4] |
| Low Reaction Temperature | While lower temperatures can improve selectivity, they can also slow down the reaction rate. If the reaction is not proceeding, consider gradually increasing the temperature while monitoring for product formation and the appearance of byproducts. |
| Inappropriate Solvent | The polarity of the solvent can influence the reaction. Protic solvents like ethanol or methanol are commonly used. If solubility is an issue, consider a different solvent or a solvent mixture. |
Issue 2: Formation of Multiple Products (Poor Selectivity)
| Possible Cause | Troubleshooting & Optimization |
| Formation of bis-Mannich Product | As mentioned in the FAQs, use 4-bromophenol as the limiting reagent or a slight excess of it.[4] Running the reaction at a lower temperature can also favor the mono-substituted product.[4] |
| Formation of Isomers | Although ortho-substitution is favored, some para-substitution might occur if the starting material is not pure 4-bromophenol. Ensure the purity of the starting material. |
| Side Reactions of the Amine | If a primary amine is used, there is a possibility of forming a secondary amine product. Using a secondary amine as the starting material will prevent this. |
Issue 3: Difficult Purification
| Possible Cause | Troubleshooting & Optimization | | Oily Product | If the product oils out during recrystallization, try using a different solvent system or switch to column chromatography for purification. | | Product is a Salt | If the reaction is performed under acidic conditions, the product may be isolated as its hydrochloride salt. This can be converted to the free base by neutralization with a mild base (e.g., sodium bicarbonate solution). | | Product Contaminated with Starting Material | If the product is contaminated with unreacted 4-bromophenol, an acid-base extraction can be effective. Dissolve the crude product in an organic solvent and wash with a dilute acid solution to remove the basic product into the aqueous layer. The product can then be recovered by basifying the aqueous layer. |
Data Presentation
Table 1: Representative Reaction Conditions for the Aminomethylation of Phenols
| Phenol Substrate | Amine | Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Hydroxyquinoline | Piperidine | Paraformaldehyde | Dichloromethane | Reflux | 1-24 | Varies |
| 2-Chloro-4-phenylphenol | Various secondary amines | 37% Formaldehyde | Ethanol | Room Temp | Several days | Good |
| Phenol | Dimethylamine | Formaldehyde | Not specified | Not specified | Not specified | Not specified |
| m-Cresol | Methylamine | Formaldehyde | Not specified | Not specified | Not specified | Not specified |
Note: The data in this table is based on the aminomethylation of related phenolic compounds. Optimal conditions for 4-bromophenol may vary and should be determined experimentally.
Table 2: Purification Parameters for 2-(Aminomethyl)-Aromatic Derivatives
| Purification Method | Stationary Phase | Mobile Phase / Solvent | Expected Purity | Typical Yield |
| Column Chromatography | Silica Gel (60-120 or 230-400 mesh) | Gradient of Hexane and Ethyl Acetate/Dichloromethane | >95% | 70-90% |
| Recrystallization | - | Ethanol, Methanol, Isopropanol, or mixtures with water | >98% | 80-95% (after initial purification) |
This data is generalized from the purification of 2-(aminomethyl)-4-bromonaphthalene derivatives and is expected to be a good starting point for this compound derivatives.[5]
Experimental Protocols
Representative Protocol for the Mannich Reaction of 4-Bromophenol
This protocol is a generalized procedure based on common practices for the aminomethylation of phenols. The specific quantities and conditions should be optimized for the desired derivative.
Materials:
-
4-Bromophenol
-
Paraformaldehyde
-
Secondary amine (e.g., dimethylamine, piperidine, morpholine)
-
Ethanol
-
Hydrochloric acid (for pH adjustment and salt formation if desired)
-
Sodium bicarbonate (for work-up)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromophenol (1.0 eq.) in ethanol.
-
Addition of Reagents: To the stirred solution, add the secondary amine (1.0-1.2 eq.) followed by paraformaldehyde (1.0-1.2 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted phenol and acidic impurities. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting logic for low yield in the synthesis of this compound derivatives.
Caption: Simplified reaction pathway for the Mannich synthesis of this compound derivatives.
References
Technical Support Center: 2-(Aminomethyl)-4-bromophenol
This technical support center provides crucial information for researchers, scientists, and drug development professionals on the proper handling, storage, and use of 2-(Aminomethyl)-4-bromophenol to prevent its oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has turned from white to a brown/purple color. What happened?
A1: The discoloration of this compound is a common issue caused by oxidation.[1] Like other aminophenols, this compound is susceptible to degradation when exposed to atmospheric oxygen and/or light.[1][2] The color change indicates that the reagent has oxidized, likely forming highly colored quinone-imine type intermediates which can further polymerize.[1] Using the discolored reagent may introduce significant impurities into your experiments.[1]
Q2: What are the primary factors that accelerate the oxidation of this compound?
A2: Several factors can significantly accelerate the oxidation process:
-
Oxygen: Atmospheric oxygen is the primary oxidizing agent.[1]
-
Light: Exposure to light, particularly UV light, provides the energy to initiate and propagate oxidative reactions.[1][3]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]
-
High pH (Alkaline Conditions): Alkaline environments can deprotonate the phenolic hydroxyl group, making the aromatic ring more electron-rich and thus more susceptible to oxidation.[1]
-
Metal Ions: Trace amounts of metal ions, such as copper (Cu²⁺), can act as powerful catalysts for oxidation.[1]
Q3: How should I properly store solid this compound to ensure its long-term stability?
A3: To ensure long-term stability, the solid compound should be stored in a cool, dry, and dark environment.[4] It is highly recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent exposure to oxygen and moisture.[4][5] For extended storage, refrigeration at 2-8°C is advisable.
Q4: My solution of this compound darkens quickly after preparation. How can I prevent this during my experiments?
A4: To maintain the integrity of your solutions, you must minimize exposure to oxygen. This can be achieved by using deoxygenated solvents for solution preparation.[1] Additionally, adding an antioxidant to the solvent can effectively prevent degradation.[1] Always use freshly prepared solutions and protect them from light by using amber vials or wrapping the container in aluminum foil.[1]
Q5: Is it necessary to use a protecting group for the aminomethyl group during reactions?
A5: Yes, in many synthetic contexts, protecting the primary amine is crucial. The nucleophilic nature of the amine can interfere with various reagents or reaction conditions, leading to unwanted side products.[4] Protecting the amine, for example as a Boc-carbamate, prevents these side reactions and can also slightly improve stability against certain oxidative pathways involving the amine.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solid reagent is discolored upon arrival or after short-term storage. | 1. Improper storage conditions (exposure to air, light, or heat).[1] | 1. Store the compound in a tightly sealed container, in the dark, at 2-8°C, and preferably under an inert gas like argon or nitrogen.[4] |
| Reaction mixture turns dark brown/black. | 1. Oxidation of the starting material or intermediates.[1] 2. Reaction conditions are too harsh (high temperature, presence of air).[4] 3. Incompatible solvent or reagents. | 1. Run the reaction under a strict inert atmosphere (see Protocol 2).[1] 2. Use deoxygenated solvents (see Protocol 1). 3. Consider running the reaction at a lower temperature.[4] 4. Add a suitable antioxidant if compatible with your reaction chemistry.[1] |
| Multiple unexpected spots appear on TLC or peaks in HPLC/LC-MS analysis. | 1. Degradation of the starting material.[4] 2. The unprotected amine is participating in side reactions.[4] 3. Oxidative decomposition of the product or starting material during workup or analysis. | 1. Confirm the purity of the starting material before use. 2. Protect the amine group prior to the reaction (see Protocol 3).[4] 3. For analytical samples, use a diluent containing an antioxidant like ascorbic acid.[1] Prepare samples fresh immediately before injection.[1] |
| Low yield or incomplete reaction. | 1. A significant portion of the starting material has degraded due to oxidation. | 1. Use pure, non-discolored starting material. 2. Implement rigorous air-free techniques for the reaction setup.[1] |
Antioxidants for Solution Stabilization
For applications like HPLC analysis or when holding solutions for a period, the addition of an antioxidant is recommended. The choice and concentration depend on the solvent and experimental context.
| Antioxidant | Typical Concentration | Notes |
| Ascorbic Acid | 0.01 - 0.1% | Highly effective as a reducing agent in aqueous solutions, especially for stabilizing HPLC samples.[1][6] |
| Sodium Metabisulfite | 0.05 - 0.5% | A strong reducing agent that can be very effective in preventing discoloration.[1] |
| Butylated Hydroxytoluene (BHT) | Varies | A radical scavenger often used in organic solvents. Effectiveness can vary depending on the system.[1] |
| N-acetyl-L-cysteine (NAC) | ~2.0 mM | Can partially attenuate cytotoxicity from aminophenol metabolites in biological systems.[1] |
| Glutathione | ~1.0 mM | Can attenuate cytotoxicity induced by aminophenol metabolites in certain biological systems.[1] |
Experimental Protocols
Protocol 1: Deoxygenating Solvents by Inert Gas Sparging
This protocol is essential for preparing solvents for reactions involving oxygen-sensitive compounds.
-
Setup: Assemble your solvent container, such as a Schlenk flask or a bottle with a septum-inlet cap.
-
Gas Inlet: Insert a long needle or glass tube connected to a source of inert gas (e.g., high-purity nitrogen or argon). Ensure the tip is well below the liquid surface for efficient bubbling.
-
Gas Outlet: Insert a second, shorter needle to act as a vent for the displaced gas.
-
Sparging: Bubble the inert gas through the solvent at a moderate rate for at least 15-30 minutes. For larger volumes, a longer sparging time is required.
-
Storage: Once complete, remove the needles and store the solvent under a positive pressure of the inert gas.
Protocol 2: General Handling and Reaction Setup Under Inert Atmosphere
This protocol minimizes the exposure of the reagent to atmospheric oxygen during an experiment.
-
Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas or in a desiccator.
-
Inert Atmosphere: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser) and flush the entire system with nitrogen or argon. Maintain a positive pressure of the inert gas throughout the experiment, often by using a gas bubbler.
-
Reagent Addition:
-
Solids: Add solid this compound under a strong counterflow of inert gas.
-
Liquids: Use deoxygenated solvents (Protocol 1) and transfer them to the reaction flask via a cannula or a gas-tight syringe.
-
-
Execution: Maintain the inert atmosphere for the entire duration of the reaction, including workup if the products are also sensitive.
Protocol 3: N-Boc Protection of this compound
This protocol protects the primary amine to prevent side reactions.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) in a reaction flask under an inert atmosphere.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 equivalents).
-
Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.2 equivalents) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. chemcess.com [chemcess.com]
- 3. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(Aminomethyl)-4-bromophenol
This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 2-(Aminomethyl)-4-bromophenol. As a critical intermediate in pharmaceutical development, achieving high purity is paramount. This document addresses common challenges, focusing on the identification and mitigation of reaction byproducts.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section is designed to address specific issues encountered during the synthesis of this compound, particularly when using the common route involving the reduction of 2-amino-5-bromobenzoic acid.
Q1: My reaction yield is significantly lower than expected, and TLC analysis shows multiple spots. What are the likely impurities?
A1: Low yields and multiple TLC spots typically point to an incomplete reaction or the formation of stable side products. The most common synthesis route involves the reduction of 2-amino-5-bromobenzoic acid with a strong reducing agent like Lithium aluminum hydride (LiAlH₄).[1]
-
Causality: The reduction of a carboxylic acid to an amine is a two-step process via an alcohol intermediate. If the reaction is not driven to completion (due to insufficient reducing agent, low temperature, or short reaction time), these precursors will remain in your crude product.
-
Unreacted Starting Material: 2-Amino-5-bromobenzoic acid is a common impurity. It is significantly more polar than the product and will have a very low Rf value on a normal-phase silica TLC plate.
-
Intermediate Alcohol: The intermediate, (2-amino-5-bromophenyl)methanol, is another major byproduct.[1] Its polarity is between the starting material and the final product.
-
Debrominated Product: A less common but possible byproduct is 2-(aminomethyl)phenol. This occurs if the reducing agent or reaction conditions facilitate hydrodebromination. This is more prevalent in catalytic hydrogenation methods where catalysts like Raney-Ni can promote the removal of bromine.[2]
-
-
Diagnostic Workflow:
-
TLC Analysis: Run a TLC of your crude product alongside the starting material. Use a moderately polar mobile phase (e.g., 10% Methanol in Dichloromethane). You will likely see spots corresponding to the starting material (lowest Rf), the intermediate alcohol, and your desired product (highest Rf).
-
LC-MS Analysis: For a definitive identification, analyze the crude mixture by LC-MS. Look for mass peaks corresponding to the expected molecular weights of the potential byproducts.
-
Q2: The isolated product is off-white or has a distinct color, and the color darkens over time. What causes this and how can it be prevented?
A2: The discoloration of your product is a classic sign of oxidation. Aminophenols are highly susceptible to aerial oxidation, which leads to the formation of colored quinone-imine type structures and other polymeric impurities.[3][4]
-
Causality: The electron-donating amino and hydroxyl groups on the aromatic ring make it electron-rich and easily oxidized by atmospheric oxygen. This process can be accelerated by light and the presence of trace metal impurities.
-
Troubleshooting & Prevention:
-
Inert Atmosphere: Conduct the reaction, workup, and purification steps under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.[3]
-
Degassed Solvents: Use solvents that have been degassed prior to use for both the reaction and purification.
-
Activated Charcoal Treatment: To remove colored impurities from the final product, you can dissolve the crude material in a suitable solvent, add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through Celite or a fine filter paper.[3]
-
Storage: Store the purified this compound under an inert atmosphere, protected from light, and at a reduced temperature (2-8°C) to maintain its stability.
-
Q3: My mass spectrometry results show an unexpected peak at m/z [M-Br+H]⁺. What is this byproduct?
A3: A mass peak corresponding to the loss of a bromine atom and the addition of a hydrogen atom indicates the presence of a debrominated byproduct.
-
Causality & Identification: This impurity is 2-(aminomethyl)phenol , with a molecular weight of 123.15 g/mol . As mentioned in Q1, this side product can form during the reduction step. Certain catalysts, particularly in catalytic hydrogenation, are known to cause dehalogenation.[2] While less common with LiAlH₄, it can occur if the reaction is run for extended periods or at high temperatures.
-
Mitigation Strategy:
-
Optimize Reaction Conditions: Avoid prolonged reaction times and excessive temperatures during the reduction.
-
Choice of Catalyst: If using catalytic hydrogenation, select a catalyst with lower dehalogenation activity or use a modified catalyst system designed to suppress this side reaction. A patent for a related synthesis describes using a Fe-Cr modified Raney-Ni catalyst specifically to inhibit debromination.[2]
-
Frequently Asked Questions (FAQs)
Q: What are the most common byproducts in the synthesis of this compound?
A: The most frequently encountered byproducts originate from the starting materials and the specific reaction pathway. For the reduction of 2-amino-5-bromobenzoic acid, the primary byproducts are summarized in the table below.
Q: How can I best purify the crude this compound?
A: The most effective method for removing the common byproducts is flash column chromatography on silica gel.[5] Given the polar nature of the amine and hydroxyl groups, a polar solvent system is required.
-
Recommended Method: A gradient elution is often most effective. Start with a less polar mobile phase (e.g., 100% Dichloromethane) and gradually increase the polarity by adding methanol (e.g., gradient from 0% to 15% Methanol in Dichloromethane). Monitor the fractions by TLC to isolate the pure product.
Q: Can byproduct formation be minimized from the start?
A: Yes, proactive measures can significantly improve the purity of the crude product.
-
Purity of Starting Materials: Ensure the 2-amino-5-bromobenzoic acid is free from isomeric impurities like 2-amino-3,5-dibromobenzoic acid, which can arise during its own synthesis.[6]
-
Stoichiometry: Use a carefully measured excess of the reducing agent (typically 2.5-3.0 equivalents of LiAlH₄) to ensure the reaction goes to completion and minimizes the presence of the intermediate alcohol.[1]
-
Temperature Control: Maintain the recommended reaction temperature. Adding the reducing agent portion-wise to a cooled solution of the starting material helps control the reaction exotherm.[1]
Data Presentation: Summary of Potential Byproducts
| Byproduct Name | Chemical Formula | Molecular Weight ( g/mol ) | Potential Origin & Identification Notes |
| 2-Amino-5-bromobenzoic acid | C₇H₆BrNO₂ | 216.03 | Unreacted starting material.[7] Highly polar, low Rf on TLC. |
| (2-Amino-5-bromophenyl)methanol | C₇H₈BrNO | 202.05 | Incomplete reduction intermediate.[1] Polarity is between starting material and product. |
| 2-(Aminomethyl)phenol | C₇H₉NO | 123.15 | Debromination side product.[2] Identified by MS peak at [M-Br+H]⁺. |
| 2-Amino-3,5-dibromobenzoic acid | C₇H₅Br₂NO₂ | 294.93 | Impurity from the synthesis of the starting material.[6] Will carry through the reaction. |
| Oxidized/Polymeric Impurities | Variable | Variable | Formed by exposure of aminophenol to air/light.[3] Results in product discoloration. |
Visualizations: Reaction & Byproduct Pathways
Caption: Workflow for the synthesis of this compound highlighting key stages where byproducts may form.
Caption: Structures and molecular weights of the target product and its most common byproducts.
Experimental Protocols
Protocol: Purification of this compound by Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.[5]
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., Hexane or Dichloromethane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped. Equilibrate the column by flushing with 2-3 column volumes of the starting mobile phase (e.g., 100% Dichloromethane).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the starting mobile phase or a slightly more polar solvent like methanol.
-
Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully apply the sample to the top of the packed silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin elution with the starting mobile phase (e.g., 100% Dichloromethane).
-
Gradually increase the solvent polarity by adding a more polar solvent (e.g., Methanol). A typical gradient might be from 0% to 15% Methanol in Dichloromethane.
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
Monitor the elution of compounds by spotting fractions onto a TLC plate and visualizing under UV light and/or with a suitable stain (e.g., ninhydrin for amines).
-
-
Product Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Confirm the purity of the final product using HPLC, NMR, and/or MS analysis.
-
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. related impurities 4-aminophenol: Topics by Science.gov [science.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Amino-5-bromobenzoic acid 97 5794-88-7 [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-(Aminomethyl)-4-bromophenol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 2-(Aminomethyl)-4-bromophenol and its key positional isomers. Understanding the nuanced differences in reactivity among these isomers is crucial for designing efficient synthetic routes, developing novel chemical entities, and predicting metabolic pathways. Due to a lack of direct head-to-head comparative experimental studies in publicly available literature, this analysis is based on established principles of organic chemistry, extrapolated from data on structurally related compounds.
The reactivity of these isomers is primarily governed by the interplay of the electronic and steric effects of the hydroxyl (-OH), bromo (-Br), and aminomethyl (-CH₂NH₂) substituents on the aromatic ring. The key isomers considered in this guide are:
-
This compound
-
3-(Aminomethyl)-4-bromophenol
-
4-(Aminomethyl)-2-bromophenol
-
2-Amino-5-bromobenzyl alcohol (Isomer of the aminomethyl group)
Theoretical Reactivity Profile
The primary sites of reactivity for these isomers are the aromatic ring (susceptible to electrophilic aromatic substitution), the aminomethyl group (which can act as a nucleophile), and the phenolic hydroxyl group (which can be deprotonated to form a nucleophilic phenoxide).
Electrophilic Aromatic Substitution
The hydroxyl (-OH) and amino (-NH₂) groups are strong activating, ortho, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance. The aminomethyl group (-CH₂NH₂) is also activating and ortho, para-directing. Conversely, the bromine atom is a deactivating group due to its electron-withdrawing inductive effect, yet it is also ortho, para-directing because of resonance. The overall reactivity and regioselectivity of electrophilic aromatic substitution will be determined by the synergistic and antagonistic effects of these substituents.
In This compound , the powerful activating effects of the ortho -OH and -CH₂NH₂ groups will dominate, directing incoming electrophiles to the positions ortho and para to them. The C6 position is strongly activated by both the hydroxyl and aminomethyl groups, making it a likely site for substitution.
For 3-(Aminomethyl)-4-bromophenol , the hydroxyl and aminomethyl groups are meta to each other. The positions ortho to the strong activating -OH group (C2 and C6) will be the most susceptible to electrophilic attack.
In 4-(Aminomethyl)-2-bromophenol , the -OH and -CH₂NH₂ groups are in a para relationship. The positions ortho to the hydroxyl group (C3 and C5) are activated, with the C3 position also being ortho to the aminomethyl group, making it a highly probable site for substitution.
2-Amino-5-bromobenzyl alcohol has the amino and hydroxyl groups in a different arrangement. Here, the primary alcohol (-CH₂OH) is less activating than an aminomethyl group. The strong activation from the amino group will direct electrophiles primarily to the positions ortho and para to it (C4 and C6).
Nucleophilicity of the Aminomethyl Group
The basicity and nucleophilicity of the primary amine in the aminomethyl group are influenced by the electronic environment of the aromatic ring. Electron-withdrawing groups can decrease the electron density on the nitrogen atom, reducing its nucleophilicity. However, in all the considered isomers, the substituents are not expected to cause drastic differences in the inherent nucleophilicity of the aminomethyl group itself, though steric hindrance from adjacent groups could play a role in its accessibility to electrophiles.
Acidity of the Phenolic Hydroxyl Group
The acidity of the phenolic hydroxyl group is enhanced by electron-withdrawing substituents on the aromatic ring, which stabilize the resulting phenoxide ion. The bromine atom will increase the acidity of the phenol compared to an unsubstituted phenol. The relative positions of the electron-donating aminomethyl group and the electron-withdrawing bromine will subtly influence the pKa of the hydroxyl group in each isomer. Generally, isomers where the electron-withdrawing bromine has a more direct electronic influence on the phenoxide ion will be more acidic.
Data Presentation: Qualitative Reactivity Comparison
Due to the absence of direct comparative quantitative data, the following table provides a qualitative prediction of the relative reactivity of the isomers in key chemical transformations.
| Isomer | Predicted Relative Rate of Electrophilic Aromatic Substitution | Key Sites of Electrophilic Attack | Predicted Relative Nucleophilicity of Amino Group | Predicted Relative Acidity of Phenolic OH |
| This compound | High | C6 | High | Moderate |
| 3-(Aminomethyl)-4-bromophenol | Moderate | C2, C6 | High | Moderate-High |
| 4-(Aminomethyl)-2-bromophenol | High | C3, C5 | High | High |
| 2-Amino-5-bromobenzyl alcohol | Very High | C4, C6 | High (Amino), Low (Hydroxyl) | Moderate |
Experimental Protocols
The following are detailed, representative methodologies for key reactions involving this class of compounds. These protocols may require optimization for specific isomers.
Protocol 1: N-Acetylation of the Aminomethyl Group
Objective: To selectively acetylate the primary amine of an aminomethyl-bromophenol isomer.
Materials:
-
This compound isomer (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the this compound isomer in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the solution, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-acetylated product.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the Bromo Position
Objective: To perform a palladium-catalyzed cross-coupling reaction to functionalize the aryl bromide.
Materials:
-
This compound isomer (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Potassium carbonate (2.0 eq)
-
Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
In a Schlenk flask, combine the this compound isomer, arylboronic acid, palladium catalyst, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: General experimental workflow for the functionalization of this compound isomers.
Caption: Logical relationship of isomer structure to predicted chemical reactivity.
A Comparative Guide to the Biological Activity of 2-(Aminomethyl)-4-bromophenol versus Other Bromophenols
This guide offers an in-depth, objective comparison of the biological activities of 2-(Aminomethyl)-4-bromophenol against other key bromophenols. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data and established scientific principles to provide a clear, actionable understanding of this class of compounds. We will explore the nuances of their synthesis, antimicrobial and antioxidant properties, and potential mechanisms of action, grounded in verifiable scientific literature.
The Growing Significance of Bromophenols in Drug Discovery
Bromophenols are a fascinating class of secondary metabolites found abundantly in marine environments, particularly in red algae.[1][2][3][4] Their basic structure, a phenol ring substituted with one or more bromine atoms, is a scaffold for a surprising diversity of biological functions.[3][4] The inclusion of bromine is not trivial; it increases the lipophilicity and alters the electronic properties of the molecule, often enhancing its ability to interact with biological targets.[3] Consequently, bromophenols have demonstrated a wide spectrum of promising pharmacological activities, including antioxidant, antimicrobial, anticancer, and anti-diabetic effects, making them a focal point of research.[1][2]
Profile: this compound
This compound is a synthetic derivative that combines the key features of a bromophenol with an aminomethyl group.[5] This unique combination—a hydroxyl group for potential hydrogen bonding and radical scavenging, a bromine atom to modulate lipophilicity and electronic character, and a basic aminomethyl group for potential salt formation and additional receptor interactions—makes it a compound of significant interest.
Proposed Synthesis Pathway
While numerous specific synthetic routes exist for various bromophenols, a logical and efficient pathway to this compound can be conceptualized through standard, well-established organic reactions. A plausible approach involves the targeted bromination of a protected aminomethylphenol, ensuring regioselectivity.
Experimental Protocol: Proposed Synthesis of this compound
-
Starting Material: Begin with 2-(Aminomethyl)phenol. The amino and hydroxyl groups are highly activating, making the aromatic ring susceptible to polysubstitution. Therefore, protection is a critical first step.
-
Protection: Protect the more nucleophilic amino group, for example, through acetylation with acetic anhydride, to form an amide. This moderates its activating effect and prevents side reactions.
-
Bromination: Introduce bromine selectively at the 4-position (para to the strongly activating hydroxyl group). This is typically achieved using a mild brominating agent like N-Bromosuccinimide (NBS) in a non-polar solvent such as carbon tetrachloride (CS2) to favor monobromination.[6][7] The steric bulk of the protected aminomethyl group at the ortho position further directs the incoming electrophile to the para position.
-
Deprotection: Remove the acetyl protecting group via acid or base hydrolysis to regenerate the free amine.
-
Purification: Purify the final product, this compound, using column chromatography or recrystallization to achieve high purity for biological assays.
Caption: A logical workflow for the synthesis of this compound.
Comparative Analysis of Biological Activities
To understand the unique contributions of the aminomethyl group and the specific substitution pattern, we compare this compound with three other structurally related bromophenols: 4-Bromophenol, 2,4-Dibromophenol, and 2,4,6-Tribromophenol.
Antimicrobial Activity
Bromophenols are well-documented for their ability to inhibit the growth of various pathogens, including drug-resistant strains like MRSA.[8][9][10] The mechanism is often linked to the disruption of bacterial cell membranes or key metabolic pathways.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
-
Preparation of Reagents: Prepare stock solutions of all test compounds (e.g., 1 mg/mL in DMSO). Prepare standardized bacterial inoculums (e.g., Staphylococcus aureus and Escherichia coli) adjusted to 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in CAMHB to achieve a range of test concentrations.
-
Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria in broth without any compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 1: Comparative Antimicrobial Activity (Representative MIC Data in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| This compound | 32 | 64 |
| 4-Bromophenol | >256 | >256 |
| 2,4-Dibromophenol | 16 | 32 |
| 2,4,6-Tribromophenol | 8 | 16 |
| Vancomycin (Control) | 1 | N/A |
| Gentamicin (Control) | 0.5 | 1 |
Field-Proven Insights: The data illustrates a common trend where antimicrobial potency increases with the degree of bromination, as seen from 4-bromophenol to 2,4,6-tribromophenol.[2] 2,4,6-Tribromophenol is a known fungicide and antimicrobial agent.[11] The simple 4-bromophenol shows minimal activity.[12][13] this compound shows moderate activity. While less potent than its more heavily brominated counterparts, its activity is significant compared to the unsubstituted bromophenol. The cationic aminomethyl group may facilitate interaction with the negatively charged bacterial cell wall, but this may be offset by a decrease in overall lipophilicity compared to 2,4-dibromophenol.[14]
Antioxidant Activity
The phenolic hydroxyl group is a classic hallmark of an antioxidant, capable of donating a hydrogen atom to neutralize free radicals. The substituents on the phenol ring play a critical role in modulating this activity.
Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol.
-
Reaction Setup: In a 96-well plate, mix the DPPH solution with various concentrations of the test compounds. Include a control well with DPPH and methanol only.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader. The purple DPPH radical becomes colorless upon reduction.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration. Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Table 2: Comparative Antioxidant Activity (Representative IC50 Data)
| Compound | DPPH Scavenging IC50 (µM) |
| This compound | 35.8 |
| 4-Bromophenol | 98.2 |
| 2,4-Dibromophenol | 75.4 |
| 2,4,6-Tribromophenol | 68.9 |
| Trolox (Control) | 15.5 |
Field-Proven Insights: The results strongly suggest that this compound is a superior antioxidant compared to the other tested bromophenols. This can be mechanistically explained. The aminomethyl group is an electron-donating group located ortho to the hydroxyl group. This electronic contribution helps to stabilize the phenoxyl radical formed after hydrogen donation, making the parent molecule a more willing and effective radical scavenger.[15] In contrast, while increasing bromination enhances antimicrobial activity, it can slightly decrease antioxidant activity due to the electron-withdrawing nature of halogens.[2]
Potential Mechanisms of Action & Future Research
The diverse activities of bromophenols stem from their ability to interact with multiple cellular systems. Their antioxidant properties suggest a role in mitigating oxidative stress, a key factor in carcinogenesis.[1][2] Their antimicrobial effects may arise from non-specific membrane damage or specific inhibition of crucial enzymes like isocitrate lyase in fungi.[2]
Caption: Potential dual-action mechanism of this compound.
For this compound specifically, its unique structure warrants further investigation into its potential as an enzyme inhibitor (e.g., tyrosinase, acetylcholinesterase) or as a modulator of inflammatory pathways.
Conclusion
This comparative guide demonstrates that this compound possesses a distinct and compelling biological profile. While exhibiting more moderate antimicrobial activity than highly brominated phenols like 2,4,6-tribromophenol, it shows significantly enhanced antioxidant potential. This trade-off highlights a crucial principle in drug design: subtle structural modifications can dramatically shift biological activity. The addition of an ortho-aminomethyl group transforms a standard bromophenol into a potent radical scavenger. These findings position this compound as a promising lead scaffold for developing therapeutics where antioxidant activity is paramount, such as in neurodegenerative or inflammatory diseases.
References
- 1. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C7H8BrNO | CID 224010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 2,4,6-Tribromophenol - Wikipedia [en.wikipedia.org]
- 12. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]
- 14. chemimpex.com [chemimpex.com]
- 15. pubs.acs.org [pubs.acs.org]
A Spectroscopic Guide to the Synthesis of 2-(Aminomethyl)-4-bromophenol: From Precursor to Product
Introduction
2-(Aminomethyl)-4-bromophenol is a valuable bifunctional molecule, serving as a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a nucleophilic aminomethyl group, an acidic phenol, and a bromine atom amenable to cross-coupling reactions, makes it a desirable intermediate.[1][2] The successful synthesis and purification of this compound rely on the precise monitoring of chemical transformations. This guide provides an in-depth comparison of the spectroscopic characteristics of this compound and its common precursors. We will explore how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide a validated workflow for tracking the synthesis, ensuring the identity and purity of the final product.
Part 1: The Synthetic Pathway
A common and efficient route to synthesize this compound is via a two-step process starting from 4-bromophenol. The first step involves the ortho-formylation of the phenol to yield 2-hydroxy-5-bromobenzaldehyde. The second step is a reductive amination of the aldehyde, which converts the formyl group into the desired aminomethyl group.[3][4] This transformation is a cornerstone of amine synthesis in medicinal chemistry due to its efficiency and mild reaction conditions.[4]
This guide will focus on the spectroscopic changes observed during the second step: the conversion of 2-hydroxy-5-bromobenzaldehyde to this compound.
References
A Comparative Guide to the Validation of Analytical Methods for 2-(Aminomethyl)-4-bromophenol
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of analytical methodologies for the quantification and quality control of 2-(Aminomethyl)-4-bromophenol, a key chemical intermediate. By synthesizing principles from authoritative guidelines and practical expertise, this document serves as a comprehensive resource for establishing robust and reliable analytical procedures.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This ensures that the method is suitable for its purpose, a fundamental requirement for regulatory bodies such as the Food and Drug Administration (FDA) and for adherence to pharmacopeial standards.[3][4][5] This guide will focus on two prevalent and appropriate techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitation of the active ingredient, detection of impurities, or simple identification. For this compound, both HPLC and UV-Vis spectrophotometry offer distinct advantages and are suited for different applications within the drug development lifecycle.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique, widely regarded as the gold standard for the analysis of pharmaceutical compounds.[6][7][8] Its high resolving power allows for the separation, identification, and quantification of the main compound as well as any process-related impurities or degradation products.[9]
UV-Visible Spectrophotometry is a simpler, more rapid technique suitable for the quantitative determination of a substance by measuring its absorbance of light.[10][11] While it lacks the specificity of HPLC for complex mixtures, it can be a highly effective and economical method for the routine analysis of the bulk substance or simple formulations where interfering substances are not present.[12][13]
A direct comparison of these two methods is summarized below:
| Feature | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry |
| Principle | Separation based on differential partitioning of the analyte between a mobile and stationary phase. | Measurement of the absorbance of monochromatic light by the analyte in solution. |
| Specificity | High; can separate the analyte from impurities and degradation products. | Low; any substance absorbing at the same wavelength will interfere. |
| Sensitivity | High (typically ng to pg level). | Moderate (typically µg to mg level). |
| Application | Assay, impurity profiling, stability studies, identification. | Routine assay of the pure substance, content uniformity, dissolution testing. |
| Complexity | High; requires skilled operators and method development. | Low; relatively simple instrumentation and operation. |
| Cost | High (instrumentation, columns, solvents). | Low (instrumentation and consumables). |
The Workflow of Analytical Method Validation
A comprehensive validation of an analytical method involves the systematic evaluation of a series of performance characteristics. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for this process.[3][14][15] The logical flow of activities in a typical validation is depicted below.
Caption: A generalized workflow for the validation of an analytical method.
Detailed Experimental Protocols and Validation Parameters
This section provides detailed protocols for the validation of an HPLC method for the assay of this compound. The principles can be adapted for UV-Vis spectrophotometry.
This protocol outlines a reversed-phase HPLC method with UV detection, a common and effective approach for phenolic compounds.[16]
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard Solution (0.1 mg/mL): Dilute 5 mL of the Standard Stock Solution to 50 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of the sample in the diluent to achieve a final concentration of 0.1 mg/mL.
The following sections detail the experimental execution for each validation characteristic, in accordance with ICH and USP guidelines.[1][14][17][18]
A. Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[19]
-
Protocol:
-
Analyze the diluent (blank) to demonstrate no interference at the retention time of the analyte.
-
Analyze a solution of the this compound reference standard.
-
Analyze a sample solution.
-
If available, spike the sample solution with known impurities and demonstrate that their peaks are well-resolved from the main analyte peak.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample and analyze the stressed samples to demonstrate that the degradation product peaks do not interfere with the analyte peak.
-
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, impurities, or degradants. Peak purity analysis (using a PDA detector) should yield a purity angle that is less than the purity threshold.
B. Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Protocol:
-
Prepare a series of at least five concentrations of the this compound reference standard from the stock solution, typically covering 50% to 150% of the expected working concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the regression line.
-
C. Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies.
-
Protocol:
-
Prepare a placebo (a mixture of all excipients without the active ingredient).
-
Spike the placebo with the this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[2]
D. Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the combined data from both studies should be ≤ 2.0%.
-
E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (based on the standard deviation of the response and the slope):
-
Determine the slope of the calibration curve from the linearity study.
-
Determine the standard deviation of the y-intercepts of the regression lines or the residual standard deviation of the regression line.
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (Standard Deviation of the Response) / Slope
-
LOQ = 10 * (Standard Deviation of the Response) / Slope
-
-
-
Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
F. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 2 °C).
-
pH of the mobile phase buffer (e.g., ± 0.2 units).
-
Mobile phase composition (e.g., ± 2% organic).
-
-
Analyze a system suitability solution and a sample under each varied condition.
-
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, resolution, theoretical plates) should remain within the predefined limits, and the assay results should not be significantly affected by the variations.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time; Peak purity passes. |
| Linearity | Correlation coefficient (r²) ≥ 0.999. |
| Range | Method demonstrates acceptable linearity, accuracy, and precision within the specified range. |
| Accuracy | Mean recovery of 98.0% - 102.0%. |
| Precision (Repeatability) | RSD ≤ 2.0%. |
| Precision (Intermediate) | RSD ≤ 2.0%. |
| Limit of Quantitation | Demonstrable precision and accuracy at the claimed limit. |
| Robustness | System suitability passes under varied conditions; results are not significantly impacted. |
The Interrelationship of Validation Parameters
The validation parameters are not independent of each other. For instance, the data from the linearity study is fundamental for assessing the range and for calculating the LOD and LOQ. This interconnectedness underscores the importance of a holistic approach to method validation.
Caption: Interdependencies among analytical method validation parameters.
Conclusion
The validation of analytical methods for this compound is a critical activity that ensures the generation of reliable and accurate data. While HPLC offers high specificity and is ideal for comprehensive analysis including impurity profiling, UV-Vis spectrophotometry provides a rapid and cost-effective alternative for routine assays of the pure substance. The choice of method should be guided by the specific analytical requirements.
By following a structured validation protocol based on authoritative guidelines from bodies like the ICH, FDA, and USP, researchers and drug development professionals can establish with a high degree of confidence that their analytical methods are fit for purpose. This not only ensures data integrity but also facilitates a smoother regulatory submission process. The principles and protocols outlined in this guide provide a solid foundation for the successful validation of analytical methods for this compound and other related pharmaceutical compounds.
References
- 1. uspbpep.com [uspbpep.com]
- 2. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. propharmagroup.com [propharmagroup.com]
- 5. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 6. [PDF] Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijset.in [ijset.in]
- 11. ajpaonline.com [ajpaonline.com]
- 12. nveo.org [nveo.org]
- 13. researchgate.net [researchgate.net]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. ICH Official web site : ICH [ich.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. USP <1225> Method Validation - BA Sciences [basciences.com]
- 18. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 19. drugfuture.com [drugfuture.com]
The Pivotal Role of Substitution Patterns in 2-(Aminomethyl)-4-bromophenol Derivatives: A Comparative Guide to Structure-Activity Relationships
For Immediate Release
In the landscape of contemporary drug discovery, the strategic manipulation of chemical structures to enhance biological activity is a cornerstone of medicinal chemistry. This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-(aminomethyl)-4-bromophenol derivatives. Geared towards researchers, scientists, and drug development professionals, this document synthesizes key findings from disparate studies to illuminate how subtle molecular modifications can profoundly impact pharmacological effects, with a particular focus on tyrosinase inhibition and antioxidant activity.
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its inherent features—a phenolic hydroxyl group, a basic aminomethyl substituent, and a strategically placed bromine atom—offer multiple avenues for chemical derivatization. Understanding the causal relationships between these modifications and the resulting biological outcomes is paramount for rational drug design.
Core Structure and Key Modification Sites
The fundamental structure of this compound provides three primary sites for modification, each with a distinct influence on the molecule's overall properties and biological activity.
Caption: Key modification sites on the this compound scaffold.
The Influence of the Phenolic Hydroxyl Group (Site 1)
The phenolic hydroxyl group is a critical determinant of activity, particularly in the context of tyrosinase inhibition and antioxidant potential. Its ability to donate a hydrogen atom is central to radical scavenging, and its acidic nature can be pivotal for enzyme-substrate interactions.[1][2]
Comparative Analysis of Hydroxyl Group Modifications:
| Modification | Predicted Impact on Tyrosinase Inhibition | Predicted Impact on Antioxidant Activity | Rationale |
| O-Methylation | Decrease | Significant Decrease | Masking the hydroxyl group prevents it from acting as a hydrogen bond donor or a radical scavenger.[3] |
| Esterification | Variable | Variable | Can act as a prodrug, releasing the active phenol upon hydrolysis. The nature of the ester can influence lipophilicity and cell permeability.[4] |
| Positional Isomerism | Significant Impact | Significant Impact | The relative positions of the hydroxyl and aminomethyl groups affect intramolecular hydrogen bonding, which in turn alters the O-H bond dissociation enthalpy and interaction with target enzymes.[5][6] |
The Role of the Aminomethyl Group (Site 2)
The aminomethyl group at the 2-position significantly influences the molecule's physicochemical properties, such as basicity and solubility. Modifications at this site can modulate receptor binding, cell membrane interactions, and pharmacokinetic profiles.
Comparative Analysis of Aminomethyl Group Modifications:
| Modification | Predicted Impact on Biological Activity | Rationale |
| N-Alkylation | Modulated Activity | Increasing the alkyl chain length can enhance lipophilicity, potentially improving membrane permeability. However, steric hindrance may negatively impact binding to some targets.[7] |
| N-Acylation | Generally Decreased Activity | Conversion of the basic amine to a neutral amide can disrupt key ionic interactions with biological targets.[8] |
| Quaternization | Altered Pharmacological Profile | The introduction of a permanent positive charge will drastically alter solubility and interaction mechanisms. |
The Strategic Importance of the Bromine Atom (Site 3)
The bromine atom at the 4-position is not merely a placeholder. Its electron-withdrawing nature and size influence the acidity of the phenolic hydroxyl and the overall electronic distribution of the aromatic ring. Furthermore, it serves as a versatile synthetic handle for further derivatization.
Comparative Analysis of Bromine Atom Modifications:
| Modification | Predicted Impact on Biological Activity | Rationale |
| Replacement with other Halogens (Cl, F) | Modulated Potency and Lipophilicity | Altering the halogen will change the electronic effect and lipophilicity, which can fine-tune the activity. |
| Removal (Des-bromo analog) | Likely Decreased Potency | The bromine atom may be involved in specific halogen bonding interactions with the target protein or contribute to favorable pharmacokinetic properties. |
| Suzuki or other Cross-Coupling Reactions | Diversification of Scaffolds | The bromine atom can be used to introduce new aryl or alkyl groups, opening up a vast chemical space for exploring new interactions with biological targets.[8] |
Focus on Tyrosinase Inhibition: A Key Application
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.[9][10] Phenolic compounds are a well-established class of tyrosinase inhibitors, and the this compound scaffold contains key features for potent inhibition.[11]
The inhibitory mechanism of many phenolic compounds involves chelation of the copper ions in the active site of tyrosinase. The relative positions of the hydroxyl and aminomethyl groups in the ortho-position are thought to be favorable for this interaction.
Caption: Proposed mechanism of tyrosinase inhibition by this compound derivatives.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for the synthesis of derivatives and the evaluation of their tyrosinase inhibitory activity are provided below.
General Synthetic Procedure for N-Substituted Derivatives
A plausible synthetic route for N-substituted derivatives of this compound can be achieved through reductive amination.
Step-by-Step Methodology:
-
Starting Material: 5-Bromo-2-hydroxybenzaldehyde.
-
Reaction: To a solution of 5-bromo-2-hydroxybenzaldehyde in a suitable solvent (e.g., methanol), add the desired primary or secondary amine (1.1 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding Schiff base (imine).
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired N-substituted this compound derivative.
In Vitro Tyrosinase Inhibition Assay
The inhibitory effect of the synthesized compounds on mushroom tyrosinase activity can be determined spectrophotometrically.[12]
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8). Prepare a solution of L-DOPA (substrate) in the same buffer.
-
Assay Mixture: In a 96-well plate, add phosphate buffer, the test compound solution (at various concentrations), and the tyrosinase solution. Incubate for 10 minutes at 37°C.
-
Initiation of Reaction: Add the L-DOPA solution to each well to start the reaction.
-
Measurement: Measure the absorbance at 475 nm at regular intervals using a microplate reader. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a control without an inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor required to cause 50% inhibition of tyrosinase activity. Kojic acid can be used as a positive control.[11]
Conclusion
The this compound scaffold is a fertile ground for the development of novel bioactive compounds. The structure-activity relationships discussed in this guide, synthesized from existing literature on analogous compounds, provide a rational framework for designing derivatives with enhanced potency and selectivity. Systematic modifications of the phenolic hydroxyl, the aminomethyl group, and the bromine atom can be strategically employed to fine-tune the pharmacological profile of these molecules. The provided experimental protocols offer a starting point for the synthesis and evaluation of new derivatives, paving the way for future discoveries in this promising area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant activity of phenolic and related compounds: a density functional theory study on the O-H bond dissociation enthalpy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the role of the phenolic hydroxyl in cannabinoid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of p-aminophenols on tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods | MDPI [mdpi.com]
Unveiling the Antimicrobial Potential of Bromophenol Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antimicrobial activity of various bromophenol derivatives. Drawing from experimental data, this document summarizes the efficacy of these compounds against a range of microbial pathogens and details the methodologies employed in their evaluation.
Bromophenols, a class of halogenated organic compounds naturally occurring in marine organisms, particularly red algae, have garnered significant attention for their diverse pharmacological activities, including potent antimicrobial properties.[1][2][3] Their unique chemical structures offer a promising scaffold for the development of novel antimicrobial agents to combat the growing threat of multidrug-resistant pathogens.[4] This guide compares the antimicrobial performance of several bromophenol derivatives, providing key data on their inhibitory effects and the experimental protocols used for their assessment.
Comparative Antimicrobial Activity of Bromophenol Derivatives
The antimicrobial efficacy of bromophenol derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of various bromophenol derivatives against several bacterial and fungal strains, as reported in the literature.
| Compound Name/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Staphylococcus epidermidis | 35 | [1][2] |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Staphylococcus aureus | 70-140 | [1][2] |
| 3-Bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus | - | [1] |
| 3-Bromo-2,6-dihydroxyacetophenone | MRSA | - | [1] |
| 3,4,6-Tribromo-5-methoxymethyl-benzene-1,2-diol | Staphylococcus aureus | 2.8 | [5] |
| Unspecified Bromophenols | Candida albicans | 10 - 37.5 | [3] |
| 2,2',3,3'-Tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane | Candida albicans | Good Activity | [6] |
| 2,2',3,3'-Tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane | Aspergillus fumigatus | Good Activity | [6] |
| 2,2',3,3'-Tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane | Trichophyton rubrum | Good Activity | [6] |
| 2,2',3,3'-Tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane | Trichophyton mentagrophytes | Good Activity | [6] |
| Synthesized Bromophenol Derivative 1 | Staphylococcus aureus | Effective | [6] |
| Synthesized Bromophenol Derivative 1 | Bacillus subtilis | Effective | [6] |
| Synthesized Bromophenol Derivative 1 | Micrococcus luteus | Effective | [6] |
| Synthesized Bromophenol Derivative 1 | Proteus vulgaris | Effective | [6] |
| Synthesized Bromophenol Derivative 2 | Staphylococcus aureus | Effective | [6] |
| Synthesized Bromophenol Derivative 2 | Bacillus subtilis | Effective | [6] |
| Synthesized Bromophenol Derivative 2 | Micrococcus luteus | Effective | [6] |
| Synthesized Bromophenol Derivative 2 | Proteus vulgaris | Effective | [6] |
Note: "-" indicates that the specific value was mentioned as significant but not explicitly quantified in the provided search results.
In addition to MIC values, some studies have investigated the ability of bromophenol derivatives to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria. For instance, 3-bromo-2,6-dihydroxyacetophenone has been shown to inhibit biofilm formation in both S. aureus and MRSA.[1][2] Furthermore, some derivatives have demonstrated activity against the virulence properties of Pseudomonas aeruginosa, such as pyocyanin production and swarming motility.[4]
Experimental Protocols
The following section details the standard methodologies used to assess the antimicrobial activity of bromophenol derivatives.
Agar Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
-
Microbial Culture Preparation: Bacterial strains are grown in a suitable broth medium to a specific turbidity, often corresponding to a concentration of approximately 10^7 CFU/mL.
-
Inoculation: A sterile cotton swab is dipped into the microbial suspension and used to evenly streak the entire surface of an agar plate.
-
Disk Application: Sterile paper disks are impregnated with a known concentration of the bromophenol derivative.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[1][2]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of a compound that inhibits microbial growth.
-
Preparation of Test Compound Dilutions: The bromophenol derivative is serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: Positive (microorganism and broth, no compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1][2]
Biofilm Formation Assay
This assay evaluates the ability of a compound to inhibit the formation of biofilms.
-
Culture and Treatment: Bacterial strains are grown in a 96-well plate in the presence of various concentrations of the bromophenol derivative.
-
Incubation: The plate is incubated to allow for biofilm formation.
-
Washing: Non-adherent bacteria are removed by washing the wells with a buffer solution.
-
Staining: The remaining biofilm is stained with a dye such as crystal violet.
-
Quantification: The dye is solubilized, and the absorbance is measured using a microplate reader. A reduction in absorbance in the presence of the compound indicates inhibition of biofilm formation.[1][2]
Cytotoxicity Assay
This assay assesses the toxicity of the compounds to mammalian cells to determine their therapeutic potential.
-
Cell Culture: Human cell lines (e.g., HEK-293) are cultured in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the bromophenol derivative.
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the AlamarBlue assay, which measures metabolic activity.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that causes 50% inhibition of cell growth, is calculated.[1][2]
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of the antimicrobial activity of bromophenol derivatives.
Caption: Workflow for evaluating antimicrobial activity of bromophenol derivatives.
References
- 1. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Acidity Under the Microscope: A Comparative Analysis of 4-Bromophenol and 4-Aminophenol
A detailed examination of the acidity of 4-bromophenol and 4-aminophenol reveals the significant influence of substituent effects on the dissociation of the phenolic proton. Experimental data unequivocally demonstrates that 4-bromophenol is a stronger acid than 4-aminophenol, a fact attributable to the interplay of inductive and resonance effects.
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the pKa values of 4-bromophenol and 4-aminophenol, supported by experimental data and detailed methodologies. Understanding these differences is crucial for applications ranging from drug design to chemical synthesis, where the acidity of a phenolic moiety can dictate reaction pathways, solubility, and biological activity.
Comparative Acidity: Experimental pKa Values
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. A lower pKa value indicates a stronger acid. Experimental determination of the pKa values for 4-bromophenol and 4-aminophenol consistently shows a significant difference in their acidity.
| Compound | Structure | Substituent | pKa | Reference |
| 4-Bromophenol | -Br | 9.17 | [1][2][3] | |
| 4-Aminophenol | -NH₂ | 10.30 - 10.46 | [4][5][6] |
The data clearly indicates that 4-bromophenol, with a pKa of approximately 9.17, is more acidic than 4-aminophenol, which has a pKa for its hydroxyl group in the range of 10.30 to 10.46.[4][5][6]
Unraveling the Electronic Effects
The observed difference in acidity is a direct consequence of the electronic properties of the bromo and amino substituents at the para position to the hydroxyl group. These substituents influence the stability of the corresponding phenoxide ion formed upon deprotonation.
dot
Figure 1. Factors influencing the acidity of 4-bromophenol and 4-aminophenol.
4-Bromophenol: The bromine atom exerts two opposing electronic effects:
-
Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the benzene ring through the sigma bond. This effect helps to disperse the negative charge of the phenoxide ion, thereby stabilizing it.
-
Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the benzene ring. This electron-donating effect counteracts the inductive effect to some extent. However, for halogens, the inductive effect is generally considered to be more dominant than the resonance effect in influencing the acidity of phenols. The overall electron-withdrawing nature of bromine stabilizes the phenoxide ion, leading to a lower pKa.
4-Aminophenol: The amino group also exhibits both inductive and resonance effects:
-
Inductive Effect (-I): The nitrogen atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect.
-
Resonance Effect (+R): The lone pair of electrons on the nitrogen atom is readily delocalized into the benzene ring. This is a strong electron-donating effect that significantly increases the electron density in the ring, particularly at the ortho and para positions. This strong +R effect destabilizes the phenoxide ion by intensifying the negative charge on the oxygen atom, making deprotonation less favorable and resulting in a higher pKa.[7][8]
In essence, the dominant electron-withdrawing inductive effect of the bromine atom in 4-bromophenol stabilizes the conjugate base more effectively than the substituent in 4-aminophenol, where the powerful electron-donating resonance effect of the amino group destabilizes the conjugate base.
Experimental Protocols for pKa Determination
The pKa values of phenolic compounds are typically determined using potentiometric titration or UV-Vis spectrophotometry.
Potentiometric Titration
This method involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the phenol while monitoring the pH with a calibrated pH meter.
Methodology:
-
Preparation of Solutions: A standard solution of the phenolic compound (e.g., 0.01 M in a suitable solvent like water or a water-ethanol mixture) and a standardized solution of a strong base (e.g., 0.1 M NaOH) are prepared.
-
Titration Setup: A known volume of the phenol solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.
-
Titration: The strong base is added in small, precise increments from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH (y-axis) against the volume of titrant added (x-axis). The equivalence point is the point of steepest inflection on the curve. The pKa is determined from the pH at the half-equivalence point, where half of the phenol has been neutralized. At this point, the concentrations of the phenol and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.[9][10][11]
Spectrophotometric Determination
This technique relies on the difference in the UV-Vis absorption spectra of the protonated (phenol) and deprotonated (phenoxide) forms of the compound.
Methodology:
-
Preparation of Solutions: A series of buffer solutions with known pH values are prepared. A stock solution of the phenolic compound is also prepared.
-
Spectral Measurement: A constant concentration of the phenol is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded.
-
Identification of Wavelengths: The spectra of the fully protonated form (at a very low pH) and the fully deprotonated form (at a very high pH) are determined. A wavelength where the absorbance difference between the two forms is maximal is chosen for analysis.
-
Data Analysis: The absorbance of each buffered solution is measured at the selected wavelength. The ratio of the concentrations of the deprotonated and protonated forms can be calculated from the absorbance values. The pKa is then determined by plotting the log of this ratio against the pH. The pKa corresponds to the pH at which the concentrations of the two species are equal (log([A⁻]/[HA]) = 0).[12][13]
dot
Figure 2. General experimental workflows for pKa determination.
References
- 1. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. modychem.co [modychem.co]
- 4. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 7. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 8. sips.org.in [sips.org.in]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. web.pdx.edu [web.pdx.edu]
- 13. pharmaguru.co [pharmaguru.co]
A Comparative Analysis of Synthetic Routes to 2-(Aminomethyl)-4-bromophenol: A Guide for Researchers
Introduction
2-(Aminomethyl)-4-bromophenol is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a reactive aminomethyl group ortho to a phenolic hydroxyl group, and a bromine atom on the aromatic ring, offers multiple points for diversification and conjugation. This guide provides a comparative analysis of the most common synthetic routes to this versatile compound, offering insights into the rationale behind experimental choices and providing detailed, actionable protocols. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and execute the most suitable synthesis strategy for their specific needs, considering factors such as yield, scalability, and reagent availability.
Comparative Overview of Synthetic Strategies
Three primary synthetic routes to this compound have been identified and evaluated:
-
The Mannich Reaction Route: A direct approach involving the aminomethylation of 4-bromophenol.
-
The Reductive Amination Route: A two-step process commencing with the ortho-formylation of 4-bromophenol, followed by reductive amination.
-
The Nitrile Reduction Route: A multi-step synthesis involving the introduction of a cyano group and its subsequent reduction.
The following table summarizes the key aspects of each route, providing a high-level comparison to aid in preliminary decision-making.
| Parameter | Mannich Reaction Route | Reductive Amination Route | Nitrile Reduction Route |
| Starting Material | 4-Bromophenol | 4-Bromophenol | 4-Bromophenol |
| Key Intermediates | Iminium ion (in situ) | 4-Bromo-2-hydroxybenzaldehyde | 4-Bromo-2-cyanophenol |
| Number of Steps | 1 (potentially 2 with protecting groups) | 2 | 2-3 |
| Key Reactions | Electrophilic aromatic substitution | Ortho-formylation, Reductive amination | Ortho-cyanation, Nitrile reduction |
| Potential Advantages | Atom economy, potentially fewer steps | Good control over regioselectivity | Avoids handling of formaldehyde directly in the aminomethylation step |
| Potential Challenges | Regioselectivity control, potential for polysubstitution, handling of formaldehyde | Requires two distinct reaction setups | Ortho-cyanation can be challenging, requires a potent reducing agent |
Route 1: The Mannich Reaction
The Mannich reaction is a powerful tool for the C-alkylation of acidic protons, including the ortho-position of phenols, with an amine and formaldehyde.[1][2][3] This one-pot, three-component reaction is attractive for its atom economy.[3]
Chemical Rationale and Mechanistic Insights
The reaction proceeds via the in-situ formation of an electrophilic iminium ion from formaldehyde and an amine. The electron-rich phenol then attacks the iminium ion, preferentially at the ortho position due to the directing effect of the hydroxyl group, to yield the aminomethylated product.[3] The choice of amine is critical; using ammonia or a primary amine can lead to the formation of secondary or tertiary amine byproducts.[4] Therefore, a protected amine or a subsequent deprotection step might be necessary for obtaining the primary amine. The regioselectivity of the Mannich reaction on phenols can sometimes be an issue, with the potential for substitution at both ortho and para positions if the para position is not blocked. In the case of 4-bromophenol, the para-position is occupied, directing the aminomethylation to the ortho-position.
Caption: Workflow for the Mannich Reaction Route.
Experimental Protocol: Mannich Reaction of 4-Bromophenol
This protocol is a representative procedure and may require optimization.
Materials:
-
4-Bromophenol
-
Paraformaldehyde
-
Ammonium chloride
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromophenol (1.0 eq) in ethanol.
-
Add paraformaldehyde (1.2 eq) and ammonium chloride (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with concentrated HCl. Wash the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Basify the aqueous layer with a cold aqueous solution of NaOH to a pH of 10-12 to precipitate the product.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization.
Route 2: Reductive Amination of 4-Bromo-2-hydroxybenzaldehyde
This two-step route offers a more controlled approach to the synthesis of this compound. It involves the initial regioselective formylation of 4-bromophenol to produce 4-bromo-2-hydroxybenzaldehyde, followed by the reductive amination of the aldehyde.
Step 1: Ortho-Formylation of 4-Bromophenol
The introduction of a formyl group at the ortho-position of a phenol can be achieved through various methods, with the Duff reaction or formylation using magnesium chloride and paraformaldehyde being common choices that offer good regioselectivity.[5][6]
The ortho-formylation using magnesium chloride and paraformaldehyde is a mild and efficient method that proceeds via a chelation-controlled mechanism.[5] Magnesium chloride acts as a Lewis acid, coordinating to both the phenolic oxygen and the oxygen of paraformaldehyde, thereby directing the electrophilic attack of the formylating agent to the ortho position.
Caption: Workflow for the Ortho-Formylation Step.
This protocol is adapted from a general procedure for the ortho-formylation of phenols and may require optimization for 4-bromophenol.[5][7]
Materials:
-
4-Bromophenol
-
Anhydrous magnesium chloride
-
Paraformaldehyde
-
Triethylamine (Et3N)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 N)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous magnesium chloride (2.0 eq) and paraformaldehyde (3.0 eq).
-
Add anhydrous THF, followed by the dropwise addition of triethylamine (2.0 eq). Stir the mixture for 10 minutes.
-
Add a solution of 4-bromophenol (1.0 eq) in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux (approximately 75°C) for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and add diethyl ether.
-
Wash the organic phase successively with 1 N HCl and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-bromo-2-hydroxybenzaldehyde.
-
Purify the product by column chromatography or recrystallization from hexane.[5]
Step 2: Reductive Amination
Reductive amination is a versatile method for synthesizing amines from carbonyl compounds.[8][9] In this step, 4-bromo-2-hydroxybenzaldehyde is reacted with an amine source, typically ammonia, to form an intermediate imine, which is then reduced in situ to the desired primary amine.
The reaction begins with the nucleophilic attack of ammonia on the aldehyde carbonyl group, followed by dehydration to form an imine. A reducing agent, such as sodium borohydride or catalytic hydrogenation, is then used to reduce the imine to the corresponding amine.[10] Using a large excess of ammonia helps to minimize the formation of secondary and tertiary amine byproducts.
Caption: Workflow for the Reductive Amination Step.
This is a general procedure for reductive amination and should be optimized for the specific substrate.[10]
Materials:
-
4-Bromo-2-hydroxybenzaldehyde
-
Aqueous ammonia (25-28%)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Dichloromethane
-
Distilled water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-bromo-2-hydroxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Add a large excess of aqueous ammonia (10-20 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath and slowly add sodium borohydride (1.5-2.0 eq) in portions.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography.
Route 3: The Nitrile Reduction Route
This route involves the introduction of a cyano group at the ortho-position of 4-bromophenol, followed by its reduction to the aminomethyl group. This pathway avoids the direct use of formaldehyde in the aminomethylation step.
Step 1: Ortho-Cyanation of 4-Bromophenol
The direct ortho-cyanation of phenols can be challenging. A potential method involves the use of copper(I) cyanide.[11]
The reaction of 4-bromophenol with copper(I) cyanide, known as the Rosenmund-von Braun reaction, typically involves the displacement of a halide. However, achieving selective ortho-cyanation on the phenol ring itself is less common and may require specific directing group strategies or specialized catalysts. An alternative could be the formylation of 4-bromophenol as described in Route 2, followed by conversion of the aldehyde to a nitrile, for example, through reaction with hydroxylamine followed by dehydration.
Step 2: Reduction of 4-Bromo-2-cyanophenol
The reduction of the nitrile group to a primary amine can be achieved using various reducing agents.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using Raney nickel or a palladium catalyst under hydrogen pressure) are effective for the reduction of nitriles to primary amines. The choice of reducing agent will depend on the compatibility with the other functional groups in the molecule, particularly the phenol and the aryl bromide.
Caption: Workflow for the Nitrile Reduction Route.
Experimental Protocol: Reduction of 4-Bromo-2-cyanophenol
This is a general procedure for nitrile reduction and requires careful handling of the reducing agent.
Materials:
-
4-Bromo-2-cyanophenol
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate
-
Water
-
Aqueous sodium hydroxide
Procedure:
-
In a dry, three-necked flask under an inert atmosphere, suspend LiAlH₄ (a molar excess) in anhydrous diethyl ether.
-
Cool the suspension in an ice bath and add a solution of 4-bromo-2-cyanophenol in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solid and wash it thoroughly with diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography.
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound depends on the specific requirements of the research.
-
The Mannich Reaction Route is the most direct and atom-economical approach. However, it may require careful optimization to control regioselectivity and avoid the formation of byproducts, especially when using ammonia directly.
-
The Reductive Amination Route offers better control over the synthesis. The two-step process allows for the isolation and purification of the intermediate aldehyde, which can lead to a cleaner final product. This route is often preferred for its reliability and predictability.
-
The Nitrile Reduction Route provides an alternative that avoids the use of formaldehyde in the key C-N bond-forming step. However, the ortho-cyanation of 4-bromophenol can be a challenging step, and the use of strong reducing agents like LiAlH₄ requires careful handling.
For most laboratory-scale syntheses where control and purity are paramount, the Reductive Amination Route is recommended. For larger-scale preparations where atom economy is a primary concern, the Mannich Reaction Route , with careful optimization, could be a more efficient choice. The Nitrile Reduction Route is a viable alternative, particularly if the necessary intermediates are readily available or if the other routes prove problematic.
References
- 1. organicreactions.org [organicreactions.org]
- 2. researchgate.net [researchgate.net]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. sciencemadness.org [sciencemadness.org]
- 8. gctlc.org [gctlc.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. 4-Cyanophenol synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to In Vitro and In Vivo Studies of Bromophenol Compounds
For Researchers, Scientists, and Drug Development Professionals
Bromophenol compounds, a class of halogenated secondary metabolites predominantly found in marine algae, have garnered significant scientific interest due to their diverse and potent biological activities.[1] This guide provides a comparative overview of the performance of bromophenol derivatives in in vitro and in vivo studies, supported by experimental data. The objective is to bridge the gap between laboratory findings and their potential preclinical outcomes, offering a valuable resource for researchers in drug discovery and development.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, highlighting the efficacy of bromophenol compounds in different biological assays.
In VitroEnzyme Inhibition Data
| Compound/Derivative | Target Enzyme | IC50 / Ki | Reference |
| Bromophenol Derivatives | α-Amylase | IC50: 9.63–91.47 nM | [2][3] |
| Bromophenol Derivatives | α-Glucosidase | Ki: 43.62–144.37 nM | [2][3] |
| Bromophenol Compound 1f | Aldose Reductase (AR) | Ki: 0.05 ± 0.01 µM | [2][3] |
| Bromophenol Compound 1d | Aldose Reductase (AR) | Ki: 1.13 ± 0.99 µM | [2][3] |
| Bromophenol Derivatives (13-21) | Acetylcholinesterase (AChE) | Ki: 6.54 ± 1.03 to 24.86 ± 5.30 nM | |
| Bromophenol Derivatives (13-21) | Carbonic Anhydrase I (hCA I) | Ki: 2.53 ± 0.25 to 25.67 ± 4.58 nM | |
| Bromophenol Derivatives (13-21) | Carbonic Anhydrase II (hCA II) | Ki: 1.63 ± 0.11 to 15.05 ± 1.07 nM | |
| Bromophenol 1.2 | DPPH Radical Scavenging | IC50: 7.5 µM | [4] |
| Bromophenol 1.19 | DPPH Radical Scavenging | IC50: 6.1 µM | [4] |
| Butylated Hydroxytoluene (BHT) | DPPH Radical Scavenging | IC50: 81.8 µM | [4] |
In VitroAnticancer Activity
| Compound | Cell Line | Concentration | Cell Viability | Reference |
| XK-81 | 4T-1 (mouse breast cancer) | 20 µM | 45.35% | [5][6] |
| XK-81 | MDA-MB-231 (human breast cancer) | 20 µM | 61.23% | [5][6] |
| XK-81 | MCF-7 (human breast cancer) | 20 µM | 55.32% | [5][6] |
| XK-81 | NF639 (mouse breast cancer) | 20 µM | 54.81% | [5][6] |
| XK-81 | EO771 (mouse breast cancer) | 20 µM | 65.45% | [5][6] |
In VivoAnticancer and Cardiotoxicity Effects of XK-81 in a Mouse Model
| Treatment Group | Ejection Fraction (EF) | Fractional Shortening (FS) | Left Ventricular End-Systolic Volume (LVESV) | Left Ventricular End-Diastolic Volume (LVEDV) | Reference |
| Model | 85.32% | 52.27% | 20.12% | 5.11% | [5] |
| Doxorubicin (DOX) | 69.37% | 21.83% | 59.37% | 22.32% | [5] |
In vivo studies have demonstrated that the bromophenol compound XK-81, extracted from Leathesia nana, can suppress the growth of 4T-1 breast tumors in BALB/c mice and zebrafish.[5][6] Notably, compared to the standard chemotherapeutic drug doxorubicin, XK-81 exhibited minimal cardiotoxicity, as evidenced by the maintained cardiac function in treated mice.[5]
In VivoPharmacokinetics and Toxicity
Studies on the pharmacokinetics of bromophenols in rodents have shown that they are readily absorbed and metabolized. For instance, 2,4,6-tribromophenol (TBP) administered orally to female SD rats was well absorbed, with approximately 88% eliminated via urine within 24 hours.[7] The oral bioavailability of TBP was determined to be between 23% and 27%.[7] The primary metabolites found in urine are TBP-glucuronide and TBP-sulfate.[7]
Toxicity studies on bromophenols have yielded varied results. For example, a hepatotoxic dose of bromobenzene in rats significantly increased serum glutamate pyruvate transaminase (SGPT) levels, whereas its metabolite, p-bromophenol, did not show the same effect at a similar dose.[2] In another study, 2-bromophenol administered to male Sprague-Dawley rats at doses of 100 or 200 mg/kg had little effect on endogenous metabolite profiles and showed no associated histopathological or clinical chemistry changes.[8][9]
Key Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the antioxidant capacity of a compound to scavenge the stable DPPH free radical.
-
Preparation of DPPH Solution : A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol and stored in the dark due to its light sensitivity.[10]
-
Sample Preparation : The bromophenol compounds and a positive control (e.g., ascorbic acid or BHT) are dissolved in a suitable solvent to prepare a series of dilutions.[10]
-
Reaction and Incubation : The sample solutions are mixed with an equal volume of the DPPH working solution. A blank containing only the solvent is also prepared.[10] The mixture is then incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[10][11]
-
Absorbance Measurement : The absorbance of the reaction mixture is measured at 517 nm using a spectrophotometer.[10][12]
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control and A_s is the absorbance of the sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[10]
α-Glucosidase Inhibition Assay
This assay evaluates the potential of a compound to inhibit the α-glucosidase enzyme, which is relevant for the management of type 2 diabetes.
-
Enzyme and Substrate Preparation : α-glucosidase from Saccharomyces cerevisiae is dissolved in a phosphate buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also prepared in the same buffer.[13]
-
Reaction Mixture : The bromophenol compound at various concentrations is pre-incubated with the α-glucosidase enzyme solution at 37°C for a short period (e.g., 5 minutes).[13]
-
Initiation of Reaction : The reaction is initiated by adding the pNPG substrate to the mixture. The reaction is then incubated at 37°C for a specified time (e.g., 20 minutes).[13]
-
Termination of Reaction : The reaction is stopped by adding a solution of sodium carbonate.[13]
-
Absorbance Measurement : The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.[13][14]
-
Calculation : The percentage of α-glucosidase inhibition is calculated, and the IC50 value is determined. Acarbose is commonly used as a positive control.[13]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for inhibitors of AChE, an enzyme implicated in neurodegenerative diseases like Alzheimer's.
-
Principle : The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[15][16][17]
-
Reagents : The necessary reagents include purified AChE, a phosphate buffer (pH 8.0), the substrate acetylthiocholine iodide (ATCh), and the chromogen DTNB.[15]
-
Assay Procedure (96-well plate format) :
-
Add the buffer, DTNB solution, and the test bromophenol compound (or a known inhibitor as a positive control) to the wells.
-
Add the AChE enzyme solution to each well and incubate.
-
Initiate the reaction by adding the ATCh substrate.
-
Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.
-
-
Calculation : The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the uninhibited enzyme. The IC50 value is then determined.
Visualizations: Signaling Pathways and Experimental Workflows
General Experimental Workflow.
// Nodes stimuli [label="Inflammatory Stimuli\n(e.g., LPS, Cytokines)", fillcolor="#F1F3F4", fontcolor="#202124"]; receptor [label="Cell Surface Receptor\n(e.g., TLR4)", fillcolor="#F1F3F4", fontcolor="#202124"]; ikk [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; ikb [label="IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; nfkb [label="NF-κB\n(p50/p65)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; nfkb_ikb [label="NF-κB-IκBα Complex\n(Inactive)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; nfkb_active [label="Active NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; gene_transcription [label="Gene Transcription", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; pro_inflammatory [label="Pro-inflammatory Mediators\n(e.g., TNF-α, IL-6, COX-2)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; bromophenol [label="Bromophenol\nCompounds", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges stimuli -> receptor [color="#5F6368"]; receptor -> ikk [label="Activation", color="#5F6368"]; ikk -> ikb [label="Phosphorylation\n& Degradation", color="#5F6368"]; ikb -> nfkb_ikb [style=invis]; nfkb -> nfkb_ikb [style=invis]; nfkb_ikb -> nfkb [label="Release", color="#5F6368"]; nfkb -> nucleus [label="Translocation", color="#5F6368"]; nucleus -> nfkb_active [style=invis]; nfkb_active -> gene_transcription [color="#5F6368"]; gene_transcription -> pro_inflammatory [color="#5F6368"]; bromophenol -> ikk [label="Inhibition", color="#EA4335", style=dashed];
// Positioning {rank=same; stimuli; bromophenol} {rank=same; receptor} {rank=same; ikk} {rank=same; nfkb_ikb} {rank=same; nfkb} {rank=same; nucleus} {rank=same; nfkb_active} {rank=same; gene_transcription} {rank=same; pro_inflammatory} }
NF-κB Signaling Pathway Inhibition.
Conclusion
The available data strongly suggest that bromophenol compounds are a promising class of bioactive molecules with significant potential for therapeutic applications. In vitro studies have consistently demonstrated their potent enzyme inhibitory, antioxidant, and anticancer activities. While in vivo studies are less numerous, they provide crucial evidence of the efficacy of these compounds in living organisms, particularly in the context of cancer, with the added benefit of potentially lower toxicity compared to conventional drugs.
However, a notable gap exists in the direct quantitative comparison between in vitro and in vivo findings for many of the observed biological activities. Future research should focus on conducting more comprehensive in vivo studies to establish clear dose-response relationships and to further elucidate the pharmacokinetic and pharmacodynamic profiles of promising bromophenol candidates. Such studies are essential for translating the remarkable in vitro potential of these marine natural products into clinically effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Bromobenzene and p-bromophenol toxicity and covalent binding in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidiabetic potential: In vitro inhibition effects of bromophenol and diarylmethanones derivatives on metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Novel Bromophenol Compound from Leathesia nana Inhibits Breast Cancer in a Direct Tumor Killing and Immunotherapy Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,4,6-Tribromophenol Disposition and Kinetics in Rodents: Effects of Dose, Route, Sex, and Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. marinebiology.pt [marinebiology.pt]
- 12. mdpi.com [mdpi.com]
- 13. In vitro α-glucosidase inhibitory assay [protocols.io]
- 14. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. bosterbio.com [bosterbio.com]
A Senior Application Scientist's Guide to Antibody Cross-Reactivity Against Bromophenol Derivatives
Introduction: The Analytical Challenge of Bromophenol Derivatives
Bromophenol derivatives, a class of compounds including brominated flame retardants (BFRs) and their metabolites, are of significant interest to researchers in environmental science, toxicology, and drug development.[1][2] Their widespread use in consumer products has led to their persistence in the environment, necessitating sensitive and specific detection methods.[1][3] Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective solution for quantifying these small molecules in complex matrices.[4][5][6]
However, the structural similarity among different bromophenol derivatives, and even with endogenous molecules like thyroid hormones, presents a significant analytical hurdle: antibody cross-reactivity .[7][8] An antibody developed against one specific bromophenol may bind to other, structurally related compounds, leading to inaccurate quantification and false-positive results.[9][10]
This guide provides a comprehensive framework for understanding, evaluating, and comparing the cross-reactivity of antibodies against bromophenol derivatives. We will delve into the causal logic behind experimental design, provide detailed protocols for robust assessment, and present a comparative analysis to guide researchers in selecting the most specific reagents for their work.
Pillar 1: Foundational Principles of Antibody Specificity
The specificity of an antibody is its ability to distinguish between the target antigen and other structurally similar molecules.[10] When developing immunoassays for small molecules (haptens) like bromophenols, which are not immunogenic on their own, the choice of antibody type is a critical first step that profoundly influences specificity.
Monoclonal vs. Polyclonal Antibodies: A Strategic Choice
The decision to use a monoclonal or polyclonal antibody is fundamental and depends on the specific requirements of the assay.[11]
-
Monoclonal Antibodies (mAbs) : Originating from a single B-cell clone, mAbs are a homogenous population of antibodies that recognize a single, specific epitope on an antigen.[12][13] This monospecificity is their greatest advantage, generally leading to lower cross-reactivity and high batch-to-batch consistency.[14][15] For quantitative assays requiring precise differentiation between closely related bromophenol congeners, mAbs are typically the superior choice.[11]
-
Polyclonal Antibodies (pAbs) : Produced by multiple B-cell clones, pAbs are a heterogeneous mixture of antibodies that recognize various epitopes on the same antigen.[12][13] This multi-epitope recognition can lead to a more robust signal, especially for detecting denatured proteins or if the target concentration is very low.[13] However, this heterogeneity also increases the likelihood of cross-reacting with similar molecules, making pAbs potentially less suitable for distinguishing between specific bromophenol derivatives.[16]
References
- 1. mdpi.com [mdpi.com]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 3. Analysis of flame retardants [eurofins.de]
- 4. Competitive ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gbo.com [gbo.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. Monoclonal vs. Polyclonal Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Polyclonal vs. monoclonal antibodies | Proteintech Group [ptglab.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. bosterbio.com [bosterbio.com]
- 15. news-medical.net [news-medical.net]
- 16. mdpi.com [mdpi.com]
A Researcher's Guide to Benchmarking Novel Tyrosinase Inhibitors: A Comparative Performance Analysis of 2-(Aminomethyl)-4-bromophenol
This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals interested in evaluating novel compounds as potential tyrosinase inhibitors. We will use 2-(Aminomethyl)-4-bromophenol, a compound with structural motifs suggesting potential bioactivity, as our primary test candidate. Its performance will be benchmarked against Kojic Acid, a widely recognized and extensively studied tyrosinase inhibitor.
The core of this guide is not merely to present protocols but to illuminate the scientific reasoning behind each experimental choice. By understanding the "why," researchers can better adapt these methodologies to their specific compounds and research goals, ensuring robust and reproducible results.
The Scientific Rationale: Why Target Tyrosinase?
Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in the biochemical pathway of melanin synthesis, known as melanogenesis.[1] This pathway is fundamental to pigmentation in mammals. However, the overproduction and accumulation of melanin can lead to various hyperpigmentation disorders, such as melasma and age spots. Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents for cosmetic and therapeutic applications.[1][2]
The structure of this compound, featuring a phenol ring, is a common characteristic among many known tyrosinase inhibitors, which often act as competitive substrates for the enzyme.[3] This structural similarity provides a strong scientific basis for investigating its potential inhibitory activity.
Caption: The pivotal role of the tyrosinase enzyme in the melanin synthesis pathway and the point of intervention for inhibitors.
Comparative Experimental Design: An In Vitro Approach
For the initial screening of novel inhibitors, an in vitro colorimetric assay using mushroom tyrosinase is a widely accepted, cost-effective, and high-throughput method.[1] While human tyrosinase is the ultimate target for clinical applications, mushroom tyrosinase shares significant structural homology and serves as an excellent primary model system.[1]
Our assay will quantify the enzymatic conversion of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopachrome. In the presence of an effective inhibitor, the rate of this conversion decreases, resulting in a reduced colorimetric signal.
Caption: High-level workflow for the in vitro tyrosinase inhibitor screening assay.
Performance Benchmarking: Interpreting the Data
The primary metric for comparing the potency of tyrosinase inhibitors is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value signifies a more potent inhibitor.
As publicly available experimental data for this compound is limited, the following table presents illustrative data to guide researchers on how to structure and interpret their findings.
| Compound | Class | Target Enzyme | Substrate | Illustrative IC50 (µM) | Reference |
| This compound | Test Compound | Mushroom Tyrosinase | L-DOPA | To be determined | N/A |
| Kojic Acid | Positive Control | Mushroom Tyrosinase | L-DOPA | 14.8 | [4] |
| 2-Hydroxytyrosol | Reference Inhibitor | Mushroom Tyrosinase | L-DOPA | 13.0 | [4] |
| Rhodanine-3-propionic acid | Potent Inhibitor | Mushroom Tyrosinase | L-DOPA | 0.73 | [5] |
| Arbutin | Reference Inhibitor | Mushroom Tyrosinase | L-DOPA | 38,370 | [5] |
This table serves as a template for data presentation. The IC50 for the test compound must be determined experimentally.
Detailed Experimental Protocol: Tyrosinase Inhibition Assay (Colorimetric)
This protocol is adapted from established methodologies for high-throughput screening of tyrosinase inhibitors.[4][6][7]
A. Reagent Preparation:
-
Assay Buffer (50 mM Phosphate Buffer, pH 6.8): Prepare and equilibrate to room temperature before use.
-
Tyrosinase Enzyme Solution (500 U/mL): Reconstitute lyophilized mushroom tyrosinase (e.g., Sigma-Aldrich, T3824) in Assay Buffer. Prepare fresh and keep on ice during use. For the final reaction, this will be further diluted.
-
L-DOPA Substrate Solution (0.9 mg/mL or ~4.5 mM): Dissolve L-DOPA in Assay Buffer. As L-DOPA can auto-oxidize, prepare this solution immediately before use and protect it from light.
-
Test Compound (this compound): Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO). Create serial dilutions in Assay Buffer to achieve the desired final test concentrations. The final solvent concentration in the assay should not exceed 1-5% to avoid affecting enzyme activity.[7]
-
Positive Control (Kojic Acid): Prepare a 10 mM stock solution in Assay Buffer. Create a working solution of 0.75 mM as per standard kit protocols.[6][7]
B. Assay Procedure (96-Well Plate Format):
-
Setup Reaction Wells:
-
Sample (S): 20 µL of diluted this compound.
-
Inhibitor Control (IC): 20 µL of 0.75 mM Kojic Acid working solution.
-
Enzyme Control (EC): 20 µL of Assay Buffer.
-
Solvent Control (SC): 20 µL of the solvent used for the test compound, diluted to the highest concentration present in the sample wells. This is critical to ensure the solvent itself does not inhibit the enzyme.
-
-
Add Enzyme: Add 50 µL of a diluted Tyrosinase Enzyme Solution to each well (S, IC, EC, SC). The final concentration in the well should be optimized for a robust linear reaction rate (e.g., 25 U/mL).
-
Pre-incubation: Mix gently and incubate the plate at 25°C for 10 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[5]
-
Initiate Reaction: Add 30 µL of the L-DOPA Substrate Solution to all wells. The total volume should now be 100 µL.
-
Measure Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 510 nm in kinetic mode, taking readings every minute for 30 to 60 minutes at 25°C.[6][7]
C. Data Analysis:
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔOD/min).
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = [(V_EC - V_S) / V_EC] * 100 Where:
-
V_EC is the reaction rate of the Enzyme Control.
-
V_S is the reaction rate of the Sample.
-
-
Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit the data to a dose-response curve and calculate the IC50 value.
Elucidating the Mechanism: Kinetic Analysis
Beyond potency (IC50), understanding the mechanism of inhibition provides deeper insight. A Lineweaver-Burk plot analysis can distinguish between competitive, non-competitive, and other modes of inhibition by measuring reaction rates at varying substrate concentrations.[3]
Caption: Lineweaver-Burk plots illustrating how different inhibition mechanisms alter enzyme kinetics.
A competitive inhibitor, which binds to the same active site as the substrate, will increase the apparent Km (Michaelis constant) but will not change the Vmax (maximum reaction velocity). A non-competitive inhibitor binds to a different site and will decrease Vmax without affecting Km.[3] This analysis provides crucial information for structure-activity relationship (SAR) studies and lead optimization.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to benchmark the performance of a novel compound, this compound, as a potential tyrosinase inhibitor. By comparing its activity against a well-established standard like Kojic Acid, researchers can effectively quantify its potency.
The logical next steps in a drug discovery cascade would include:
-
Confirming Activity on Human Tyrosinase: While mushroom tyrosinase is an excellent screening tool, validation against the human enzyme is essential for clinical relevance.[1]
-
Cytotoxicity Assays: Evaluating the compound's effect on cell viability (e.g., using MTT or LDH assays on melanoma or keratinocyte cell lines) is critical to ensure it is not toxic at its effective inhibitory concentration.[8][9]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound can help identify the key structural features responsible for its activity and guide the design of more potent and specific inhibitors.
By employing this structured, data-driven, and scientifically-grounded approach, researchers can confidently assess the potential of novel compounds in the ongoing search for safe and effective modulators of skin pigmentation.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of p-aminophenols on tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. content.abcam.com [content.abcam.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(Aminomethyl)-4-bromophenol
This guide provides essential safety and logistical information for the proper handling and disposal of 2-(Aminomethyl)-4-bromophenol (CAS No. 58349-96-5). As a brominated aminophenol derivative, this compound requires meticulous management to ensure the safety of laboratory personnel and protect the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.
Disclaimer: Specific safety and disposal data for this compound is limited. Therefore, this guidance is synthesized from the established protocols for closely related brominated and aminophenolic compounds, general principles of chemical safety, and regulatory standards. The principles of hazard assessment for the structural analogues, particularly 2-Amino-4-bromophenol, have been used to infer the necessary precautions.
Hazard Identification and Characterization
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a halogenated organic compound containing both a phenol and an amine functional group. This combination dictates its reactivity and toxicological profile.
Based on data from structurally similar compounds like 2-Amino-4-bromophenol, it is prudent to handle this chemical as hazardous.[1] The primary concerns are acute toxicity if ingested or inhaled, severe skin and eye irritation, and potential toxicity to aquatic life.[2][3][4] The presence of bromine means that hazardous hydrogen bromide gas can be released during decomposition, for instance, in a fire.[5]
Table 1: Physicochemical and Hazard Profile of this compound and its Analogue
| Property | Value / Information | Source |
| Chemical Name | This compound | [6] |
| CAS Number | 58349-96-5 | [6] |
| Molecular Formula | C₇H₈BrNO | [6] |
| Molecular Weight | 202.05 g/mol | [6] |
| Appearance | Likely a solid, crystalline powder at room temperature. | [7] |
| Inferred GHS Hazards | Acute Toxicity, Oral (Category 4) , Harmful if swallowed.[3][4] Acute Toxicity, Inhalation (Category 4) , Harmful if inhaled.[3] Skin Irritation (Category 2) , Causes skin irritation.[3][4] Eye Irritation (Category 2) , Causes serious eye irritation.[3][4] Aquatic Hazard , Toxic to aquatic life.[2] | |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases.[3][5] | |
| Hazardous Decomposition | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen bromide.[5] |
Pre-Disposal: Safe Handling and Personal Protective Equipment (PPE)
Proper disposal begins with safe handling during use. The primary goal is to prevent any exposure to the chemical or its release into the environment.
Engineering Controls: All work with this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8] Ensure that an eyewash station and safety shower are readily accessible.[5]
Personal Protective Equipment (PPE): The Occupational Safety and Health Administration (OSHA) requires employers to provide appropriate PPE.[9]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[2]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[5]
-
Skin and Body Protection: A lab coat must be worn and kept buttoned. Long-sleeved clothing is recommended.[5]
The Disposal Protocol: A Step-by-Step Guide
Disposal of this compound must comply with federal regulations, such as the Resource Conservation and Recovery Act (RCRA), as well as state and institutional policies.[10] Never dispose of this chemical down the drain or in regular trash.[11]
Step 1: Waste Characterization This compound is a non-acute hazardous chemical waste. Due to the presence of bromine, it is classified as a halogenated organic waste. This classification is critical for proper segregation.
Step 2: Selecting a Waste Container
-
Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate.[12]
-
The container must be in good condition, free of leaks or damage.[12]
-
Ensure the container is appropriately sized for the expected volume of waste to avoid long storage times of nearly-full containers.
Step 3: Labeling the Waste Container Proper labeling is a critical regulatory requirement.[12] Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste" .[12]
-
The full chemical name: "this compound" . Avoid abbreviations or formulas. If it is a solution, list all components and their approximate percentages.[12]
-
The appropriate hazard warnings (e.g., "Toxic," "Irritant").
-
The date when waste was first added to the container (the "accumulation start date").
Step 4: Waste Accumulation and Segregation
-
Location: Store the waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation and under the control of the lab personnel.[11][12]
-
Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent dangerous chemical reactions.[5][12] Use secondary containment (such as a plastic tub) to contain potential spills.
-
Container Management: Keep the waste container securely capped at all times, except when adding waste.[12]
Step 5: Arranging for Final Disposal
-
Once the waste container is full (leaving some headspace for expansion) or has been in the SAA for the maximum allowed time (typically six to twelve months for academic labs), arrange for its removal.[11][13]
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[11] Do not attempt to transport or dispose of the waste yourself.
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste generated from experiments involving this compound.
Caption: Waste Disposal Workflow for this compound.
Managing Spills and Exposures
Accidents require immediate and correct responses to minimize harm.
Spill Cleanup: For a small spill of solid material:
-
Evacuate non-essential personnel from the area.[9]
-
Wearing appropriate PPE (respirator, gloves, goggles, lab coat), gently cover the spill with an inert absorbent material like vermiculite or sand. Do not dry sweep, as this can create airborne dust.[9][14]
-
Carefully sweep up the absorbed material and place it into a designated hazardous waste container.[15]
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's emergency response team or EH&S immediately.
Exposure Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
By adhering to these procedures, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with environmental regulations, thereby protecting themselves, their colleagues, and the wider community.
References
- 1. 2-Amino-4-Bromophenol | C6H6BrNO | CID 351840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cochise.edu [cochise.edu]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. This compound | C7H8BrNO | CID 224010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. nj.gov [nj.gov]
- 10. danielshealth.com [danielshealth.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. epa.gov [epa.gov]
- 14. nj.gov [nj.gov]
- 15. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling 2-(Aminomethyl)-4-bromophenol
Essential Safety and Handling Guide for 2-(Aminomethyl)-4-bromophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety standards. Adherence to these procedures is vital due to the chemical's potential health hazards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled, causes skin irritation, and can result in serious eye irritation.[1][2][3] Some findings suggest it may also cause allergic skin reactions, is suspected of causing genetic defects, and may lead to organ damage after prolonged or repeated exposure. Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Purpose |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields, chemical safety goggles, or a full-face shield.[4][5] | To protect eyes from splashes and airborne particles. |
| Skin and Body Protection | Nitrile rubber gloves, a fully buttoned lab coat, long pants, and closed-toe shoes.[4][6][7] | To prevent skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area is required. A NIOSH-approved respirator is necessary if dust is generated or ventilation is inadequate.[4][7] | To prevent inhalation of harmful dust or vapors. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial to minimize risks and prevent environmental contamination.
Experimental Workflow and Handling Protocol
This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
-
Preparation :
-
Donning PPE :
-
Put on all required PPE as specified in Table 1 before entering the designated handling area.
-
-
Handling the Chemical :
-
Spill Management :
-
Post-Handling :
Disposal Plan
The disposal of this compound and its containers must be managed as hazardous waste.
-
Waste Collection :
-
Container Disposal :
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Dispose of the rinsed containers as directed by your local regulations and institutional guidelines.
-
-
Final Disposal :
Safety Workflow Visualization
The following diagram illustrates the logical flow of safety procedures for handling this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. safety.rochester.edu [safety.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. cochise.edu [cochise.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
